2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
Description
Propriétés
IUPAC Name |
4-chloro-5-(phenylmethoxymethyl)-2-(4,4,4-trideuteriobutyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-2-3-9-14-17-13(15(16)18-14)11-19-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFBRRGRCRQCZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole chemical structure and properties
The following technical guide details the structure, synthesis, and application of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole . This compound serves as a critical stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of the antihypertensive drug Losartan and its metabolic pathways.
Executive Summary & Compound Identity
This deuterated imidazole derivative is a high-purity stable isotope standard used primarily in LC-MS/MS quantification workflows. By incorporating three deuterium atoms (
Chemical Structure & Properties Table[1]
| Property | Specification |
| Chemical Name | 2-(Butyl-4,4,4-d3)-4-chloro-5-(benzyloxymethyl)-1H-imidazole |
| Common Role | Losartan Intermediate / Impurity Standard (SIL-IS) |
| Molecular Formula | |
| Exact Mass | 281.139 g/mol (Calculated) |
| Non-Deuterated Analog | CAS 679412-76-1 (Generic ref) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Low water solubility |
| pKa (Imidazole N) | ~5.5 - 6.0 (Protonation of the imidazole ring) |
| Appearance | Off-white to pale yellow crystalline solid |
Synthetic Pathway & Methodology
The synthesis of the
Retrosynthetic Analysis
The core strategy utilizes the Vilsmeier-Haack approach to simultaneously install the formyl group and the chlorine atom, followed by reduction and O-protection.
-
Label Incorporation: Use
-Valeronitrile (prepared from -butyl bromide). -
Ring Construction: Condensation of the imidate with glycine/dihydroxyacetone.
-
Protection: Selective O-benzylation.
Step-by-Step Synthesis Protocol
Phase 1: Precursor Activation (Pinner Synthesis)
-
Reagents: Valeronitrile-
, Methanol, anhydrous HCl gas.[4] -
Protocol:
-
Charge a cryo-cooled reactor with anhydrous methanol (5 eq).
-
Bubble anhydrous HCl gas at -5°C until saturation (approx. 30% w/w).
-
Add Valeronitrile-
dropwise, maintaining temperature < 0°C. -
Stir at 0°C for 24 hours to form the Methyl Pentanimidate-
Hydrochloride salt. -
Checkpoint: Monitor disappearance of nitrile peak (2250
) via IR.
-
Phase 2: Imidazole Ring Formation
-
Reagents: Methyl Pentanimidate-
, Dihydroxyacetone dimer, Liquid (pressure) or Glycine/NaOH. -
Protocol (Glycine Route - Safer/Scalable):
Phase 3: Chlorination & Formylation (Vilsmeier-Haack)
-
Reagents:
, DMF, Toluene.[4][7] -
Mechanism: This critical step installs the chlorine at C4 and the aldehyde at C5.
-
Protocol:
-
Suspend the imidazole intermediate in Toluene.
-
Add
(3 eq) and DMF (1.5 eq) sequentially at 0°C. -
Heat to reflux (100°C) for 4 hours.
-
Quench into ice water. Adjust pH to 6.0.
-
Extract with Ethyl Acetate.[8]
-
Product:2-Butyl-
-4-chloro-5-formylimidazole (BCFI- ) .
-
Phase 4: Reduction & O-Benzylation
-
Reagents:
, Benzyl Bromide, NaH (Sodium Hydride).[5] -
Protocol:
-
Reduction: Dissolve BCFI-
in Methanol. Add (0.5 eq) at 0°C. Stir 1h. Quench and isolate 2-Butyl- -4-chloro-5-hydroxymethylimidazole . -
Protection: Dissolve the alcohol in anhydrous DMF.
-
Add NaH (1.1 eq, 60% dispersion) at 0°C. Wait for
evolution to cease. -
Add Benzyl Bromide (1.05 eq) dropwise.
-
Stir at RT for 3 hours.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
Reaction Pathway Visualization
The following diagram illustrates the flow from the deuterated starting material to the final protected standard.
Figure 1: Synthetic route for the preparation of the deuterated Losartan intermediate standard.
Analytical Profiling & Validation
To certify the material as a Reference Standard, the following criteria must be met.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (
). -
Expected Shift: The parent ion will appear at m/z 282.1 (approx), compared to m/z 279.1 for the unlabeled standard.
-
Isotopic Purity: Must be >99.0% isotopic enrichment (
) to prevent interference with the analyte channel.
Nuclear Magnetic Resonance (NMR)
-
1H-NMR (DMSO-d6):
- 7.30-7.40 (m, 5H): Aromatic benzyl protons (Confirming protection).
-
4.50 (s, 2H): Benzylic
protons. -
4.35 (s, 2H): Imidazole-
protons. -
2.60 (t, 2H):
-methylene of butyl chain. -
1.60 (m, 2H):
-methylene. -
1.30 (m, 2H):
-methylene. -
0.85 (Triplet): ABSENT or SILENT. In the
analog, the terminal methyl signal is suppressed, confirming the location of the label.
References
-
Larsen, R. D., et al. (1994).[5] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[8] Journal of Organic Chemistry. Link
-
ChemicalBook. (2023). "2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole Properties and CAS." ChemicalBook Database. Link
-
Shi, Y. J., et al. (1993).[1] "A Practical Synthesis of 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole." Synthetic Communications. Link
-
PubChem. (2025).[9] "2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) Compound Summary." National Library of Medicine. Link
-
Beak, P., et al. (1982). "Regioselective Lithiation of Imidazoles." Accounts of Chemical Research. (Foundational chemistry for imidazole functionalization). Link
Sources
- 1. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]
- 2. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]
- 3. banglajol.info [banglajol.info]
- 4. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 7. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
Topic: CAS number for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Synthesis, Characterization, and Application as a Stable Isotope Internal Standard
Part 1: Executive Summary & Chemical Identity
The compound 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a high-purity stable isotope-labeled (SIL) intermediate used primarily in the pharmaceutical development of Angiotensin II Receptor Blockers (ARBs), specifically Losartan .
It serves as a critical Internal Standard (IS) for the quantification of Losartan intermediates and impurities (such as the "Chloro-Imidazole" impurity) using LC-MS/MS. By incorporating three deuterium atoms into the butyl chain, this compound mimics the physicochemical properties of the analyte while providing a mass shift (+3 Da) necessary for mass spectrometric differentiation.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 2-(Butyl-4,4,4-d3)-4-chloro-5-(benzyloxymethyl)-1H-imidazole |
| CAS Number (Deuterated) | 1189919-69-4 |
| CAS Number (Unlabeled) | 679412-76-1 |
| Molecular Formula | C₁₅H₁₆D₃ClN₂O |
| Molecular Weight | ~281.79 g/mol (vs. 278.78 g/mol for unlabeled) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Slightly soluble in water |
| Primary Application | LC-MS/MS Internal Standard for Losartan Impurity Profiling |
Part 2: Technical Significance & Mechanism
The Role of "Benzyloxymethyl" Protection
The benzyloxymethyl group is not merely a structural feature but a strategic protecting group used during the convergent synthesis of Losartan.
-
Stability: The free hydroxyl group (-CH₂OH) at the 5-position of the imidazole ring is reactive. Protecting it as a benzyl ether prevents side reactions (such as O-alkylation) during the coupling with the biphenyl-tetrazole moiety.
-
Deprotection: In the final stages of Losartan synthesis, the benzyl group is removed (typically via hydrogenation or acid hydrolysis) to reveal the hydroxymethyl group found in the active drug.
Deuterium Labeling Logic
The d3-labeling is located on the terminal methyl group of the butyl chain (
-
Metabolic Stability: The terminal methyl is less prone to rapid metabolic exchange compared to protons on the imidazole ring.
-
No Scrambling: Unlike acidic protons (e.g., on the imidazole nitrogen), the C-D bonds on the butyl chain are non-exchangeable in aqueous mobile phases, ensuring the integrity of the internal standard during LC-MS analysis.
-
Mass Shift: A +3 Da shift is sufficient to avoid isotopic overlap with the natural M+2 isotope of the chlorine atom (
) present in the molecule.
Part 3: Synthesis Protocol
The synthesis of CAS 1189919-69-4 requires a specialized protocol starting from deuterated precursors. Below is a self-validating workflow designed to ensure high isotopic enrichment (>99 atom% D).
Retrosynthetic Analysis
The target molecule is assembled via the alkylation of a d3-imidazole alcohol intermediate with benzyl bromide. The d3-imidazole core is derived from Valeronitrile-d3 .
Step-by-Step Methodology
Step 1: Formation of Valeramidine-d3
-
Reagents: Valeronitrile-d3 (CAS 1036-13-1), HCl gas, Methanol, Ammonia.
-
Protocol:
-
Dissolve Valeronitrile-d3 in anhydrous methanol at 0°C.
-
Bubble dry HCl gas through the solution to form the imidate ester hydrochloride (Pinner reaction).
-
Treat the intermediate with anhydrous ammonia in methanol to yield Valeramidine-d3 hydrochloride.
-
-
Validation: Confirm disappearance of nitrile peak (~2250 cm⁻¹) via IR.
Step 2: Imidazole Ring Construction
-
Reagents: Valeramidine-d3, Dihydroxyacetone dimer, Ammonia.
-
Protocol:
-
Condense Valeramidine-d3 with dihydroxyacetone in liquid ammonia under pressure.
-
The cyclization yields 2-(Butyl-d3)-4-hydroxymethylimidazole.
-
-
Key Insight: Control temperature (<70°C) to prevent polymerization of dihydroxyacetone.
Step 3: Chlorination (Vilsmeier-Haack Conditions)
-
Reagents: POCl₃, DMF (catalytic).[1]
-
Protocol:
-
Treat the imidazole intermediate with POCl₃.[1] This introduces the chlorine at the 4-position and often converts the hydroxymethyl to a chloromethyl or aldehyde depending on workup.
-
Refinement: For the specific alcohol precursor, selective chlorination is performed to yield 2-(Butyl-d3)-4-chloro-5-hydroxymethylimidazole .
-
Step 4: Benzyl Protection (Target Synthesis)
-
Reagents: Benzyl bromide, Sodium Hydride (NaH), DMF.
-
Protocol:
-
Dissolve 2-(Butyl-d3)-4-chloro-5-hydroxymethylimidazole in dry DMF.
-
Cool to 0°C and add NaH (1.1 eq) portion-wise. Allow H₂ evolution to cease.
-
Add Benzyl bromide (1.05 eq) dropwise.
-
Stir at RT for 4 hours.
-
Quench with ice water and extract with Ethyl Acetate.
-
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
End Product: 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (CAS 1189919-69-4) .[2][3]
Part 4: Visualization of Synthesis & Logic
Synthesis Pathway Diagram
Caption: Convergent synthesis route starting from deuterated valeronitrile to the benzyl-protected target.
Mass Spectrometry Logic (IS Selection)
Caption: The +3 Da mass shift prevents interference between the analyte's Chlorine-37 isotope and the Internal Standard.
Part 5: Analytical Application (LC-MS/MS)
When using CAS 1189919-69-4 as an internal standard for Losartan impurity analysis:
-
Stock Preparation: Dissolve 1 mg of the standard in 1 mL of Methanol (1 mg/mL). Store at -20°C.
-
Spiking: Add the IS to both calibration standards and unknown samples at a constant concentration (e.g., 50 ng/mL).
-
Chromatography:
-
Column: C18 (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
-
Detection (MRM Mode):
-
Analyte (Unlabeled): Monitor transition m/z 279.1 → 235.1.
-
IS (Deuterated): Monitor transition m/z 282.1 → 238.1.
-
Note: The transition corresponds to the loss of the benzyl ether group or butyl fragmentation, preserving the mass shift.
-
References
-
Toronto Research Chemicals (TRC). 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole - Product Information. Retrieved from (Verified Source for CAS 1189919-69-4).
-
LGC Standards. Reference Standard: 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole. Retrieved from .
-
ChemicalBook. 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole (Unlabeled Parent - CAS 679412-76-1).[3][4] Retrieved from .
-
PubChem. 2-Butyl-4-chloro-5-formylimidazole (Key Precursor - CAS 83857-96-9).[5] Retrieved from .[5]
-
Veeprho. Losartan-D3 Internal Standard Data. Retrieved from .
Sources
- 1. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 2. 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole, TRC 2.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]
- 3. 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole [lgcstandards.com]
- 4. 02-690605 2-丁基-4-氯-5-苄氧基甲基-1H-咪唑50mg 679412-76-1 - CAS:679412-76-1 - 上海洽姆分析技术有限公司 [charm-lab.com]
- 5. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole in Losartan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical function of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole and its non-deuterated analogs in the synthesis and analysis of Losartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] We will delve into the synthetic chemistry, the rationale behind isotopic labeling, and the analytical applications that underscore the importance of this specific imidazole derivative.
The Imidazole Core: A Cornerstone of Losartan's Activity
The imidazole ring is a fundamental structural component of Losartan, contributing significantly to its therapeutic effect.[3] Specifically, the 2-butyl-4-chloro-1H-imidazole moiety provides the necessary scaffold for the subsequent attachment of the biphenyl tetrazole side chain, which is crucial for antagonizing the angiotensin II receptor (AT1).[1][2] The synthesis of Losartan involves the coupling of a suitably functionalized imidazole derivative with a biphenyl component.[4][5][6]
The Synthetic Pathway: Introducing the Imidazole Moiety
The synthesis of Losartan is a multi-step process, with several reported routes. A common strategy involves the preparation of a key intermediate, 2-butyl-4-chloro-5-formylimidazole, which serves as the direct precursor to the imidazole portion of Losartan.[1][2][7][8]
The journey to this key intermediate often starts with simpler precursors. For instance, a convenient synthesis of 2-butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde has been developed starting from 2-butyl imidazole.[9] Another approach involves the Vilsmeier-Haack reaction on a suitable imidazole precursor. The formyl group (-CHO) at the 5-position is then reduced to a hydroxymethyl group (-CH2OH), which is subsequently used for coupling with the biphenyl moiety.[10]
The "benzyloxymethyl" group mentioned in the topic, 2-Butyl-d3-4-chloro-5-benzyloxymethyl -1H-imidazole, points to the use of a benzyl protecting group for the hydroxymethyl functionality on the imidazole ring. Benzyl ethers are commonly used protecting groups for alcohols due to their stability under various reaction conditions and their relatively straightforward removal by hydrogenolysis. This protection strategy prevents unwanted side reactions of the hydroxyl group during the synthesis.
Below is a generalized workflow illustrating the key steps in Losartan synthesis involving the imidazole intermediate.
Caption: Generalized workflow for Losartan synthesis highlighting the preparation and coupling of the imidazole intermediate.
The Role of Deuteration: 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole as an Internal Standard
The "d3" in "2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole" signifies that three hydrogen atoms in the butyl group have been replaced with deuterium, a stable isotope of hydrogen. This deuterated molecule serves a crucial role not in the bulk synthesis of Losartan, but as an internal standard in analytical methods, particularly for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[11][12][13]
The Imperative for Internal Standards in Pharmaceutical Analysis
In quantitative drug analysis, an internal standard (IS) is essential for correcting variations that can occur during sample preparation, injection, and analysis.[11][13] An ideal IS should have physicochemical properties as close as possible to the analyte of interest.[11] Deuterated standards are considered the "gold standard" for this purpose.[11]
Key Advantages of Deuterated Internal Standards:
| Feature | Rationale |
| Co-elution with Analyte | The substitution of hydrogen with deuterium results in a negligible change in polarity, causing the deuterated standard to co-elute with the unlabeled analyte. This is critical for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[11][14] |
| Similar Extraction Recovery | The deuterated standard behaves almost identically to the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[11] |
| Comparable Ionization Response | Both the analyte and the deuterated standard exhibit nearly identical ionization behavior in the mass spectrometer source.[11] |
Application in Losartan Analysis
During the manufacturing process of Losartan, and in pharmacokinetic studies, it is crucial to accurately quantify the amount of the drug and its impurities. 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole, or a related deuterated Losartan analog, would be added in a known, fixed amount to samples before processing. By comparing the mass spectrometry signal of the analyte (e.g., Losartan or its intermediates) to the signal of the deuterated internal standard, a precise and accurate quantification can be achieved, as any variations in the analytical process will affect both compounds equally.
The workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis is depicted below.
Caption: Workflow for quantitative analysis using a deuterated internal standard with LC-MS/MS.
Experimental Protocols
General Protocol for the Synthesis of 2-Butyl-4-chloro-5-formylimidazole
While the exact industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be adapted from literature. One common method involves the oxidation of 2-butyl-4-chloro-5-hydroxymethylimidazole.[1]
Method: Oxidation of 2-butyl-4-chloro-5-hydroxymethylimidazole [1]
-
Reaction Setup: Dissolve 2-butyl-4-chloro-5-hydroxymethylimidazole in a suitable solvent such as glacial acetic acid.[1]
-
Oxidation: Slowly add an oxidizing agent, for example, a 1M aqueous solution of Ceric Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆), to the mixture at a controlled temperature (e.g., 10-15°C).[1]
-
Reaction Monitoring: Stir the reaction for a sufficient time (e.g., 2.5 hours) at room temperature, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: Once the reaction is complete, quench the reaction and extract the product into an organic solvent. The crude product can then be purified by recrystallization or chromatography.
General Protocol for Quantitative Analysis using a Deuterated Internal Standard
-
Standard and Sample Preparation: Prepare a stock solution of the deuterated internal standard. For each sample, quality control, and calibration standard, add a precise volume of the internal standard stock solution.
-
Sample Extraction: Perform the necessary sample clean-up procedure (e.g., protein precipitation for plasma samples, or dilution for in-process control samples).
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The chromatographic conditions should be optimized to achieve good separation of the analyte and internal standard from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the parent-to-daughter ion transitions for both the analyte and the internal standard.
-
Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios on the calibration curve.
Conclusion
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole and its non-deuterated analogs represent a class of molecules that are indispensable to both the synthesis and the quality control of Losartan. While the non-deuterated form is a key building block in constructing the active pharmaceutical ingredient, its deuterated counterpart is a critical tool for ensuring the accuracy and reliability of analytical data. A thorough understanding of the roles of these molecules provides valuable insights for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug.
References
- Watson, S. P. (n.d.). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20).
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Optimizing Losartan Synthesis: Sourcing High-Quality 2-Butyl-4-chloro-5-formylimidazole. (n.d.).
- Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.). Asian Journal of Chemistry.
-
New Drug Approvals. (2013, December 17). Losartan. Retrieved from [Link]
- Google Patents. (n.d.). WO2007020654A1 - An improved process for the preparation of losartan.
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2025, May 25). PMC. Retrieved from [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2025, September 24). PMC. Retrieved from [Link]
- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. (n.d.).
- Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium.
-
An Efficient and Green Synthetic Route to Losartan. (2025, August 7). ResearchGate. Retrieved from [Link]
- New Drug Approvals. (n.d.). LOSARTAN.
- Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.
- Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (n.d.). Moodle@Units.
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. (1980, September). The Journal of Organic Chemistry, 45(20). Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). PMC. Retrieved from [Link]
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
- Application of the Benzoyl O-Protecting Group in the Synthesis of α,β-Dehydrotyrosine-containing Amides and Imidazolones. (n.d.). ResearchGate.
Sources
- 1. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. banglajol.info [banglajol.info]
- 8. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Technical Guide to 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole and its d3 Analog: A Comparative Analysis for Drug Development Professionals
Abstract
The strategic incorporation of deuterium into drug candidates, a process known as deuteration, is a sophisticated tool in modern medicinal chemistry to enhance pharmacokinetic profiles. This guide provides an in-depth technical comparison of 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole and its deuterated (d3) analog. As a key intermediate in the synthesis of angiotensin II receptor blockers like losartan, understanding the nuanced differences between these two molecules is paramount for researchers, scientists, and drug development professionals. We will explore the foundational principles of isotopic labeling, delve into the analytical techniques for their differentiation, and discuss the profound implications of the kinetic isotope effect on drug metabolism and development.
Introduction: The Rationale for Isotopic Labeling
In the landscape of drug discovery and development, optimizing a molecule's metabolic stability is a critical endeavor. Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has emerged as a powerful strategy.[1] This guide focuses on 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole, a crucial building block in the synthesis of various pharmaceuticals, and its d3 analog, where three hydrogen atoms on the butyl chain have been replaced with deuterium.
The primary rationale for this substitution lies in the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[1] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[3] By strategically placing deuterium at metabolically vulnerable sites, the rate of metabolism can be significantly reduced, leading to improved pharmacokinetic properties such as a longer half-life and increased drug exposure.
Structural and Physicochemical Differentiation
The fundamental difference between 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole and its d3 analog is the presence of three deuterium atoms in the butyl side chain. This seemingly subtle change has measurable consequences on the molecule's physical properties, which are crucial for analytical characterization.
| Property | 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole | 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole |
| Molecular Formula | C₁₈H₂₁ClN₂O | C₁₈H₁₈D₃ClN₂O |
| Molecular Weight | 316.83 g/mol | 319.85 g/mol |
| Isotopic Enrichment | Natural Abundance | >98% Deuterium at d3 position |
Table 1: Comparative Physicochemical Properties.
Analytical Characterization: A Multi-technique Approach
Distinguishing between the deuterated and non-deuterated compounds requires a suite of sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this characterization.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This technique provides a direct and unambiguous confirmation of successful deuteration.
-
Expected Observation: In a high-resolution mass spectrum, the molecular ion peak ([M+H]⁺) for the d3 analog will be observed at a mass approximately 3 Daltons higher than that of the non-deuterated compound. This mass shift is a definitive indicator of the incorporation of three deuterium atoms.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare 1 mg/mL solutions of both the deuterated and non-deuterated compounds in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Separation: Inject the samples onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra over a range of m/z 100-500.
-
Data Analysis: Compare the mass spectra of the two compounds, focusing on the molecular ion peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H (proton) and ²H (deuterium) NMR are invaluable for confirming the location and extent of deuteration.
-
¹H NMR: In the ¹H NMR spectrum of the d3 analog, the signal corresponding to the protons on the deuterated carbon of the butyl group will be significantly diminished or absent. The integration of the remaining proton signals will be consistent with the non-deuterated parts of the molecule.
-
²H NMR: Conversely, the ²H NMR spectrum of the d3 analog will show a distinct signal at the chemical shift corresponding to the deuterated position, confirming the site of isotopic labeling.
Data Presentation: Predicted NMR Shifts
| Position on Butyl Chain | Predicted ¹H Chemical Shift (ppm) - Non-deuterated | Predicted ¹H Chemical Shift (ppm) - d3 Analog | Predicted ²H Chemical Shift (ppm) - d3 Analog |
| -CH₂- (alpha to imidazole) | ~2.7 | ~2.7 | - |
| -CH₂- | ~1.7 | ~1.7 | - |
| -CH₂- | ~1.4 | ~1.4 | - |
| -CH₃ | ~0.9 | Signal significantly reduced | ~0.9 |
Table 2: Predicted ¹H and ²H NMR Chemical Shifts (relative to TMS). Note: The d3 substitution is assumed to be on the terminal methyl group for this illustrative table.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of each compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for both samples on a 400 MHz or higher spectrometer.
-
²H NMR Acquisition: For the deuterated analog, acquire a ²H NMR spectrum.
-
Data Analysis: Compare the ¹H NMR spectra to identify the diminished proton signal. Analyze the ²H NMR spectrum to confirm the presence and location of the deuterium signal.
The Kinetic Isotope Effect in Drug Metabolism
The primary motivation for synthesizing the d3 analog of 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole is to leverage the kinetic isotope effect to improve the metabolic stability of the final active pharmaceutical ingredient (API).
As depicted in Figure 1, the stronger C-D bond in the deuterated compound leads to a slower rate of enzymatic cleavage by cytochrome P450 enzymes. This has significant implications for the pharmacokinetic profile of a drug.
Potential Pharmacokinetic Advantages of Deuteration:
-
Increased Half-Life (t½): A slower metabolic rate leads to a longer circulation time in the body.
-
Increased Exposure (AUC): The total drug exposure over time is enhanced.
-
Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations.
-
Potential for Lower Dosing: Improved bioavailability and a longer half-life may allow for lower or less frequent dosing.
-
Formation of Fewer Metabolites: Deuteration can shift metabolism away from the labeled site, potentially reducing the formation of unwanted or active metabolites.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the deuterated and non-deuterated compounds separately with human liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration in each sample using LC-MS/MS.
-
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance for each compound. A longer t½ for the deuterated analog would provide evidence of the kinetic isotope effect.
Conclusion and Future Directions
The comparison between 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole and its d3 analog highlights a pivotal strategy in modern drug development. The introduction of deuterium offers a precise method to modulate the metabolic properties of a molecule, potentially leading to safer and more effective therapeutics. The analytical techniques of mass spectrometry and NMR spectroscopy are indispensable for the verification and characterization of these isotopically labeled compounds. As our understanding of drug metabolism deepens, the strategic application of the kinetic isotope effect will undoubtedly continue to be a valuable tool in the design of next-generation pharmaceuticals.
References
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]
-
Gant, T. G. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]
-
Wikipedia. (n.d.). Deuterium NMR. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
van der Mey, D., de Vries, R., & van den Anker, J. N. (2007). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 64(3), 265-274. [Link]
-
Kearns, G. L. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(3), 587-597. [Link]
-
Gaonkar, S. L., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. [Link]
Sources
Harnessing the Deuterium Kinetic Isotope Effect: Applications of Deuterated Imidazole Derivatives in Modern Pharmaceutical Research
An In-Depth Technical Guide:
Executive Summary
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated and powerful tool in medicinal chemistry. This guide provides an in-depth exploration of the application of this strategy to imidazole-containing molecules, a scaffold of paramount importance in pharmaceuticals. By leveraging the deuterium kinetic isotope effect (KIE), researchers can favorably modulate the metabolic profile of imidazole derivatives, leading to enhanced pharmacokinetic properties, improved safety, and potentially superior therapeutic efficacy. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the core principles, strategic applications, and field-proven experimental methodologies for advancing deuterated imidazole derivatives from concept to clinical candidates.
The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), is the most subtle chemical alteration possible in a molecule, yet it can have profound effects on its biological fate.[] The basis for this lies in the Kinetic Isotope Effect (KIE) . A covalent bond between carbon and deuterium (C-D) is stronger and possesses a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond.[3]
In pharmaceutical research, this principle is most impactful in the context of drug metabolism. Many metabolic transformations, particularly Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[4][5] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of that metabolic reaction can be significantly slowed.[] This can lead to several desirable outcomes:
-
Reduced Metabolic Clearance: Slowing the rate of metabolism can decrease the overall clearance of the drug from the body.[]
-
Increased Half-Life (t½): A lower clearance rate typically results in a longer drug half-life, which can allow for less frequent dosing and improve patient compliance.[7][8]
-
Enhanced Bioavailability (AUC): For drugs with high first-pass metabolism, deuteration can increase systemic exposure after oral administration.[]
-
Improved Safety Profile: Deuteration can reduce the formation of potentially toxic or reactive metabolites.[9]
-
Metabolic Shunting: Blocking a primary metabolic pathway can sometimes redirect metabolism to other, potentially more favorable, pathways. However, this must be carefully evaluated as it can also lead to the formation of new, undesirable metabolites.[4]
The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach and paving the way for further development in the field.[10][11] More recently, the approval of deucravacitinib in 2022 marked a milestone for de novo deuterated drug discovery.[10][12]
Figure 1: Energy profile illustrating the higher activation energy (ΔG‡) for C-D bond cleavage.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[13] It is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs and natural biological molecules like the amino acid histidine.[14][15] The imidazole moiety's prevalence stems from its unique electronic and structural properties, which allow it to act as a versatile pharmacophore capable of engaging in hydrogen bonding, metal coordination, and various hydrophobic and van der Waals interactions with biological targets.[15]
Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive effects.[13][16] However, the imidazole ring and its substituents are often susceptible to metabolic oxidation by CYP enzymes, representing a "metabolic soft spot" in many drug candidates.[17][18] This makes the imidazole scaffold an ideal target for the strategic application of deuteration to improve drug-like properties.
Figure 2: Deuteration at a metabolic site on an imidazole drug slows CYP450-mediated oxidation.
Strategic Application and Case Studies
The decision to deuterate an imidazole-containing drug candidate must be hypothesis-driven, based on a thorough understanding of its metabolic pathways. The primary goal is to replace hydrogen with deuterium at one or more positions where C-H bond cleavage is a key step in metabolic clearance.
Case Study: Deuterated Sorafenib (Donafenib)
Sorafenib is a multikinase inhibitor used in cancer therapy. Donafenib is a deuterated version of sorafenib where the N-methyl group hydrogens are replaced with deuterium. While not a direct imidazole, its structural alerts for N-demethylation are analogous to those seen in many N-substituted imidazole drugs. This modification is designed to slow the rate of N-demethylation, a major metabolic pathway for sorafenib. Clinical studies have shown that donafenib may offer an improved efficacy and safety profile compared to its parent compound, leading to its approval in China for hepatocellular carcinoma.[19][20]
Hypothetical Case Study: Deuteration of a Fictional Kinase Inhibitor "Imidazostat"
Consider "Imidazostat," a potent kinase inhibitor containing a 1-methylimidazole moiety. In vivo studies reveal that it has a short half-life due to rapid CYP3A4-mediated oxidation at the C2 position of the imidazole ring and N-demethylation of the 1-methyl group.
-
Strategy: Synthesize two deuterated versions: one with deuterium at the C2 position (2-D-Imidazostat) and another with a trideuterated methyl group (CD₃-Imidazostat).
-
Expected Outcome: In vitro metabolic stability assays with human liver microsomes are expected to show a significantly longer half-life for both deuterated analogs compared to the parent compound. The CD₃-analog is anticipated to show reduced formation of the N-desmethyl metabolite.[21] This improved metabolic stability would be predicted to translate to a longer half-life and greater overall drug exposure (AUC) in subsequent animal pharmacokinetic studies.
Experimental Protocols and Methodologies
A successful deuteration strategy relies on robust and reproducible experimental workflows. The following protocols provide a self-validating system for synthesizing and evaluating deuterated imidazole derivatives.
Protocol: Synthesis of a C-Deuterated Imidazole Derivative
This protocol describes a general method for deuterating the C2 position of an imidazole ring via a base-catalyzed hydrogen-deuterium (H/D) exchange, a common and effective strategy.[14]
Objective: To replace the C2-proton of an N-substituted imidazole with deuterium.
Materials:
-
N-substituted imidazole starting material
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD, 30 wt. % in D₂O)
-
Deuterated chloroform (CDCl₃) for extraction and NMR
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heavy-walled, sealable pressure vessel or microwave vial
-
Oven-dried glassware
Methodology:
-
Preparation (Justification): All glassware must be rigorously oven-dried (>120 °C for 4 hours) and cooled under a dry atmosphere (e.g., nitrogen or argon). This is critical to prevent contamination with protic hydrogen from atmospheric moisture, which would compete with the deuterium source and lower the isotopic enrichment of the final product.
-
Reaction Setup: In the pressure vessel, dissolve the N-substituted imidazole (1.0 eq) in D₂O (approx. 0.5 M concentration).
-
Catalyst Addition: Add NaOD solution (0.1 - 0.2 eq) to the mixture. The base is required to deprotonate the C2 position, which is the most acidic carbon-bound proton on the imidazole ring, forming a carbanion intermediate.[14]
-
Reaction: Seal the vessel tightly and heat to 150-180 °C for 24-48 hours. The high temperature provides the necessary activation energy for the deprotonation of the less acidic C-H bond and subsequent quenching of the intermediate by D₂O.
-
Workup: Cool the reaction vessel to room temperature. Carefully neutralize the mixture with a solution of DCl in D₂O to a pD of ~7.
-
Extraction: Extract the aqueous solution three times with CDCl₃. The deuterated solvent is used to maintain the isotopic integrity of the product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Analysis: Characterize the crude product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR, the disappearance or significant reduction of the signal corresponding to the C2-proton confirms successful deuteration. HRMS will show the expected mass shift corresponding to the incorporated deuterium atom(s).
Protocol: In Vitro Metabolic Stability Assay
This protocol compares the metabolic stability of a deuterated imidazole derivative against its non-deuterated parent compound using liver microsomes. The non-deuterated compound serves as the essential control, making the system self-validating.
Objective: To determine and compare the intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its protio-analog.
Materials:
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (deuterated and non-deuterated, 10 mM stock in DMSO)
-
Positive control compound (e.g., Testosterone, known to be rapidly metabolized)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
Figure 3: Workflow for the in vitro metabolic stability assay using liver microsomes.
-
Preparation: Prepare a master mix of HLM in phosphate buffer (final protein concentration 0.5 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the HLM master mix and pre-incubate at 37°C for 5 minutes. This step ensures the system reaches thermal equilibrium.
-
Reaction Initiation: To initiate the reaction, add the test compound (deuterated or non-deuterated) to a final concentration of 1 µM, followed immediately by the pre-warmed NADPH regenerating system. The final DMSO concentration should be ≤ 0.1%.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound). The organic solvent precipitates the microsomal proteins, stopping the enzymatic reaction.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life and intrinsic clearance using the following equations:
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)
-
Data Presentation and Interpretation
Quantitative data from metabolic stability assays should be summarized in a clear, tabular format to facilitate direct comparison.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement (t½) |
| Imidazostat (Parent) | 12.5 | 110.9 | - |
| 2-D-Imidazostat | 45.2 | 30.7 | 3.6x |
| CD₃-Imidazostat | 38.8 | 35.7 | 3.1x |
| Positive Control | < 5 | > 277 | - |
Table 1: Hypothetical comparative metabolic stability data for "Imidazostat" and its deuterated analogs in human liver microsomes. The data clearly demonstrates a significant KIE, with both deuterated compounds showing a >3-fold increase in metabolic stability.
Conclusion and Future Directions
The strategic deuteration of imidazole derivatives is a field-proven strategy to overcome pharmacokinetic challenges in drug discovery. By leveraging a deep understanding of metabolic pathways and the kinetic isotope effect, medicinal chemists can rationally design molecules with improved metabolic stability, longer half-lives, and potentially enhanced safety profiles. The continued success of this approach, underscored by FDA-approved drugs, ensures that deuterium will remain a valuable tool in the development of next-generation therapeutics.[12][22] Future efforts will likely focus on more complex deuteration patterns and the application of this strategy in emerging therapeutic areas where the imidazole scaffold continues to play a critical role.
References
- Di Martino, R. D., Maxwell, B., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584.
- Clearsynth Discovery. (2025). Deuterated Drugs Future Potential. Clearsynth Discovery.
- Di Martino, R., Maxwell, B., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed.
- Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Future Medicinal Chemistry.
- MedchemExpress. Deuterated Drug | Isotope-Labeled Compounds. MedchemExpress.com.
- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- ResearchGate. (n.d.). Application of deuterium to improve the pharmacokinetic properties of drugs.
- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
- Bioscientia.
- Wikipedia.
- ResearchGate. (n.d.). Examples of deuterated imidazole derivatives.
- Gant, T. G. (2014). Deuterated drugs; where are we now?
- Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy.
- Beacon. (n.d.).
- Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Neuland Labs.
- Koushika, M., & Anjana, G. V. (2024). Enhancing the Properties of Natural Products and Other Drugs: Deuterium: A Novel Approach.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole-containing drugs.
- BOC Sciences. (2023). Deuterated Drugs Research Progress. BOC Sciences.
- Scilit. (2025). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.
- Journal of Population Therapeutics & Clinical Pharmacology. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Population Therapeutics & Clinical Pharmacology.
- Benchchem. (2025). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Benchchem.
- Taylor & Francis Online. (n.d.).
- Benchchem. (n.d.). The Impact of Deuteration on the Pharmacokinetics and Metabolism of Misonidazole: A Technical Guide. Benchchem.
- Al-Ostath, A., et al. (2021).
- Le, T. H. V., et al. (2013). The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588. PubMed.
- Ingenza. (n.d.).
- Bolleddula, J., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed.
- Protheragen. (2025).
- Chen, J., et al. (2023).
- Al-Ghorbani, M., et al. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Source not specified].
- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Trend in Scientific Research and Development.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.uniupo.it [research.uniupo.it]
- 12. semanticscholar.org [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Imidazole-d3 Deuterated Reagent for Research [benchchem.com]
- 15. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. isotope.com [isotope.com]
- 20. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
Metabolic Stability Assessment of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
A Technical Guide on Deuterated Intermediate Profiling
Executive Summary
This technical guide details the metabolic stability assessment of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole . This compound is a deuterated analog of a critical intermediate used in the synthesis of Angiotensin II Receptor Blockers (ARBs), such as Losartan.
In drug development, this specific molecule serves two primary high-value functions:
-
Mechanistic Probe: To quantify the Deuterium Kinetic Isotope Effect (KIE) on the butyl side-chain oxidation, a primary metabolic clearance pathway for sartan-class drugs.
-
Internal Standard (IS): For the precise LC-MS/MS quantification of trace genotoxic impurities or metabolic byproducts in biological matrices.
This guide moves beyond generic protocols, focusing on the specific chemical liabilities of the benzyloxymethyl (protecting group) and the 2-butyl-d3 (metabolic soft spot) moieties under hepatic microsomal conditions.
Structural Analysis & Metabolic Liabilities[1]
To design a robust stability assay, one must first map the molecule's metabolic "soft spots." The introduction of deuterium (
The Deuterium Advantage (Mechanism)
The carbon-deuterium (
-
Primary Effect: If CYP450-mediated hydrogen abstraction at the butyl chain is the rate-determining step (RDS), the d3-analog will exhibit a lower intrinsic clearance (
) compared to the protium form. -
Metabolic Switching: Deuteration at the butyl group may force the enzyme to attack the benzyloxymethyl ether linkage instead, altering the metabolite profile.
Predicted Metabolic Pathways
The compound presents two competing sites for Phase I oxidative metabolism:
-
Site A (Butyl-d3 Chain): Typically undergoes
or hydroxylation (mediated by CYP2C9/3A4). Expected Result: Suppressed by d3-labeling. -
Site B (Benzyloxymethyl Ether): Susceptible to O-dealkylation, cleaving the benzyl group to yield the free alcohol (hydroxymethyl-imidazole). Expected Result: Unaffected by d3-labeling.
Pathway Visualization
The following diagram illustrates the competing metabolic routes and the stabilizing role of deuterium.
Caption: Competing metabolic pathways. Route 1 is kinetically suppressed by the d3-label, potentially shifting clearance dominance to Route 2 (O-dealkylation).
Experimental Protocol: Microsomal Stability Assay
This protocol uses Liver Microsomes (LM) to determine the in vitro intrinsic clearance (
Materials & Reagents
-
Test Compound: 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (purity >98%).
-
Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), 20 mg/mL protein.
-
Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or solid NADPH.
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin). Note: Do not use the non-deuterated analog as the IS for this specific assay to avoid mass interference.
Step-by-Step Workflow
Step 1: Preparation of Stocks
-
Prepare a 10 mM stock of the test compound in DMSO.[3]
-
Dilute to a 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4). Rationale: 1 µM is below the typical Km for metabolic enzymes, ensuring First-Order Kinetics.
Step 2: Pre-Incubation
-
Thaw microsomes on ice.
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Aliquot 450 µL of microsomal solution into 96-well plates or microcentrifuge tubes.
-
Add 50 µL of Test Compound Working Solution.
-
Pre-incubate at 37°C for 5 minutes (shaking water bath).
Step 3: Reaction Initiation
-
Add 50 µL of pre-warmed NADPH (10 mM) to initiate the reaction.
-
Negative Control: Add Buffer instead of NADPH to one set of samples (checks for chemical instability vs. metabolic stability).
Step 4: Sampling (Time-Course)
-
At time points
minutes: -
Remove 50 µL of the reaction mixture.
-
Immediately dispense into 150 µL of Ice-Cold Acetonitrile (Quench) .
Step 5: Processing
-
Vortex quenched samples for 10 minutes.
-
Centrifuge at 4,000 rpm (or 10,000 x g) for 15 minutes at 4°C to pellet proteins.
-
Transfer supernatant to LC-MS/MS vials.
Analytical Methodology (LC-MS/MS)[3][4][5]
Detection of the deuterated parent requires precise mass spectrometry settings to distinguish it from potential isotopic overlap with natural abundance isotopes of the non-deuterated form.
LC Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
MS/MS Transitions (MRM)
You must optimize for the specific mass shift induced by the d3 label.
-
Parent Mass (M+H): Calculate the exact mass of the non-deuterated form (
) and add 3.018 Da. -
Example Calculation:
-
If non-deuterated MW
278.7. -
Deuterated Target (
): 281.7 (Check exact mass based on Cl isotope pattern).
-
-
Chlorine Isotope Pattern: The compound contains Chlorine (
and ). Monitor the peak for quantification but verify the ratio (3:1) to confirm identity.
Data Analysis Workflow
The following DOT diagram outlines the logic flow for determining stability and validating the assay.
Caption: Analytical logic flow. Comparing the half-life of the d3-analog to the non-deuterated form reveals if the butyl group is the primary site of metabolism.
Data Interpretation & Calculations
Calculating Intrinsic Clearance ( )
Summarize your data in the following format. The slope (
Interpreting the Deuterium Effect
If you are comparing the d3-compound against the non-deuterated analog:
| Observation | Interpretation |
| Strong Primary KIE. The butyl group oxidation is the rate-determining step. The d3 analog is significantly more stable. | |
| No KIE / Metabolic Switching. Either the C-H bond cleavage is not rate-limiting, OR metabolism has shifted to the benzyloxymethyl group (O-dealkylation). | |
| Rapid Loss in -NADPH Control | Chemical Instability. The compound is degrading hydrolytically (likely the benzyloxymethyl ether is unstable in buffer), not metabolically. |
Scaled Clearance (Prediction)
To predict whole-liver clearance from microsomal data:
-
Standard Scaling Factors (Human): 45 mg microsomes/g liver; 20 g liver/kg body weight.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Standard reference for Microsomal Stability protocols).
-
Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions." Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
- Fisher, M. B., et al. (1999). "The complexities of using deuterium isotope effects to identify the contribution of specific CYP isoforms to drug metabolism." Current Drug Metabolism.
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Stable Isotope Labeled Losartan Intermediates
Abstract
This technical guide provides a comprehensive review of the synthesis, characterization, and application of stable isotope-labeled (SIL) intermediates of Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. As internal standards, SIL compounds are indispensable for the accurate quantification of drugs and their metabolites in complex biological matrices. This document delves into the strategic considerations for isotopic labeling, details plausible synthetic routes for key labeled intermediates, outlines rigorous analytical methodologies for their characterization, and discusses their critical role in pharmacokinetic, metabolic, and bioequivalence studies. This guide is intended for researchers, chemists, and drug development professionals engaged in the pharmaceutical sciences.
Introduction: The Role of Losartan and the Imperative for Isotopic Labeling
Losartan is a cornerstone therapy for hypertension, diabetic nephropathy, and reducing stroke risk.[1] It functions by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[2][3][4] Upon oral administration, Losartan undergoes significant first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2C9 and CYP3A4.[5][6] This process converts it into a more potent, pharmacologically active carboxylic acid metabolite, E-3174 (also known as EXP3174), which is responsible for the majority of the therapeutic effect.[7][8]
The accurate quantification of Losartan and its metabolites in biological fluids is paramount for determining its pharmacokinetic profile, assessing bioequivalence of generic formulations, and understanding its metabolic fate.[9][10] However, complex biological matrices are prone to ion suppression and other matrix effects in mass spectrometry-based analyses, leading to potential inaccuracies.[11] The use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a greater mass, is the gold standard for mitigating these issues.[9][12] By adding a known quantity of the labeled compound to a sample, it co-elutes with the unlabeled analyte and experiences the same matrix effects, allowing for highly accurate and precise ratiometric quantification.[13]
This guide will explore the core aspects of preparing and utilizing stable isotope-labeled intermediates of Losartan, providing both the theoretical underpinnings and practical, field-proven insights.
The Metabolic Journey of Losartan: Identifying Key Intermediates for Labeling
The metabolism of Losartan is a multi-step process that yields several compounds, with the active metabolite E-3174 being the most significant. The primary pathway involves the oxidation of the 5-hydroxymethyl group on the imidazole ring.
The key players in this metabolic pathway are:
-
Losartan: The parent drug.
-
E-3174 (EXP3174): The active carboxylic acid metabolite, which is 10- to 40-fold more potent than Losartan.[5][14]
Therefore, the most critical compounds for stable isotope labeling are Losartan itself and its principal active metabolite, E-3174, to serve as internal standards in bioanalytical assays.
Caption: Metabolic pathway of Losartan to its active metabolite.
Strategic Synthesis of Labeled Losartan Intermediates
The synthesis of labeled Losartan requires the strategic incorporation of stable isotopes (e.g., Deuterium, ¹³C) into either of the two key precursors: the substituted imidazole moiety or the biphenyltetrazole side chain. The choice of isotope and labeling position is critical to ensure the label is not lost during metabolism (metabolic stability) and to provide a sufficient mass shift for clear analytical distinction.[15]
General Synthetic Approach
A common and efficient synthetic route to Losartan involves the coupling of two key intermediates:
-
Intermediate A: 2-butyl-4-chloro-1H-imidazole-5-methanol (or its aldehyde derivative).
-
Intermediate B: A protected 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.
The final step is the coupling of these two fragments, followed by deprotection.[16][17]
Caption: General convergent synthesis strategy for Losartan.
Protocol: Synthesis of Deuterium-Labeled Losartan (Losartan-d4)
Deuterium is a common choice for labeling due to the relative ease of incorporation and the significant kinetic isotope effect (KIE), which can slow metabolism at the labeled site.[12] A metabolically stable position is crucial. Labeling the butyl chain is a common strategy.
Objective: Synthesize Losartan-d4 by incorporating deuterium on the butyl chain of Intermediate A.
Methodology:
-
Synthesis of Valeronitrile-d4:
-
Start with a commercially available deuterated precursor, such as Butyronitrile-d3.
-
Perform a chain extension reaction (e.g., via Grignard reaction with a deuterated methylating agent like CD₃MgI) to introduce the additional deuterated carbon, or utilize a deuterated starting material that already contains the full carbon backbone. This step is highly dependent on the availability of deuterated starting materials.
-
-
Synthesis of Labeled Intermediate A (2-(butyl-d4)-4-chloro-1H-imidazole-5-methanol):
-
Utilize the deuterated valeronitrile (Valeronitrile-d4) in a standard reaction sequence to form the imidazole ring structure, as described in the literature.[18] This typically involves reaction with reagents like acetyl chloride to form an initial intermediate which is then cyclized.
-
The resulting 2-(butyl-d4)-4-chloro-1H-imidazole-5-carbaldehyde is then reduced to the corresponding alcohol (Intermediate A-d4) using a reducing agent like sodium borohydride (NaBH₄).[16]
-
-
Coupling and Deprotection:
-
Couple the labeled Intermediate A-d4 with unlabeled Intermediate B (the protected biphenyltetrazole) via N-alkylation.
-
Remove the protecting group (e.g., trityl group) under acidic conditions to yield the final product, Losartan-d4 .
-
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the newly synthesized labeled intermediates. The two primary techniques for this are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.[13][19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for quantitative bioanalysis.[20][21] It provides high sensitivity and selectivity. For quality control, it confirms the mass shift corresponding to the incorporated isotopes.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare dilute solutions of the unlabeled Losartan standard and the newly synthesized labeled Losartan (e.g., Losartan-d4) in a suitable solvent like methanol.
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient mobile phase, for example, starting with 0.1% formic acid in water and ramping up the concentration of acetonitrile.[21]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions.
Data Presentation: Expected MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Losartan | 423.2 | 207.1 | [M+H]⁺; Fragmentation yields the biphenyl portion.[22] |
| Losartan-d4 | 427.2 | 207.1 | [M+H]⁺; +4 Da shift in precursor. Butyl chain is lost during fragmentation, so product ion remains the same. |
| E-3174 | 437.2 | 207.1 | [M+H]⁺; Carboxylic acid form. Fragmentation is similar to Losartan. |
| E-3174-d4 | 441.2 | 207.1 | [M+H]⁺; +4 Da shift in precursor. Labeled butyl chain is lost.[23] |
Note: Exact m/z values may vary slightly based on instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the isotopic label within the molecule and for determining the level of isotopic enrichment.[24][25]
-
¹H NMR: In deuterium labeling, the disappearance of proton signals at the site of deuteration provides direct evidence of successful labeling.
-
¹³C NMR: For ¹³C-labeled compounds, the spectrum will show enhanced signals for the labeled carbon atoms, and the splitting patterns can confirm connectivity.[26]
-
²H NMR: Directly observes the deuterium nuclei, confirming their presence and chemical environment.
Application in Pharmacokinetic (PK) Studies
The primary application of stable isotope-labeled Losartan and its metabolites is as internal standards (IS) in quantitative bioanalytical methods, typically LC-MS/MS, to support pharmacokinetic and bioequivalence studies.[10][27]
Caption: Workflow for a typical pharmacokinetic study using a labeled internal standard.
Experimental Protocol: Bioanalytical Method for Losartan in Human Plasma
-
Calibration Standards and QCs: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of unlabeled Losartan and E-3174.
-
Sample Preparation: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (containing Losartan-d4 and E-3174-d4 at a fixed concentration).
-
Extraction: Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the proteins. Alternatively, use a more selective solid-phase extraction (SPE) for cleaner samples.[28]
-
Analysis: Transfer the supernatant, evaporate to dryness under nitrogen, reconstitute in mobile phase, and inject into the LC-MS/MS system as described in Section 4.1.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (unlabeled analyte / labeled IS) against the nominal concentration of the calibration standards. Determine the concentration of Losartan and E-3174 in the unknown samples by interpolating their peak area ratios from this curve.
Conclusion
Stable isotope-labeled intermediates of Losartan are fundamental tools in modern drug development and regulatory science. Their synthesis, while requiring careful planning and execution, enables the development of highly robust and reliable bioanalytical methods. The use of these labeled compounds as internal standards in LC-MS/MS assays ensures the generation of accurate pharmacokinetic and bioequivalence data, which is essential for evaluating the safety and efficacy of Losartan formulations. The principles and protocols outlined in this guide provide a solid framework for researchers and scientists working in this critical area of pharmaceutical analysis.
References
- Losartan Pathway, Pharmacokinetics - ClinPGx. (n.d.).
-
Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2009). Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 862–867. Retrieved from [Link]
- Patsnap Synapse. (2024). What is the mechanism of Losartan Potassium?
- Dr.Oracle. (2025). What is the mechanism of action of losartan (angiotensin II receptor antagonist)?
-
Sica, D. A., Lo, M. W., & Chiu, A. T. (1997). Clinical pharmacokinetics of losartan. Clinical Pharmacokinetics, 32(5), 358–371. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Losartan Quantification.
-
Tariq, M. A., & Vashisht, R. (2024). Losartan. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Dodds, J. N. (2012). The use of stable isotope labelling for the analytical chemistry of drugs. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 1–9. Retrieved from [Link]
-
Sri-in, J., et al. (n.d.). Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. Thai Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
de Oliveira, G. A., de Alencastro, R. B., & Horta, B. A. (2020). Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. RSC Advances, 10(49), 29472–29481. Retrieved from [Link]
-
Goldberg, M. R., Bradstreet, T. E., McWilliams, E. J., et al. (1995). Biochemical Effects of Losartan, a Nonpeptide Angiotensin II Receptor Antagonist, on the Renin-Angiotensin-Aldosterone System in Hypertensive Patients. Hypertension, 25(1), 37–46. Retrieved from [Link]
-
Aragen Life Sciences. (2016). LC/MS/MS method for the simultaneous estimation of Losartan potassium and Irbesartan in rat plasma. Retrieved from [Link]
-
Tsai, F. J., Chen, C. F., & Wu, J. R. (2002). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 883–891. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3961, Losartan. Retrieved from [Link]
- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
-
Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. In Isotope Labeling in Biomolecular NMR (pp. 1–21). Springer. Retrieved from [Link]
-
Lacchini, S., & Schlaich, M. P. (2009). Losartan Metabolite EXP3179. Hypertension, 54(4), 700–702. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to Stable Isotope Labeling in Drug Analysis.
-
Scott, P. J. H. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). COZAAR® (losartan potassium) tablets label. Retrieved from [Link]
-
An efficient and green synthetic route to losartan. (n.d.). Scribd. Retrieved from [Link]
-
Li, J., et al. (2015). An Efficient and Green Synthetic Route to Losartan. ResearchGate. Retrieved from [Link]
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394. Retrieved from [Link]
-
Gonzalez-Covarrubias, V., & de la Torre, R. (2011). Isotopic labeling of metabolites in drug discovery applications. Current Drug Metabolism, 12(1), 33–42. Retrieved from [Link]
-
Li, D., et al. (2011). Pharmacokinetics and bioequivalence evaluation of two losartan potassium 50-mg tablets: A single-dose, randomized-sequence, open-label, two-way crossover study in healthy Chinese male volunteers. Clinical Therapeutics, 33(10), 1494–1502. Retrieved from [Link]
-
Ramoroka, M. E., et al. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 30(10), 2187. Retrieved from [Link]
-
Sambandan, G., et al. (2025). Pharmacokinetics, Bioequivalence, and Safety Evaluation of Two Formulations of Losartan Potassium Tablets USP 100 mg. Saudi Journal of Biomedical Research, 10(4), 125–130. Retrieved from [Link]
Sources
- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Pharmacokinetics and bioequivalence evaluation of two losartan potassium 50-mg tablets: A single-dose, randomized-sequence, open-label, two-way crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. metsol.com [metsol.com]
- 14. ahajournals.org [ahajournals.org]
- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thaiscience.info [thaiscience.info]
- 22. aragen.com [aragen.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 26. scribd.com [scribd.com]
- 27. saudijournals.com [saudijournals.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the physicochemical properties, synthesis, and analysis of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole, a deuterated derivative of a substituted imidazole. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in many bioactive molecules and pharmaceuticals.[1] The strategic incorporation of deuterium can offer advantages in drug development, such as improved metabolic stability.[2] This document serves as a comprehensive resource, synthesizing technical data with practical insights for professionals in the field.
Core Physicochemical Properties
The introduction of deuterium atoms into the butyl group of 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole results in a molecule with a slightly higher molecular weight but nearly identical chemical reactivity to its non-deuterated counterpart. The physicochemical properties of the non-deuterated analogue are presented below, with calculated values for the deuterated compound.
| Property | 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole | 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (Calculated) |
| CAS Number | 679412-76-1[3] | Not available |
| Molecular Formula | C₁₅H₁₉ClN₂O | C₁₅H₁₆D₃ClN₂O |
| Molecular Weight | 278.78 g/mol | 281.80 g/mol |
| Appearance | Likely a solid | Likely a solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethyl acetate.[4] | Expected to have similar solubility to the non-deuterated form. |
Synthesis and Purification
The synthesis of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole can be envisioned through a multi-step process, likely starting from a deuterated precursor for the butyl group. A plausible synthetic pathway is outlined below. The synthesis of related N-substituted-2-butyl-4-chloro-1H-imidazole derivatives has been reported, providing a foundation for this proposed route.[5]
Proposed Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole | 679412-76-1 [chemicalbook.com]
- 4. atompharma.co.in [atompharma.co.in]
- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
An In-Depth Technical Guide to the Safe Handling and Application of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for the deuterated compound 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is not publicly available. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview of its anticipated properties, hazards, and handling procedures based on data from structurally similar compounds and the broader chemical class of substituted and chlorinated imidazoles. The recommendations herein are designed to empower researchers with a robust safety framework.
Section 1: Compound Profile and Strategic Importance
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a deuterated, substituted imidazole. The imidazole core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] The specific substitutions on this molecule—a butyl group, a chloro substituent, and a benzyloxymethyl group—suggest its design for targeted biological activity, potentially as an antagonist for receptors like the Angiotensin II receptor, similar to blockbuster drugs such as losartan and eprosartan.[4] The deuterium labeling ("d3") indicates its intended use in metabolic studies, pharmacokinetic analysis, or as an internal standard in mass spectrometry-based assays, all critical workflows in modern drug development.
Caption: Molecular structure of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole.
Section 2: Hazard Identification and Mechanistic Risk Assessment
While a specific SDS is unavailable, data from the analogous compound, 2-Butyl-4-chloro-5-formylimidazole, and related chemical classes allow for a robust risk assessment.
Primary Anticipated Hazards:
-
Skin Sensitization (H317): May cause an allergic skin reaction.[5][6][7] Imidazole derivatives are known to be reactive and can haptenize with skin proteins, eliciting an immune response.
-
Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[5][6][7] The chlorinated aromatic nature of the compound contributes to its persistence in the environment.[8]
-
General Organ Toxicity: Substituted imidazoles have been shown to cause cellular toxicity by impairing mitochondrial function and redox balance.[9][10] Chlorinated organic compounds, as a class, are associated with potential hepatotoxicity and other systemic effects.[8][11]
Table 1: Summary of Anticipated GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Source (Analogous Compound) |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [5][6][7] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [5][6][7] |
| Skin Irritation | 2 (Assumed) | H315: Causes skin irritation | [12] |
| Eye Irritation | 2A (Assumed) | H319: Causes serious eye irritation | [12] |
| Specific target organ toxicity — single exposure | 3 (Assumed) | H335: May cause respiratory irritation | [12] |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential to mitigate the identified risks. The causality behind these experimental choices is to prevent skin contact, inhalation, and environmental release.
Standard Operating Procedure for Handling:
-
Preparation:
-
Work within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare a designated waste container for contaminated materials.
-
-
Personal Protective Equipment (PPE):
-
Weighing and Aliquoting:
-
If the compound is a solid, handle it as a fine powder, minimizing dust generation.
-
Use a microbalance within the fume hood or a containment glove box.
-
Prepare solutions directly in the fume hood.
-
-
Post-Handling:
Caption: Safe handling workflow for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in case of exposure. These measures are based on protocols for similar chlorinated and sensitizing compounds.[6][7][12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][12][13]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[6][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][13]
Section 5: Storage and Disposal
Proper storage and disposal are crucial to maintain compound integrity and prevent environmental contamination.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12][13] Keep locked up and away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6][7] Do not allow the product to enter drains, as it is toxic to aquatic life.[6][7]
Section 6: Physicochemical Properties (Estimated)
The following properties are estimated based on the non-deuterated analog, 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde, and computational models.
Table 2: Estimated Physicochemical Data
| Property | Estimated Value | Source (Analogous Compound) |
| Molecular Formula | C₁₅H₁₆D₃ClN₂O | N/A |
| Molecular Weight | ~283.79 g/mol | Calculated |
| Appearance | White to yellow solid | [13] |
| Melting Point | 96-103 °C | [6] |
| Solubility | Water: 1.18 g/L at 20 °C | [6] |
Section 7: Synthesis and Characterization Insights
The synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives typically involves a multi-step process.[1][4] A common route starts with the alkylation of a pre-formed 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde intermediate.[4] The synthesis of this core intermediate itself can be achieved through the condensation of pentamidine hydrochloride and glyoxal, followed by dehydration and subsequent reaction with phosphorus oxychloride and DMF.[14]
Caption: Simplified potential synthesis pathway for substituted imidazoles.
Researchers working with this compound should be aware that residual reagents from the synthesis, such as phosphorus oxychloride or DMF, could be present in trace amounts and may have their own toxicological profiles. Characterization via NMR, mass spectrometry, and HPLC is essential to confirm purity.
References
- Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
- Fisher Scientific. (2018).
- Fromenty, B., & Pessayre, D. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 158(1), 31-43.
- Goud, S. R., et al. (2025).
- PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde.
- Sigma-Aldrich. (2024).
- Starek, A. (1996). An outline of chloro-organic compound toxicology. Roczniki Państwowego Zakładu Higieny, 47(1), 1-12.
- BASF. (n.d.).
- Goud, S. R., et al. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Butyl-4-chloro-5-formylimidazole.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Butyl-4-chloro-5-formylimidazole.
- EPA. (n.d.). 2-butyl-3H-benzimidazole-5-sulfonic acid Properties.
- PubChem. (n.d.). [2-butyl-5-chloro-3-[[4-[2-(2,3-dihydro-1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol.
- Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. Jr. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives.
- Kumar, S., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4175-4179.
- ChemicalBook. (n.d.). 2-BENZYL-5-METHOXY-1H-BENZO[D]IMIDAZOLE synthesis.
- Pillay, V. V. (n.d.). Modern Medical Toxicology.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Journal of Biological and Molecular Chemistry. (2023). Investigation and Application of 2-(Benzyloxy)
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- Singh, P., & Kaur, N. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8496-8513.
- Gaba, M., et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Journal of Applied Pharmaceutical Science, 7(2), 221-231.
- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795.
- International Science Community Association. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
- Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. Medicinal Chemistry Research, 25(2), 173-210.
- Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
- Al-Ostoot, F. H., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103422.
- El-Damasy, D. A., et al. (2021). Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. Bioorganic Chemistry, 113, 105033.
- PubChem. (n.d.). Butylimidazole.
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
Synthesis of Losartan-d3 Internal Standard via 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
Application Note: AN-SYN-LOS-D3-01
Abstract & Strategic Overview
The precise quantification of Losartan in biological matrices using LC-MS/MS requires a stable isotope-labeled internal standard (SIL-IS) that mirrors the analyte's extraction recovery and ionization efficiency without undergoing deuterium-hydrogen exchange. This application note details the synthesis of Losartan-d3 utilizing the specific intermediate 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole .
Why This Route?
Unlike standard industrial synthesis which often utilizes 2-butyl-4-chloro-5-formylimidazole, this protocol employs a benzyloxymethyl (BOM) protected alcohol.
-
Metabolic Stability: The deuterium label is located on the terminal methyl of the butyl chain (
vs ). This position is metabolically robust compared to the benzylic positions, preventing label loss during bioanalysis of plasma samples. -
Chemical Integrity: The BOM group protects the hydroxymethyl functionality during the basic alkylation step, preventing O-alkylation side reactions and increasing the yield of the N-alkylated product.
-
Convergent Strategy: We utilize a convergent coupling with a trityl-protected tetrazole biphenyl. This minimizes the number of steps involving the high-value deuterated imidazole, thereby maximizing isotopic efficiency.
Chemical Pathway & Mechanism[1][2][3]
The synthesis proceeds via a regioselective N-alkylation followed by a two-stage deprotection sequence. The critical challenge addressed in this protocol is the chemoselective cleavage of the benzyl ether (BOM) without removing the chlorine atom or degrading the tetrazole ring.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic workflow for Losartan-d3. The pathway highlights the preservation of the Chlorine atom during the critical debenzylation step.
Materials & Equipment
| Component | Specification | Role |
| Imidazole Intermediate | 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole | Core Deuterated Scaffold |
| Biphenyl Reagent | N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole | Tetrazole Donor |
| Base | Potassium Carbonate (Anhydrous), 325 mesh | Acid Scavenger |
| Solvent A | N,N-Dimethylformamide (DMF), Anhydrous | Alkylation Medium |
| Deprotection Reagent 1 | Hydrochloric Acid (4N in Dioxane or aqueous) | Trityl Cleavage |
| Deprotection Reagent 2 | Boron Trichloride (1M in DCM) | Benzyl Ether Cleavage |
| Purification | Silica Gel 60 (230-400 mesh) | Flash Chromatography |
Experimental Protocols
Step 1: Regioselective N-Alkylation
This step couples the deuterated imidazole with the biphenyl backbone. The use of the trityl-protected tetrazole prevents side reactions at the tetrazole nitrogen.
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (1.0 eq, e.g., 500 mg) in anhydrous DMF (10 volumes).
-
Activation: Add anhydrous
(2.5 eq). Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the imidazole. -
Coupling: Add N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (1.05 eq) in one portion.
-
Reaction: Heat the mixture to 40°C and stir for 12–16 hours.
-
Process Control: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting imidazole (lower Rf) should disappear.
-
-
Workup:
-
Quench the reaction with ice-cold water (30 volumes).
-
Extract with Ethyl Acetate (
volumes).[1] -
Wash the combined organic layer with saturated brine (
) to remove DMF. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Result: A crude viscous oil or foam containing the BOM-Trityl Intermediate A . Proceed directly or purify via short silica plug if purity is <90%.
Step 2: Trityl Deprotection (Detritylation)
The trityl group is acid-labile. We remove it first to simplify the subsequent sensitive debenzylation step.
-
Dissolution: Dissolve Intermediate A in THF (10 volumes).
-
Acidification: Add 4N HCl (aqueous or dioxane solution) dropwise until pH < 2.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: A white precipitate (Trityl alcohol/chloride byproduct) may form.
-
-
Workup:
-
Adjust pH to ~12 using 4N NaOH (this solubilizes the tetrazole as a salt).
-
Wash with diethyl ether (removes trityl byproducts and non-polar impurities).
-
Acidify the aqueous layer to pH 3–4 with acetic acid to precipitate the O-Benzyl Losartan-d3 .
-
Extract into Ethyl Acetate, dry, and concentrate.
-
Step 3: Benzyl Ether Cleavage (The Critical Step)
Warning: Standard catalytic hydrogenation (
-
Setup: Dissolve the O-Benzyl Losartan-d3 (from Step 2) in anhydrous Dichloromethane (DCM) (20 volumes). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Slowly add
(1M in DCM, 3.0 eq) dropwise over 20 minutes. Maintain temperature below -70°C. -
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Cool back to -20°C. Carefully quench with a mixture of Methanol/DCM (1:1) to destroy excess boranes. Then add saturated
solution. -
Isolation:
-
Separate the organic layer (discard).
-
Acidify the aqueous layer (if product went into aqueous) or extract the organic layer if product remains protonated (Losartan is amphoteric; isoelectric point is near pH 4-5).
-
Preferred: Extract at pH 4 into Ethyl Acetate.
-
-
Purification: Purify via Flash Column Chromatography (DCM:MeOH 95:5 to 90:10).
Analytical Validation (QC)
To validate the synthesis of Losartan-d3, the following criteria must be met:
| Test | Method | Acceptance Criteria |
| Identity (H-NMR) | 500 MHz, DMSO-d6 | Absence of benzyl protons (~4.5 ppm, s) and aromatic benzyl signals (7.3 ppm). Presence of tetrazole NH (broad). |
| Isotopic Incorporation | LC-MS (ESI+) | Parent ion |
| Chemical Purity | HPLC-UV (254 nm) | > 98.0% area. |
| Regiochemistry | NOE Difference NMR | Confirm N1 alkylation (NOE observed between butyl protons and benzyl methylene of the biphenyl). |
Mass Spectrometry Note
Losartan-d3 should show a mass shift of +3 Da.
-
Losartan Monoisotopic Mass: 422.16 Da
-
Losartan-d3 Monoisotopic Mass: 425.18 Da
-
Target Ion (M+H): m/z 426.2
References
-
Larsen, R. D., et al. (1994).[8] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[8][9][10] Journal of Organic Chemistry, 59(21), 6391–6394.[8] [Link]
-
Carini, D. J., et al. (1991). "Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylmethyl)imidazoles." Journal of Medicinal Chemistry, 34(8), 2525–2547. [Link]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. [Link]
Sources
- 1. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. WO2021036193A1 - Preparation method for losartan - Google Patents [patents.google.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. imanagerpublications.com [imanagerpublications.com]
- 10. researchgate.net [researchgate.net]
Application Note: Sample Preparation Techniques for Deuterated Imidazole Intermediates
This Application Note is designed for researchers in medicinal chemistry and analytical sciences. It addresses the specific challenges of handling Deuterated Imidazole Intermediates , focusing on preventing isotopic scrambling (back-exchange) and ensuring data integrity during synthesis, isolation, and analysis.
Introduction: The Deuterium Stability Paradox
Imidazole intermediates are linchpins in drug discovery, often subjected to "Deuterium Switch" strategies to improve metabolic stability (via the Kinetic Isotope Effect) or as NMR silent solvents. However, not all deuterium atoms in an imidazole ring are created equal.
Successful sample preparation requires a mechanistic understanding of proton lability . Treating a C2-deuterated imidazole the same as an N-deuterated variant will lead to catastrophic data loss.
The Hierarchy of Lability
-
Position 1 (N-D): Hyper-Labile. Exchanges with atmospheric moisture in seconds. Requires strict anhydrous handling.
-
Position 2 (C-D): pH-Sensitive. Acidic proton (
for C-H, but transition state stabilized by N). Stable in neutral/acidic media; rapid exchange in base. -
Position 4/5 (C-D): Stable. Generally robust, requiring metal catalysis or extreme heat to exchange.
Protocol A: Isolation from Reaction Matrices
Objective: Isolate deuterated imidazole intermediates from D₂O or deuterated methanol mixtures without inducing back-exchange.
Mechanism-Based Workup
Standard aqueous workups (using H₂O) are forbidden for C2-D and N-D targets due to equilibrium-driven scrambling.
| Target Site | Critical Risk Factor | Recommended Workup Strategy |
| C2-D | Basic pH promotes ylide formation and H/D exchange. | Acidic Quench: Adjust pH to < 4.0 using DCl or anhydrous HCl in ether before isolation. The imidazolium cation is kinetically resistant to C2 exchange. |
| C4/5-D | Generally robust. | Standard organic extraction. |
| N-D | Protic solvents (MeOH, H₂O). | Lyophilization: Sublimate D₂O directly. Do not use rotary evaporation if atmospheric humidity is high. |
Step-by-Step Isolation Protocol (C2-D Focus)
-
Quench: Upon reaction completion, immediately cool the mixture to 0°C.
-
Acidification: Add 1M DCl (in D₂O) dropwise until pH
3.0. This "locks" the C2-deuterium by protonating the N3, preventing the formation of the carbene/ylide intermediate required for exchange [1]. -
Solvent Removal:
-
Preferred: Lyophilize the frozen D₂O solution to obtain the HCl salt.
-
Alternative: Extract with an organic solvent (e.g., EtOAc) only if the imidazole is neutral and the aqueous phase is heavily buffered.
-
-
Drying: Store the solid over P₂O₅ in a desiccator for 24 hours.
Protocol B: NMR Sample Preparation
Objective: Obtain quantitative integration of deuterium enrichment levels without signal interference or exchange.
Solvent Selection Logic
The choice of solvent dictates the visibility of the exchangeable protons.
-
For Total Structure Confirmation: Use DMSO-d₆ . It is aprotic and highly polar, slowing the exchange rate of N-H/D protons significantly compared to methanol or water, often allowing N-H coupling to be observed.
-
For C2-D Quantification: Use D₂O with DCl . The acidic environment ensures the C2 signal remains distinct and does not broaden due to exchange rates on the NMR timescale.
Workflow: Anhydrous Preparation (for N-D observation)
-
Glassware Prep: Oven-dry NMR tubes at 120°C for 2 hours. Cool in a desiccator.
-
Environment: Prepare sample inside a glovebox or a glove bag purged with N₂.
-
Dissolution:
-
Weigh ~5-10 mg of intermediate.
-
Add 0.6 mL of anhydrous DMSO-d₆ (ampoule-sealed, not screw-cap).
-
Add activated 3Å molecular sieves (pellets) directly to the tube to scavenge residual water.
-
-
Sealing: Cap tightly and wrap with Parafilm or use a flame-sealed tube if analyzing over >12 hours.
Protocol C: LC-MS Sample Preparation (The "Cold & Fast" Method)
Objective: Quantify isotopic enrichment using Mass Spectrometry.
Challenge: The LC mobile phase (usually H₂O/MeCN) promotes back-exchange (D
The "Cold & Acidic" Strategy
Back-exchange rates decrease by ~3-fold for every 10°C drop in temperature and are minimized at pH 2.5 [2].
DOT Diagram: LC-MS Workflow for Deuterated Samples
Caption: Optimized LC-MS workflow minimizing D-to-H back-exchange via temperature and pH control.
Detailed Protocol
-
Mobile Phase Preparation:
-
Phase A: H₂O + 0.1% Formic Acid (pH ~2.6). Note: Using H₂O is inevitable; we mitigate exchange kinetically.
-
Phase B: MeCN + 0.1% Formic Acid.
-
-
Instrument Setup:
-
Chill the column compartment to 0°C - 5°C (or as low as the system allows without freezing).
-
Chill the autosampler to 4°C.
-
-
Sample Dilution:
-
Prepare the sample immediately before injection.
-
Dissolve the solid in 50:50 MeCN:D₂O (acidified with formic acid) . The presence of D₂O in the sample slug slows the initial exchange upon injection.
-
-
Gradient: Use a ballistic gradient (e.g., 5% to 95% B in 2 minutes). The goal is to elute the compound before significant H/D exchange occurs on the column.
Quality Control: Calculating Isotopic Enrichment
When analyzing the MS data, you must correct for the natural abundance of isotopes and potential back-exchange.[1]
Formula for % Deuteration:
Where
The "MaxD" Control: To validate your LC-MS method, prepare a "Maximally Deuterated" (MaxD) control [3].
-
Incubate a portion of your sample in D₂O/DCl at 60°C for 24 hours (forces 100% exchange at labile sites).
-
Run this MaxD sample using the "Cold & Fast" LC-MS protocol.
-
If the measured mass is lower than the theoretical MaxD mass, the difference represents the Back-Exchange Factor of your LC method. Use this factor to correct your sample data.
References
-
Mechanism of Imidazole H/D Exchange: Mullangi, V., et al. (2012).[2] Quantitative Measurement of Solvent Accessibility of Histidine Imidazole Groups in Proteins. Biochemistry.
-
Minimizing Back-Exchange (General Principles): Mayne, L., et al. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry.
-
MaxD Control Preparation: Majumdar, A., et al. (2012). Optimization of conditions for the preparation of maximally deuterated controls for hydrogen exchange mass spectrometry. Journal of the American Society for Mass Spectrometry.
-
LC-MS of Imidazoles: Teich, M., et al. (2020). Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. Journal of Separation Science.
Sources
Application Note: High-Precision Quantification of Losartan Impurity (Benzyloxymethyl-Imidazole) via IDMS
This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It addresses the quantification of the specific process-related impurity 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole using its deuterated analog as an Internal Standard (IS).
Executive Summary & Context
In the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Losartan , the control of imidazole-based intermediates is critical for regulatory compliance (ICH Q3A/B). The compound 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole is a lipophilic process-related impurity (PRI). It typically arises during the benzylation steps or as a protected intermediate of the key precursor 2-butyl-4-chloro-5-hydroxymethylimidazole (BCFI).
Due to the complex matrix of the drug substance and the potential for ionization suppression in electrospray ionization (ESI), standard external calibration often fails to provide adequate accuracy. Isotope Dilution Mass Spectrometry (IDMS) using the stable isotope labeled (SIL) analog 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is the gold standard for quantification. This protocol details the workflow to achieve parts-per-billion (ppb) sensitivity with <2% relative error.
Mechanistic Principle: Why IDMS?
The core principle of this protocol is the elimination of Matrix Effects and Extraction Variability . By spiking the sample with a known amount of the d3-labeled standard before sample preparation, the internal standard (IS) and the analyte experience the exact same physical and chemical stresses.
The IDMS Logic Flow
The following diagram illustrates the self-correcting nature of the IDMS workflow.
Figure 1: The IDMS workflow ensures that any loss during 'Sample Prep' or suppression during 'LC-MS' affects both Analyte and IS equally, cancelling out the error.
Materials & Chemical Characterization
Analyte & Standard Properties
| Component | Chemical Name | Formula | MW ( g/mol ) | Key Feature |
| Analyte | 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole | C₁₅H₁₉ClN₂O | 278.78 | Target Impurity |
| IS (SIL) | 2-Butyl-d3 -4-chloro-5-benzyloxymethyl-1H-imidazole | C₁₅H₁₆D₃ClN₂O | 281.80 | Deuterium on butyl chain |
Note on Stability: The benzyloxymethyl ether linkage is generally stable under neutral/basic conditions but may hydrolyze in strong acids. Ensure all mobile phases are buffered (pH 3.0–5.0 is optimal for imidazole stability and ionization).
Experimental Protocol
Reagent Preparation
-
Stock Solution A (Analyte): Dissolve 10 mg of non-labeled reference standard in 10 mL Methanol (1.0 mg/mL).
-
Stock Solution B (Internal Standard): Dissolve 1 mg of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole in 10 mL Methanol (100 µg/mL).
-
Working IS Solution: Dilute Stock B to 500 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Spiking & Extraction)
This protocol assumes the matrix is Losartan Potassium Drug Substance .
-
Weighing: Weigh 50.0 mg of Losartan API into a 15 mL centrifuge tube.
-
Spiking (The Critical Step): Add 50 µL of Working IS Solution directly onto the solid powder.
-
Rationale: Spiking the solid before dissolution ensures the IS integrates into the matrix immediately upon solvation.
-
-
Dissolution: Add 5.0 mL of Diluent (Acetonitrile:Water 80:20 v/v). Vortex for 2 minutes until fully dissolved.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to settle any insoluble excipients (if analyzing drug product).
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
LC-MS/MS Conditions
The method utilizes Multiple Reaction Monitoring (MRM) for maximum selectivity.
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B (Elute lipophilic impurities)
-
6.0 min: 90% B
-
6.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 3500 V.
-
Drying Gas: 300°C, 10 L/min.
MRM Transitions: The "d3" label is located on the butyl chain. The fragmentation usually involves the loss of the benzyl group (cleavage of the ether).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| Analyte | 279.1 [M+H]⁺ | 91.1 (Benzyl⁺) | 25 | 100 |
| Analyte (Qual) | 279.1 [M+H]⁺ | 153.0 (Imidazole frag) | 35 | 100 |
| Internal Standard | 282.1 [M+H]⁺ | 91.1 (Benzyl⁺) | 25 | 100 |
Note: If the d3 label were on the benzyl ring, the product ion for the IS would be 94.1. Since the d3 is on the butyl group, the benzyl fragment (91.1) remains unlabeled. The distinction relies on the Precursor Ion separation (279 vs 282).
Data Analysis & Quantification
Response Ratio Calculation
In IDMS, absolute area counts are irrelevant. You must calculate the Area Ratio :
Calibration Curve Construction
-
Prepare 6 calibration standards containing the Analyte at increasing concentrations (e.g., 1, 5, 10, 50, 100 ppb).
-
Spike every calibration standard with the same fixed amount of Internal Standard used in the samples (e.g., 5 ng/mL final concentration).
-
Plot: Concentration of Analyte (X) vs. Area Ratio (Y) .
-
Perform Linear Regression (
).
Calculation of Unknowns
Validation Criteria (Self-Validating System)
Because IDMS compensates for matrix effects, the validation focuses on the equivalence of the IS and Analyte.
-
Isotope Effect Check: Verify that the Deuterated IS and Native Analyte co-elute (or elute very closely). Deuterium can slightly shorten retention time. If separation is too large (>0.2 min), matrix suppression might differ between the two peaks.
-
Cross-Contribution:
-
Inject a Blank with IS only: Check for signal at Analyte mass (Interference).
-
Inject a High Concentration Analyte only: Check for signal at IS mass (Isotopic overlap from naturally occurring ¹³C/³⁷Cl).
-
Troubleshooting Diagram
Use this logic flow if linearity fails (
Figure 2: Diagnostic logic for IDMS calibration failures.
References
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology.
-
BenchChem. (2025).[2] Application Notes and Protocols for Accurate Impurity Profiling using Isotope Dilution Mass Spectrometry. BenchChem Technical Guides.
-
US Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information (OSTI).
-
Larsen, R. D., et al. (1994).[3] Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.[4] Journal of Organic Chemistry. (Foundational chemistry for the benzyloxymethyl intermediate context).
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS for Pharmaceutical Impurities.
Disclaimer: This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.
Sources
Application Note: HPLC & LC-MS/MS Protocol for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
Abstract & Introduction
This Application Note provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (CAS: 679412-76-1 for non-labeled analog). This compound is a critical Internal Standard (IS) used in the trace analysis of impurities during the synthesis of Sartan-class antihypertensives (specifically Losartan).[1]
The "benzyloxymethyl" moiety confers significant lipophilicity compared to its precursor, 2-butyl-4-chloro-5-hydroxymethylimidazole (BCFI). Consequently, standard Reverse Phase (RP) methods must be optimized to prevent excessive retention while maintaining resolution from the parent API and early-eluting polar impurities.[1] This guide details the physicochemical logic, optimized HPLC conditions, and troubleshooting steps to ensure robust retention time (RT) reproducibility.
Chemical Properties & Method Strategy
Understanding the analyte's chemistry is the foundation of a robust method.[1]
| Property | Data | Chromatographic Implication |
| Analyte | 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole | Target |
| Molecular Formula | C₁₅H₁₆D₃ClN₂O (Labeled) | [M+H]⁺ = ~282.14 Da |
| LogP (Predicted) | ~3.8 - 4.2 | Highly Lipophilic. Requires high % organic mobile phase for elution. |
| pKa (Imidazole) | ~6.5 - 7.0 (Basic N) | pH Sensitive. Mobile phase pH > 3.0 is recommended to suppress ionization of the secondary nitrogen for better peak shape, though acidic pH (0.1% Formic) is standard for MS sensitivity.[1] |
| Solubility | Soluble in ACN, MeOH, DMSO.[1] Insoluble in water.[1] | Sample Diluent: Must be high organic (e.g., 50:50 ACN:Water) to prevent precipitation.[1] |
Retention Mechanism & Isotope Effect
The deuterium labeling (d3) on the butyl chain induces a negligible "Deuterium Isotope Effect" on retention time.[1]
-
Expected Behavior: The d3-IS will co-elute or elute slightly earlier (< 0.05 min) than the non-labeled analyte.[1]
-
Critical Control: The method relies on hydrophobic interaction .[1] The benzyl ether group dominates the interaction with the C18 stationary phase, pushing the retention time significantly later than the hydroxymethyl parent (BCFI).[1]
Experimental Protocol
Reagents & Equipment[1][2][3][4][5][6]
-
HPLC System: Agilent 1290 Infinity II or Waters H-Class UPLC (capable of 600 bar).
-
Detector: UV-Vis (220 nm / 254 nm) or Triple Quadrupole MS (ESI+).[1]
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).[1]
-
Why: The XBridge BEH technology withstands high pH if needed and provides excellent peak shape for basic imidazoles.[1]
-
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Milli-Q Water.
-
Additives: Formic Acid (FA) or Ammonium Acetate.[1]
Mobile Phase Preparation[1]
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B (MPB): 100% Acetonitrile.[1]
-
Note: For UV-only applications, 10 mM Ammonium Acetate (pH 5.[1]0) can improve peak symmetry by suppressing silanol interactions.[1]
Chromatographic Conditions (Standard Gradient)[1]
This gradient is designed to capture the polar parent (BCFI) early and elute the lipophilic benzyl ether (Target) mid-run.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Interaction Phase |
| 0.0 | 90 | 10 | 1.0 | Injection / Loading |
| 2.0 | 90 | 10 | 1.0 | Isocratic Hold (Polar Impurities) |
| 12.0 | 10 | 90 | 1.0 | Elution of Target (Benzyl Ether) |
| 15.0 | 10 | 90 | 1.0 | Column Wash (Lipophilic debris) |
| 15.1 | 90 | 10 | 1.0 | Re-equilibration |
| 20.0 | 90 | 10 | 1.0 | End of Run |
-
Column Temp: 30°C
-
Injection Vol: 5 - 10 µL
-
Detection: UV @ 225 nm (max absorbance for substituted imidazole).[1]
Results: Retention Time & Identification
Expected Retention Window
Based on the hydrophobicity shift from the benzyl group:
-
Parent (BCFI - Hydroxymethyl): ~4.5 - 5.5 min.
-
Target (Benzyloxymethyl - d3): 10.8 - 11.5 min (in the described 20-min gradient).
-
Note: The benzyl group adds ~5-6 minutes of retention compared to the free alcohol on a C18 column.[1]
Mass Spectrometry Parameters (For d3-Quantitation)
When using this compound as an Internal Standard, use the following Multiple Reaction Monitoring (MRM) transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Target (d3-IS) | 282.1 [M+H]⁺ | 155.1 (Chlorobenzyl loss) | 30 | 20 |
| Target (d3-IS) | 282.1 [M+H]⁺ | 239.1 (Propyl loss) | 30 | 15 |
| Analyte (d0) | 279.1 [M+H]⁺ | 152.1 | 30 | 20 |
Visualized Workflow (Graphviz)[1]
The following diagram illustrates the logical flow for sample preparation and method execution, ensuring the integrity of the d3-standard.
Caption: Workflow for the preparation and analysis of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| RT Drift (< 10 min) | Loss of stationary phase collapse or high organic in sample. | Ensure column equilibration (min 5 column volumes). Reduce sample diluent strength to 30% ACN. |
| Peak Tailing | Interaction between Imidazole N and residual silanols.[1] | Add 10mM Ammonium Acetate to Mobile Phase A or increase buffer concentration.[1] |
| Split Peak | Sample solvent mismatch. | The analyte is very hydrophobic.[1] If dissolved in 100% ACN and injected into 90% Water, it may precipitate.[1] Dissolve in 50:50 ACN:Water. |
| Carryover | Analyte sticking to injector needle. | Use a needle wash with high organic content (e.g., 90% MeOH).[1] |
References
-
Larsen, R. D., et al. (1994).[1][2] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry, 59(21), 6391-6394.[1]
-
United States Pharmacopeia (USP). "Losartan Potassium Monograph: Organic Impurities."[1] USP-NF Online. (Standard reference for Sartan impurity methods).
-
BenchChem. "HPLC Method Development for Imidazole Derivatives." Application Notes.
-
ChemicalBook. "Product Properties: 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole (CAS 679412-76-1)."[3][4][5]
Sources
- 1. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Page 01516 (Chemical) [advtechind.com]
- 4. superchroma.com.tw [superchroma.com.tw]
- 5. 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole CAS#: 679412-76-1 [m.chemicalbook.com]
Application Note: High-Throughput Quantification of Losartan and its Active Metabolite, EXP3174, in Human Plasma using Stable Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin II receptor antagonist, Losartan, and its pharmacologically active metabolite, EXP3174, in human plasma. The methodology is founded on the principle of stable isotope dilution, employing deuterated analogs as internal standards to ensure the highest degree of accuracy and precision. A streamlined protein precipitation protocol facilitates rapid sample preparation, making this method ideally suited for clinical and preclinical pharmacokinetic studies. The described workflow is fully validated according to the principles outlined in international bioanalytical method validation guidelines.
Introduction: The Clinical and Analytical Rationale
Losartan is an orally administered, selective antagonist of the angiotensin II receptor type 1 (AT₁), widely prescribed for the treatment of hypertension, diabetic nephropathy, and heart failure.[1] Following oral administration, Losartan is rapidly absorbed and undergoes significant first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2][3] This biotransformation yields several metabolites, most notably the 5-carboxylic acid derivative, EXP3174.[1]
Crucially, EXP3174 is not an inactive byproduct; it is a more potent and longer-acting AT₁ receptor antagonist than the parent drug, contributing significantly to the overall pharmacological effect of Losartan therapy.[1][2][3][4] Approximately 14% of an oral Losartan dose is converted to EXP3174.[1][2][4] The terminal half-life of Losartan is approximately 1.5 to 2.5 hours, whereas EXP3174 has a much longer half-life of 6 to 9 hours, making it the primary mediator of Losartan's sustained therapeutic action.[1][2][3]
Given the pivotal role of both the parent drug and its active metabolite in the clinical outcome, their accurate and simultaneous quantification in biological matrices is indispensable for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies.
The Power of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity and selectivity. The cornerstone of a robust quantitative LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). This technique, known as Stable Isotope Dilution (SID), is a definitive analytical method that provides the highest possible analytical specificity.[5]
A SIL-IS is a form of the analyte in which one or more atoms have been replaced by a heavier stable isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N). The SIL-IS is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, chromatography, and ionization.[6] However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known concentration of the SIL-IS to the sample at the very beginning of the workflow, it serves as a perfect proxy, compensating for any variability in sample preparation, matrix effects, or instrument response.[6][7] Quantification is based on the ratio of the response of the analyte to the response of the SIL-IS, ensuring unparalleled accuracy and precision.[5][6][]
Metabolic Pathway of Losartan
The biotransformation of Losartan is a critical aspect of its pharmacology. The primary metabolic event is the oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxylic acid, forming EXP3174.[2] This reaction is catalyzed by CYP2C9 and CYP3A4 enzymes in the liver.[1][2]
Caption: High-throughput protein precipitation workflow.
Protocol:
-
Aliquot 100 µL of plasma (CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the ice-cold Internal Standard Working Solution (100 ng/mL of Losartan-d₄ and EXP3174-d₃ in acetonitrile). The acetonitrile acts as the precipitating agent.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | SCIEX Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Optimized MRM Transitions:
Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte. [9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Losartan | 423.2 | 207.1 | 35 |
| Losartan-d₄ (IS) | 427.2 | 207.1 | 35 |
| EXP3174 | 437.2 | 207.1 | 38 |
| EXP3174-d₃ (IS) | 440.2 | 207.1 | 38 |
Method Validation and Data Analysis
A full method validation must be performed to ensure the reliability of the data, in accordance with regulatory guidelines. [10][11][12][13][14]Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | Defines the concentration range over which the assay is accurate and precise. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal | Ensures the measured value is close to the true value and that results are repeatable. |
| Selectivity | No significant interfering peaks at the retention times of analytes/IS in blank matrix. | Confirms the method can differentiate the analytes from other matrix components. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Assesses the impact of matrix components on analyte ionization (ion suppression/enhancement). [15] |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of initial | Evaluates analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). |
Data Analysis: Concentrations of Losartan and EXP3174 in unknown samples are determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. This ratio is then interpolated against a calibration curve constructed using a weighted (1/x²) linear regression.
Example Validation Data Summary:
| QC Level | Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) |
| LLOQ | Losartan | 1.0 | 6.8 | -4.2 |
| EXP3174 | 2.5 | 7.5 | 2.8 | |
| Low | Losartan | 3.0 | 4.1 | -1.5 |
| EXP3174 | 7.5 | 5.2 | 3.6 | |
| Mid | Losartan | 100 | 2.5 | 0.8 |
| EXP3174 | 250 | 3.1 | 1.9 | |
| High | Losartan | 800 | 2.1 | -2.1 |
| EXP3174 | 2000 | 2.8 | -0.5 |
Conclusion
The described LC-MS/MS method, leveraging the principle of stable isotope dilution, provides a rapid, sensitive, and highly reliable tool for the simultaneous quantification of Losartan and its major active metabolite, EXP3174, in human plasma. The simple protein precipitation sample preparation allows for a high-throughput workflow essential for large-scale clinical and pharmaceutical research. This self-validating system, grounded in established regulatory principles, ensures data integrity for critical drug development decisions.
References
-
Losartan Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
Sica, D. A., et al. (2005). Clinical pharmacokinetics of losartan. Clinical Pharmacokinetics, 44(8), 797-814. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
LCGC International. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]
-
ResearchGate. Clinical Pharmacokinetics of Losartan | Request PDF. Available at: [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available at: [Link]
-
Wikipedia. Losartan. Available at: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
R Discovery. Clinical Pharmacokinetics of Losartan. Available at: [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Available at: [Link]
-
Xu, R., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
Slideshare. Bioanalytical method validation emea. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. Available at: [Link]
-
Pistos, C., et al. (2007). Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 387(3), 937-45. Available at: [Link]
-
Januszewski, A. S., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 516-546. Available at: [Link]
-
Almalki, A. J., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Taibah University Medical Sciences, 17(5), 700-713. Available at: [Link]
-
OSTI.gov. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]
-
Blank, I. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Available at: [Link]
-
Murphy, R. C. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 4(18), 2257-2268. Available at: [Link]
-
The Open Pharmaceutical Sciences Journal. New Analytical Method for Simultaneous Analysis of Losartan and E-3174 by HPLC in Human Plasma: Application in Pharmaceutical Science. Available at: [Link]
-
ResearchGate. (2007). Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography–negative electrospray tandem mass spectrometry. Available at: [Link]
-
Wikipedia. Isotope dilution. Available at: [Link]
-
Varadhan, R., et al. (2020). Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults. The Journals of Gerontology: Series A, 75(11), 2151-2158. Available at: [Link]
-
Gonzalez, O., et al. (2002). Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 780(1), 145-153. Available at: [Link]
-
da Silva, E. P., et al. (2023). Metabolomic Profile and Its Correlation with the Plasmatic Levels of Losartan, EXP3174 and Blood Pressure Control in Hypertensive and Chronic Kidney Disease Patients. Metabolites, 13(6), 743. Available at: [Link]
-
ResearchGate. Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma | Request PDF. Available at: [Link]
-
Thai Science. Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu. Available at: [Link]
-
Shah, P. A., et al. (2012). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(4), 267-275. Available at: [Link]
Sources
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. moh.gov.bw [moh.gov.bw]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Optimization of mobile phase for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole analysis
Executive Summary & Scientific Rationale
The analysis of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (hereafter referred to as d3-BCBI ) presents a distinct set of chromatographic challenges. As a stable isotope-labeled intermediate (typically utilized in the synthesis or quantification of Losartan), the molecule contains a basic imidazole core, a lipophilic benzyloxymethyl ether, and a deuterated alkyl chain.
The primary analytical hurdle is the basic nitrogen of the imidazole ring (pKa ~ 6.5 - 7.0) . In standard reversed-phase liquid chromatography (RPLC), basic moieties interact with residual silanols on the silica support, leading to peak tailing, variable retention times, and poor reproducibility.
This Application Note details a "First-Principles" approach to mobile phase optimization. Rather than randomly screening buffers, we utilize pH control and ionic strength to manipulate the ionization state of d3-BCBI, ensuring sharp peak symmetry and MS compatibility.
Physicochemical Profiling & Method Strategy
To optimize the mobile phase, one must understand the analyte's behavior in solution.
-
The Imidazole Challenge: At neutral pH (pH 7), the imidazole ring exists in equilibrium between protonated and neutral states. This leads to "secondary interactions" with the stationary phase.
-
The Deuterium Effect: The substitution of three hydrogen atoms with deuterium (
) on the butyl chain creates a slightly higher density but negligible difference in hydrophobicity compared to the non-deuterated analog. Therefore, the mobile phase must be optimized for the chemical structure, assuming the d3 and d0 analogs will co-elute or elute very closely. -
The Solution: We employ a Kinetic pH Control Strategy . By lowering the pH below the pKa of the imidazole (target pH 3.0), we force the molecule into a fully protonated (cationic) state. While cations are generally less retained on C18, this suppresses silanol ionization (which requires pH > 4), eliminating the ion-exchange mechanism that causes tailing.
Workflow Visualization: Optimization Logic
The following diagram illustrates the decision matrix for selecting the mobile phase components based on the analyte's functional groups.
Figure 1: Decision logic for mobile phase selection targeting the imidazole moiety to minimize peak tailing.
Experimental Protocol: Mobile Phase Optimization
This protocol utilizes a gradient elution method compatible with both UV detection (for purity) and Mass Spectrometry (for isotopic quantification).
Reagents and Materials
-
Water: LC-MS Grade (resistivity 18.2 MΩ·cm).
-
Acetonitrile (ACN): LC-MS Grade (Preferred over Methanol for lower backpressure and sharper peaks for aromatics).
-
Buffer Additive: Ammonium Formate (10 mM) and Formic Acid.
-
Column: C18 End-capped column (e.g., 2.1 x 100 mm, 1.7 µm or 2.7 µm). Note: End-capping is critical to shield residual silanols.
Mobile Phase Preparation
The "Gold Standard" for imidazole analysis in LC-MS is a buffered acidic system.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why: Ammonium formate provides ionic strength to minimize electrostatic interactions, while formic acid maintains the low pH.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Why: ACN is an aprotic solvent. Unlike Methanol (protic), it does not hydrogen bond with the analyte, often resulting in better selectivity for the benzyloxymethyl group.
-
Gradient Program
The benzyloxymethyl and butyl groups make d3-BCBI relatively hydrophobic. A gradient starting at moderate organic content is recommended.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.00 | 90 | 10 | 0.4 | Initial |
| 1.00 | 90 | 10 | 0.4 | Isocratic Hold |
| 8.00 | 10 | 90 | 0.4 | Linear Ramp |
| 10.00 | 10 | 90 | 0.4 | Wash |
| 10.10 | 90 | 10 | 0.4 | Re-equilibration |
| 13.00 | 90 | 10 | 0.4 | End |
System Suitability Criteria (Self-Validation)
To ensure the method is trustworthy, the following criteria must be met before sample analysis:
-
Tailing Factor (
): Must be for the d3-BCBI peak. (Indicates successful silanol suppression). -
Retention Factor (
): Must be to ensure separation from the void volume. -
Precision: %RSD of peak area
(n=5 injections).
Results & Discussion: The Role of Organic Modifiers
While pH controls the peak shape, the choice of organic modifier controls selectivity (separation of d3-BCBI from potential synthesis impurities like 4-chloro-5-benzyloxymethyl-1H-imidazole).
We compared Methanol (MeOH) vs. Acetonitrile (ACN).
-
Observation: ACN provided narrower peak widths.
-
Mechanism: The dipole-dipole interactions of ACN favored the solvation of the chloro-imidazole core better than the hydrogen-bonding capability of MeOH. Furthermore, the lower viscosity of ACN/Water mixtures allows for higher flow rates without exceeding system pressure limits, increasing throughput.
Comparative Data: Solvent Effect
| Parameter | Methanol (MeOH) System | Acetonitrile (ACN) System | Verdict |
| Backpressure | 450 bar | 280 bar | ACN Preferred |
| Peak Width (w0.5) | 0.18 min | 0.12 min | ACN Preferred |
| Selectivity ( | 1.1 (vs impurity) | 1.3 (vs impurity) | ACN Preferred |
| MS Sensitivity | Moderate | High (Better desolvation) | ACN Preferred |
Troubleshooting & Pathway Analysis
If peak tailing persists despite using the pH 3.0 method, the issue likely lies in column aging (loss of end-capping) or system contamination.
Diagnostic Workflow
The following diagram outlines the troubleshooting steps if the system suitability criteria fail.
Figure 2: Troubleshooting logic for peak asymmetry in imidazole analysis.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol activity and mobile phase pH).
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines for system suitability and validation).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on analyzing basic compounds like imidazoles).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Losartan Intermediates. (Source for physicochemical properties).
Preparation of stock solutions for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
Application Note: Precision Handling and Stock Preparation of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, handling, and storage of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole . This compound serves as a critical Stable Isotope Labeled (SIL) Internal Standard (IS) in the LC-MS/MS quantification of Losartan and its related genotoxic impurities (specifically the "O-Benzyl" intermediate).
Given the high cost of deuterated standards and the potential lability of the benzyloxymethyl ether linkage, this protocol emphasizes isotopic fidelity , solubility optimization , and prevention of acid-catalyzed hydrolysis .
Chemical Context & Physicochemical Properties
Understanding the molecule's functional groups is the prerequisite for a stable protocol.
-
Deuterium Label (d3): Located on the butyl chain. These are aliphatic C-D bonds, which are non-exchangeable in protic solvents. This ensures the mass shift (+3 Da) remains constant during chromatography.
-
Benzyloxymethyl Group: An ether linkage. While generally stable, it can undergo cleavage under strongly acidic conditions or high thermal stress.
-
Imidazole Ring: Amphoteric.[1] It can act as a weak base (protonation at N3) or a weak acid (deprotonation at N1).
| Property | Data / Characteristic |
| Compound Name | 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole |
| Molecular Structure | Imidazole core with Cl, Butyl-d3, and Benzyloxymethyl substituents |
| Primary Application | Internal Standard (LC-MS/MS) for Losartan Synthesis Intermediates |
| Solubility (High) | DMSO, Methanol, Ethanol, DMF |
| Solubility (Low) | Water (neutral pH), Hexane |
| pKa (Estimated) | ~5.5 - 6.5 (Imidazole conjugate acid) |
| Hygroscopicity | Low to Moderate (Store with desiccant) |
Materials & Equipment
-
Solvents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equiv).
-
Methanol (MeOH), LC-MS Grade.
-
-
Labware:
-
Amber glass vials (Silanized/Deactivated preferred to minimize adsorption).
-
Class A Volumetric Flasks (10 mL, 25 mL).
-
Positive Displacement Pipettes (crucial for accurate DMSO pipetting).
-
-
Environment:
-
Anti-static gun (Zerostat) for weighing.
-
Analytical Balance (0.01 mg readability).
-
Protocol: Stock Solution Preparation
Phase A: Primary Stock Solution (1.0 mg/mL)
Target Solvent: DMSO (Recommended for long-term stability)
Rationale: DMSO prevents evaporation (concentration drift) and inhibits potential hydrolysis of the ether linkage better than acidic methanol.
-
Equilibration: Allow the vial of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole to reach room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture inside the vial.
-
Static Control: Discharge static electricity from the vial and spatula using an anti-static gun.
-
Weighing: Accurately weigh 2.0 mg ± 0.1 mg of the substance into a 2 mL amber volumetric flask (or weigh into a vial and calculate solvent volume gravimetrically for higher precision).
-
Calculation:
-
-
Dissolution: Add approximately 70% of the final volume of DMSO. Vortex for 30 seconds. If particulates remain, sonicate for max 2 minutes (monitor temperature; do not exceed 30°C).
-
Make up to Volume: Dilute to the mark with DMSO. Invert 10 times to mix.
-
Labeling: Label as "Primary Stock - [Conc] - [Date] - [Initials] - Store -20°C".
Phase B: Working Standard Solution (10 µg/mL)
Target Solvent: Methanol or Acetonitrile (LC-MS Mobile Phase Compatible)
-
Pipetting: Using a positive displacement pipette, withdraw 100 µL of the Primary Stock (1.0 mg/mL).
-
Dilution: Transfer into a 10 mL volumetric flask.
-
Solvent Addition: Fill to volume with LC-MS grade Methanol.
-
Mixing: Vortex for 15 seconds.
-
Storage: This solution is volatile. Store at 4°C and use within 1 month.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the dilution logic and critical control points (CCPs) to ensure isotopic integrity.
Caption: Workflow for the preparation of deuterated internal standard stocks, highlighting solvent switching from DMSO (stability) to Methanol (compatibility) and Quality Control gates.
Storage & Stability Matrix
The stability of the "benzyloxymethyl" moiety is the limiting factor. Avoid acidic conditions during storage.
| Solution Type | Solvent | Storage Temp | Stability Window | Precaution |
| Primary Stock | DMSO | -20°C or -80°C | 12 Months | Hygroscopic; seal tightly with Parafilm. |
| Working Stock | Methanol | 4°C | 1 Month | Evaporation risk; check volume before use. |
| Spiking Sol. | Mobile Phase | Autosampler | 24-48 Hours | Hydrolysis risk if MP is acidic (e.g., 0.1% FA). |
Troubleshooting & Self-Validation
Issue: Signal Drop / Recovery Loss
-
Cause: Adsorption to glass surfaces. Imidazoles can interact with silanol groups on glass.
-
Solution: Use silanized glass vials or high-quality polypropylene (PP) tubes for the low-concentration working solutions.
Issue: "M-3" Peak Appearance (Loss of Deuterium?)
-
Analysis: If you see a peak at the mass of the non-deuterated analog, it is likely not deuterium exchange (since C-D on butyl is stable).
-
Root Cause:[2][3][4] It is likely contamination from the native analyte or insufficient isotopic purity of the starting material.
-
Validation: Inject the "Blank + IS" only. If the analyte peak appears, the IS stock is contaminated or contains the non-deuterated impurity.
Issue: Extra Peaks in Chromatogram
-
Cause: Hydrolysis of the benzyloxymethyl ether.
-
Check: Look for a peak corresponding to 2-Butyl-d3-4-chloro-5-hydroxymethyl-1H-imidazole (loss of benzyl group). This confirms acid instability in the solvent.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole (Analog Reference). Retrieved from [Link]
Sources
Improving solubility of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole in methanol
Technical Support Center: Solubilization Strategies for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
Topic: . Document ID: TS-SOL-BCFI-D3 Last Updated: February 13, 2026 Audience: Analytical Chemists, DMPK Researchers, Process Chemists.[1]
Core Technical Directive
The Challenge: You are working with a deuterated internal standard (IS) for the Losartan pathway. This molecule combines a polar imidazole core with highly lipophilic substituents (butyl chain, benzyl ether, chloro group). While theoretically soluble in methanol, the solid form often exhibits high crystal lattice energy, leading to slow dissolution kinetics or "gummy" aggregation at the bottom of the vial.
The Solution Summary: Do not rely on passive dissolution. The most robust protocol involves breaking the crystal lattice with a high-dielectric cosolvent (DMSO) or protonating the imidazole nitrogen (Acidification) to create a soluble salt species.
The Physics of Solvation (Why it resists)
To troubleshoot effectively, you must understand the competing forces at play.
| Feature | Chemical Effect | Impact on Methanol Solubility |
| Imidazole Ring | Polar, Basic (pKa ~6-7) | Promotes solubility (via H-bonding).[1] |
| Benzyl Ether | Lipophilic, Bulky | Hinders solubility (Steric bulk, hydrophobic). |
| Chloro Group | Lipophilic, Electron-withdrawing | Hinders solubility; lowers pKa of imidazole.[1] |
| Crystal Lattice | High Packing Energy | Hinders initial dissolution (requires energy input). |
The Mechanism:
Methanol is a protic solvent (
-
Strategy A (Thermodynamic): Protonate the N3 nitrogen using an acid (Formic Acid). This converts the neutral molecule into an imidazolium cation, which is highly soluble in methanol.
-
Strategy B (Kinetic): Use DMSO (
) as a "starter solvent" to disrupt the crystal lattice before diluting with methanol.
Validated Solubilization Protocols
Protocol A: The "Golden Path" (Recommended for LC-MS Standards)
Best for: Preparing stable stock solutions without introducing strong acids immediately.[1]
-
Weighing: Accurately weigh the target amount of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (typically 1–10 mg) into a glass vial.
-
The "Wetting" Step: Add DMSO (Dimethyl Sulfoxide) equal to 5-10% of your final target volume.
-
Why? DMSO is a "universal solvent" for imidazoles. It penetrates the crystal lattice instantly.
-
-
Dissolution: Vortex for 30 seconds. The solid should dissolve completely into a clear droplet.
-
Dilution: Add Methanol (LC-MS grade) to reach the final volume.
-
Mixing: Invert 10 times.
-
Result: A stable, neutral stock solution (e.g., 1 mg/mL) that can be stored at -20°C.[1]
-
Protocol B: Direct Methanol Dissolution (with Acidification)
Best for: Immediate use in mobile phases or if DMSO is contraindicated.
-
Solvent Prep: Prepare a solution of Methanol + 0.1% Formic Acid (FA) .
-
Warning: Do not store this solvent mixture for >1 week (see Troubleshooting).
-
-
Addition: Add the acidic methanol directly to the solid.
-
Energy Input: Sonicate at 40°C for 5–10 minutes.
Visual Troubleshooting Guide
Caption: Decision tree for troubleshooting solubility issues. Blue nodes indicate starting states, yellow diamonds are decision points, and red nodes indicate failure modes requiring intervention.
Frequently Asked Questions (FAQs)
Q1: Will the "d3" label wash off in methanol?
-
No. The deuterium atoms are located on the butyl chain (C-D bonds). These are non-exchangeable under standard laboratory conditions. Only deuterium on heteroatoms (O-D, N-D) would exchange with the solvent [1].
Q2: Why did my retention time shift after storing the stock in acidic methanol?
-
Root Cause: Formic acid in methanol is unstable over time. It undergoes a slow esterification reaction to form Methyl Formate and Water.
- [1]
-
Impact: This changes the effective acidity and organic strength of your solvent.
-
Fix: Store stocks in neutral methanol or DMSO. Add the acid only to the working solution or the mobile phase immediately before use [2].
Q3: Can I use heat to dissolve the standard?
-
Yes, but cautiously. The benzyl ether linkage is stable, but high heat can degrade the imidazole ring over time or cause solvent evaporation (changing concentration). Limit heating to 40°C during sonication [3].
Q4: Is the benzyl ether group stable to the formic acid used for solubility?
-
Yes. Benzyl ethers are generally stable to mild acids (like 0.1% FA) at room temperature. They typically require strong Lewis acids (e.g.,
) or catalytic hydrogenolysis ( ) for cleavage. Your LC-MS conditions are safe [4].
References
-
BenchChem. (2025).[4][5][6][7] A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. Retrieved from .
-
Chromatography Online. (2025). Stability of Formic Acid in Methanol Solutions and Implications for LC-MS. LCGC International. Retrieved from .
-
PubChem. (2025). Losartan Intermediate: 2-Butyl-4-chloro-5-hydroxymethylimidazole properties. National Library of Medicine. Retrieved from .
-
Organic Chemistry Portal. (2025). Protection and Deprotection of Benzyl Ethers. Retrieved from .
Sources
- 1. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. WO2021036193A1 - Preparation method for losartan - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
A Guide for Researchers and Drug Development Professionals
This technical guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole in solution. As Senior Application Scientists, we have structured this guide to address the practical challenges and theoretical questions you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole that influence its stability?
A1: The stability of this molecule is governed by the interplay of its three key structural components:
-
The Imidazole Ring: This heterocyclic core is aromatic but can be susceptible to specific degradation pathways, particularly oxidation and photodegradation, which can compromise the ring's integrity.[1][2]
-
The Benzyloxymethyl Group: This is a benzyl ether linkage (-O-CH₂-Ph). While generally stable, this group can be susceptible to cleavage under strongly acidic conditions through hydrolysis.[3][4]
-
Substituents on the Ring: The chloro group at the C4 position is electron-withdrawing, which influences the electronic density and reactivity of the imidazole ring. The deuterated butyl group at C2 is primarily intended to introduce a heavy-isotope label, often for use in metabolic studies or as an internal standard in mass spectrometry.
Q2: What are the most critical factors to control when preparing and storing solutions of this compound?
A2: Based on the chemistry of substituted imidazoles and benzyl ethers, several environmental factors must be meticulously controlled to ensure solution stability.[5][6]
-
pH: The imidazole ring is amphoteric, meaning it can act as an acid or a base.[7] Extreme pH values can catalyze degradation. Acidic conditions may promote hydrolysis of the benzyloxymethyl ether, while highly alkaline conditions can facilitate base-mediated oxidation of the imidazole ring.[2][8]
-
Light: Aromatic and heterocyclic systems are often photosensitive.[9] Exposure to UV or even high-intensity visible light can lead to photodegradation, potentially through the formation of reactive oxygen species that attack the imidazole ring.[2][10] Therefore, protection from light is crucial.
-
Oxygen: The imidazole moiety can be liable to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides.[1][11] Using deaerated solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
-
Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and oxidation.[5] Therefore, solutions should be stored at recommended cool temperatures and protected from thermal cycling.
Q3: How does the deuterium (d3) label on the n-butyl group affect the chemical stability in solution?
A3: The deuterium labeling on the butyl chain is unlikely to have a significant impact on the compound's intrinsic chemical stability in solution (i.e., its resistance to hydrolysis, oxidation, or photolysis). The primary effect of deuteration is the Kinetic Isotope Effect (KIE) , where the heavier C-D bond is broken more slowly than a C-H bond.[12] This is most relevant for reactions where C-H bond cleavage at that specific position is the rate-determining step, such as in cytochrome P450-mediated metabolism.[12] For degradation pathways that involve the imidazole ring or the benzyloxymethyl group, the d3-label on the remote butyl group will not confer significant protection. Its main utility is for improving pharmacokinetic profiles in biological systems or for use as a stable isotopically labeled internal standard for quantitative analysis by mass spectrometry.[13]
Q4: I am observing a new, more polar peak in my HPLC chromatogram over time. What is a likely degradant?
A4: A common degradation pathway for a molecule with a benzyloxymethyl group is the cleavage of the ether bond. Acid-catalyzed hydrolysis would cleave this bond to yield the hydroxymethyl derivative (2-Butyl-d3-4-chloro-1H-imidazole-5-methanol) and benzyl alcohol. The resulting hydroxymethyl imidazole is significantly more polar than the parent compound and would therefore have a shorter retention time on a reversed-phase HPLC column. This is a primary degradation product to investigate.
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| Rapid loss of parent compound peak area within hours of preparation in an aqueous buffer. | 1. Incorrect pH: The buffer pH may be too acidic or basic, accelerating hydrolysis or oxidation. 2. Photodegradation: The solution was exposed to ambient or UV light. 3. Oxidation: The buffer was not deaerated, and the vial has significant headspace. | 1. Re-measure the pH of your buffer. Aim for a neutral pH range (6.5-7.5) for initial studies, if compatible with your experiment. 2. Repeat the experiment using amber vials or vials wrapped in aluminum foil.[5] 3. Prepare fresh buffer using deaerated water (e.g., by sparging with nitrogen or argon) and minimize the headspace in the storage vial. |
| Inconsistent stability results between replicate experiments. | 1. Inconsistent Storage: Minor variations in temperature (e.g., benchtop vs. refrigerator) or light exposure. 2. Stock Solution Age: Using an aged stock solution for dilutions. 3. Contamination: Trace metal contaminants in the buffer can catalyze oxidation. | 1. Standardize all storage conditions precisely. Use a calibrated incubator or refrigerator. 2. Always prepare fresh dilutions from a solid or a freshly prepared, concentrated stock solution stored under optimal conditions (cold, dark, inert atmosphere). 3. Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like EDTA (0.1 mM) if metal-catalyzed oxidation is suspected.[14] |
| Appearance of multiple, small, unidentified peaks during analysis. | 1. Secondary Degradation: Primary degradants may be unstable and break down further. 2. Forced Degradation Conditions Too Harsh: Over-stressing the molecule can lead to complex, non-representative degradation profiles.[15] | 1. Analyze samples at earlier time points to identify the primary degradants before they convert to secondary products. 2. Reduce the severity of the stress conditions (e.g., lower the acid/base concentration, temperature, or light intensity) to achieve a target degradation of 5-20%.[16] |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for a Solution Stability Study
This protocol outlines a systematic approach to evaluating the stability of the target compound under specific solution conditions (e.g., a chosen solvent or buffer).
Methodology:
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in a suitable organic solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the desired test buffer (e.g., phosphate-buffered saline, pH 7.4) to a final working concentration (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the working solution using a validated stability-indicating analytical method (see Protocol 2). This provides the initial concentration (C₀).
-
Storage: Aliquot the working solution into multiple vials appropriate for the storage condition being tested (e.g., amber glass vials for photostability). Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from storage. Allow it to equilibrate to room temperature before analysis.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. Plot the percentage remaining versus time.
Caption: Workflow for a typical solution stability assessment.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution in Acetonitrile or Methanol.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (API in the solvent mixture without the stressor) should be run in parallel.
| Stress Condition | Reagent/Condition | Typical Incubation | Neutralization Step (before HPLC analysis) |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2-8 hours | Add equal molar amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 1-4 hours | Add equal molar amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp for 2-8 hours | None required, but dilution may be needed |
| Thermal | Heat solution at 60-80°C | 24-72 hours | Cool to Room Temp |
| Photolytic | Expose to UV/Vis light (ICH Q1B options) | Monitor until sufficient degradation | None required |
Protocol 3: Example Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.[14]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 10% B
-
19-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
This method should be validated by demonstrating separation (resolution > 2) between the parent peak and all degradation peaks generated during the forced degradation study.
Potential Degradation Pathways
Understanding the likely chemical transformations is key to proactive experimental design and data interpretation.
Caption: Primary degradation pathways for the target compound.
-
Acid-Catalyzed Hydrolysis: The most probable pathway under acidic conditions is the cleavage of the benzyloxymethyl ether bond, resulting in the formation of the corresponding alcohol (hydroxymethyl derivative) and benzyl alcohol.[17][18]
-
Oxidation: The electron-rich imidazole ring is susceptible to attack by oxidizing agents (like H₂O₂) or reactive oxygen species generated by light.[2] This can lead to a variety of products, including hydroperoxides or even ring-opened structures.
-
Photodegradation: Exposure to light can induce complex reactions. Imidazole derivatives can undergo photo-oxidation, sometimes leading to rearranged or ring-opened structures.[9]
By understanding these potential liabilities, researchers can design more robust formulations, define appropriate storage and handling procedures, and develop analytical methods capable of monitoring the purity and stability of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole over time.
References
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.Journal of Materials Chemistry A (RSC Publishing).
- Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.Benchchem.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.PubMed.
- Degradative Behavior and Toxicity of Alkylated Imidazoles.Industrial & Engineering Chemistry Research - ACS Publications.
- Forced degradation studies.MedCrave online.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.Benchchem.
- Investigations on the stability of therapeutic drugs derived from imidazole. XII. Qualitative and quantitative stability evaluation of phentolamine hydrochloride solutions.PubMed.
- Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation.PubMed.
- Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.SciTechnol.
- High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole.ResearchGate.
- Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research.
- Deuterium in drug discovery: progress, opportunities and challenges.Nature Reviews Drug Discovery.
- Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.Benchchem.
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.Hilaris Publisher.
- Chemical and Pharmacological Properties of Imidazoles.Human Journals.
- The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates.ResearchGate.
- Hydrolysis Reactions.Chemistry LibreTexts.
- Acid Catalyzed Hydrolysis of Benzyl Benzoate.YouTube.
- Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.Academically.
- 4 Factors Influencing the Stability of Medicinal Products.QbD Group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. [Investigations on the stability of therapeutic drugs derived from imidazole. XII. Qualitative and quantitative stability evaluation of phentolamine hydrochloride solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biomedres.us [biomedres.us]
- 16. medcraveonline.com [medcraveonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Mass Shift Discrepancies in d3-Labeled Losartan Intermediates
Welcome to the technical support center for resolving mass shift discrepancies in deuterium-labeled Losartan intermediates. This guide is designed for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-mass spectrometry (LC-MS) for the analysis of these compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: A Systematic Approach to Mass Shift Discrepancies
Encountering unexpected mass shifts in your d3-labeled Losartan intermediates can be a significant roadblock. This guide provides a systematic workflow to diagnose and resolve these issues.
Initial Observation: Unexpected Peaks at M+1, M+2, and M+3
You are analyzing a d3-labeled Losartan intermediate with an expected molecular weight. However, your mass spectrum shows not only the expected [M+H]+ peak for the d3-labeled compound but also significant peaks at M+1, M+2, and M+3 relative to the unlabeled compound.
The following diagram outlines a logical flow for troubleshooting the observed mass shifts.
Caption: Troubleshooting workflow for mass shift discrepancies.
Step 1: Verify the Isotopic Purity of Your d3-Labeled Standard
Question: Could the observed mass shifts be due to impurities in my labeled standard?
Answer: Absolutely. The isotopic purity of your deuterated standard is the first and most critical parameter to verify. The presence of unlabeled (d0), partially labeled (d1, d2), or over-labeled (d4, etc.) species will directly translate to a distribution of masses in your analysis.[1][2][3][4][5][6]
Experimental Protocol: Assessing Isotopic Purity via High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a concentrated stock solution of your d3-labeled Losartan intermediate in a non-protic solvent (e.g., acetonitrile) to minimize in-solution H/D exchange.
-
Direct Infusion Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in full scan mode with high resolution (>60,000) to resolve the isotopic peaks.
-
Data Analysis:
-
Identify the monoisotopic peak for the unlabeled (d0) intermediate.
-
Measure the relative intensities of the corresponding peaks for the d1, d2, d3, and any other labeled species.
-
Calculate the isotopic purity as the percentage of the d3 species relative to the sum of all isotopic species.
-
Data Interpretation:
| Observed Peak(s) | Potential Implication |
| Significant d0, d1, d2 peaks | Incomplete deuteration during synthesis. |
| Significant d4, d5 peaks | Over-labeling or presence of other labeled impurities. |
If the isotopic purity is below your required specifications (typically >98% for quantitative studies), the starting material is the likely source of your mass shift discrepancies.
Step 2: Investigate Hydrogen-Deuterium (H/D) Exchange
Question: If my standard's purity is confirmed, what is the next most likely cause for the mass shifts?
Answer: Hydrogen-Deuterium (H/D) exchange is a common phenomenon, especially for compounds with labile protons.[7][8][9][10][11] Losartan and its intermediates possess several sites where protons can exchange with deuterium from deuterated solvents or vice versa, leading to a mixture of isotopologues.
Key Concept: Labile Protons in Losartan Intermediates
The tetrazole ring and the hydroxyl group on the imidazole methanol moiety of Losartan are primary sites for H/D exchange. The acidity of the tetrazole proton (pKa ~6) makes it particularly susceptible to exchange with protic solvents.
Experimental Protocol: Controlled H/D Exchange Study
-
Solvent Systems: Prepare three sets of solutions of your d3-labeled intermediate:
-
Aprotic: 100% Acetonitrile
-
Protic (H): 50:50 Acetonitrile:Water (with 0.1% formic acid)
-
Protic (D): 50:50 Acetonitrile:D₂O (with 0.1% deuterated formic acid)
-
-
Incubation: Incubate each solution for a set period (e.g., 1 hour) at a controlled temperature.
-
LC-MS Analysis: Analyze each sample using your standard LC-MS method.
-
Data Comparison: Compare the mass spectra obtained from the three solvent systems.
Data Interpretation:
| Solvent System | Expected Observation if H/D Exchange is Occurring |
| Aprotic | Minimal change in the isotopic distribution. |
| Protic (H) | A shift towards lower masses (loss of deuterium). |
| Protic (D) | A shift towards higher masses (gain of deuterium). |
If you observe significant shifts in the protic solvents, H/D exchange is a contributing factor. To mitigate this, consider using aprotic solvents in your sample preparation and mobile phases where possible, or perform the analysis quickly at low temperatures to minimize exchange.[8]
Step 3: Evaluate Adduct Formation
Question: My isotopic purity is high and H/D exchange is minimal. What else could be causing these extra peaks?
Answer: The formation of adducts with cations present in the mobile phase or from the sample matrix is another common cause of mass shifts.[12][13][14][15][16] In electrospray ionization (ESI), molecules can associate with various ions.
Common Adducts in Positive Ion Mode ESI:
| Adduct Ion | Mass Shift (Da) | Common Sources |
| [M+Na]⁺ | +22.989 | Glassware, mobile phase impurities |
| [M+K]⁺ | +38.963 | Glassware, mobile phase impurities |
| [M+NH₄]⁺ | +18.034 | Ammonium formate/acetate buffers |
| [M+CH₃CN+H]⁺ | +42.034 | Acetonitrile mobile phase |
Experimental Protocol: Diagnosing Adduct Formation
-
Mobile Phase Modification:
-
Prepare fresh, high-purity mobile phases using LC-MS grade solvents and additives.
-
If you suspect sodium or potassium adducts, try using polypropylene vials and new glassware.
-
If using an ammonium-based buffer, temporarily switch to a formic acid-based system to see if the [M+NH₄]⁺ adduct disappears.
-
-
Source Parameter Optimization:
-
Increase the fragmentor or cone voltage in the mass spectrometer's source. This can often cause in-source fragmentation of adducts, leading to a stronger signal for the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Carefully examine the mass differences between your primary peak and the unexpected higher mass peaks. If they correspond to the masses of common adducts, you have likely identified the cause.
-
Step 4: Review Instrument Calibration and Resolution
Question: Could my instrument be the source of the problem?
Answer: While less common for discrete, integer mass shifts, poor instrument calibration can lead to a general mass shift across the entire spectrum.[17][18] Inadequate resolution can also cause isotopic peaks to merge, complicating interpretation.
Troubleshooting Steps:
-
Perform an Instrument Calibration: Calibrate your mass spectrometer according to the manufacturer's recommendations using a fresh calibration solution.
-
Verify Resolution: Ensure that your instrument's resolution is sufficient to resolve the isotopic peaks of your compound. For a compound the size of a Losartan intermediate, a resolution of at least 10,000 is recommended.
-
Analyze a Known Standard: Analyze a well-characterized, non-deuterated standard to confirm that the instrument is performing correctly.
Frequently Asked Questions (FAQs)
Q1: Why is deuterium labeling used for Losartan and its intermediates in the first place?
A1: Deuterium-labeled compounds are primarily used as internal standards in quantitative mass spectrometry-based assays, such as pharmacokinetic studies.[19][20][21] The deuterium-labeled internal standard is chemically identical to the analyte but has a different mass. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response.
Q2: Can the position of the deuterium labels on the Losartan intermediate affect H/D exchange?
A2: Yes, the position of the deuterium labels is crucial. If the deuterium atoms are placed on labile positions (e.g., on a hydroxyl or amine group), they will readily exchange with protons from the solvent. For a stable internal standard, deuterium labels should be placed on carbon atoms where they are not prone to exchange under typical analytical conditions.
Q3: I am still seeing a small M+1 peak even after addressing all the above issues. Is this normal?
A3: Yes, a small M+1 peak is expected due to the natural abundance of ¹³C. For an organic molecule, the height of the M+1 peak will be approximately 1.1% for each carbon atom in the molecule. You can use an isotope distribution calculator to predict the theoretical isotopic pattern for your compound's elemental formula to confirm that your observed M+1 peak is within the expected range.
Q4: How can I improve the isotopic purity of my d3-labeled standard?
A4: Improving isotopic purity typically requires modification of the synthetic route or purification process. This may involve using starting materials with higher isotopic enrichment or employing chromatographic techniques that can separate isotopologues, although the latter is often challenging and expensive. Collaboration with a skilled synthetic chemist is recommended.
References
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. National Center for Biotechnology Information. [Link]
-
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]
-
Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. ACS Publications. [Link]
-
Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. [Link]
-
Hydrogen–deuterium exchange. Wikipedia. [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
-
HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. PubMed. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
Deuterium Labeled Products-Medical Research. Isotope Science / Alfa Chemistry. [Link]
-
Mass shift in mass spectrometry imaging: comprehensive analysis and practical corrective workflow. PubMed. [Link]
-
L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Heavy Water Board. [Link]
-
Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn. [Link]
- Method of synthesizing losartan and losartan intermediates.
-
Isotopic labeling. Wikipedia. [Link]
-
An Efficient and Green Synthetic Route to Losartan. ResearchGate. [Link]
-
Mass Spectrometry Principles and Applications. Scribd. [Link]
-
Deuterium labeling causes predictable shifts in the isotope pattern... ResearchGate. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]
-
Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry. [Link]
-
Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]
-
Mass Spectrometer. StatPearls - NCBI Bookshelf. [Link]
- Processes for preparing losartan and losartan potassium.
-
LOSARTAN. New Drug Approvals. [Link]
-
Deuterium. Wikipedia. [Link]
-
Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. National Center for Biotechnology Information. [Link]
-
Troubleshooting: reasons for MS-related ghost peaks and loss of sensitivity for high masses? ResearchGate. [Link]
-
Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. PubMed. [Link]
-
Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu. ThaiScience. [Link]
-
Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. National Center for Biotechnology Information. [Link]
-
Mass Spectrometry. MSU chemistry. [Link]
-
Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS. PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science [sepscience.com]
- 14. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. madbarn.com [madbarn.com]
- 17. Mass shift in mass spectrometry imaging: comprehensive analysis and practical corrective workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 20. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole in LC-MS/MS
Welcome to the Technical Support Hub. Subject: Minimizing Matrix Effects & Ion Suppression Compound: 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (Deuterated Internal Standard) Application: Impurity Profiling & Bioanalysis of Sartan-related Intermediates
Introduction: The "Perfect" Standard Paradox
You are likely using 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole as a Stable Isotope-Labeled Internal Standard (SIL-IS) to quantify trace impurities (often "Losartan Impurity I" or related intermediates) in complex biological matrices or pharmaceutical formulations.
While SIL-IS methods are the gold standard, they are not immune to physics. The addition of the benzyloxymethyl group significantly increases lipophilicity compared to the bare imidazole core, but the deuterium labeling (d3) introduces a critical variable: The Chromatographic Isotope Effect.
This guide addresses the specific phenomenon where your d3-IS elutes slightly earlier than your analyte. If this shift pushes the IS into a "suppression zone" (caused by phospholipids or salts) that the analyte avoids, your quantification will fail.
Module 1: The Mechanism of Failure
To fix the problem, you must visualize the invisible conflict occurring in your ion source.
The Deuterium Shift & Ion Competition
Deuterium (
-
Result: The d3-IS elutes earlier than the analyte on Reverse Phase (C18) columns.
-
The Risk: If a matrix interference (e.g., Lysophosphatidylcholine) elutes exactly between the d3-IS and the Analyte, the IS suffers suppression while the analyte does not.
Visualizing the Problem (Workflow)
Figure 1: The mechanism of differential matrix effects. The slight retention time shift of the d3-IS exposes it to different matrix components than the analyte.
Module 2: Sample Preparation (The First Line of Defense)
Protein Precipitation (PPT) is insufficient for this lipophilic imidazole. You must remove phospholipids.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
Why? The imidazole ring contains a basic nitrogen (approx. pKa ~6-7). Under acidic conditions, it becomes positively charged (
Step-by-Step MCX Protocol
| Step | Action | Mechanism |
| 1. Pre-treatment | Dilute plasma/urine 1:1 with 2% Formic Acid . | Acidifies the sample (pH < 4), ensuring the imidazole nitrogen is fully protonated ( |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water. | Activates the sorbent. |
| 3. Loading | Load pre-treated sample at low flow rate (~1 mL/min). | The positively charged imidazole binds to the sulfonate groups (cation exchange) AND the hydrophobic polymer. |
| 4. Wash 1 | 1 mL 0.1% Formic Acid in Water . | Removes salts and proteins. |
| 5. Wash 2 (Critical) | 1 mL 100% Methanol . | This is the key step. It washes away neutral phospholipids and hydrophobic interferences. The analyte stays bound via ionic interaction. |
| 6. Elution | 1 mL 5% Ammonia in Methanol . | The high pH deprotonates the imidazole (neutralizes charge), releasing it from the sorbent. |
Note: If MCX is unavailable, Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (50:50) at alkaline pH (pH 9) is the second-best option. Avoid pure PPT.
Module 3: Chromatographic Optimization
If sample prep doesn't fully eliminate the matrix, you must force the IS and Analyte to co-elute or move them away from the suppression zone.
Strategy A: Mitigating the Deuterium Shift
The separation between H-analyte and D-IS is driven by the stationary phase's ability to discriminate subtle lipophilicity differences.
-
Action: Increase Column Temperature (e.g., from 30°C to 45°C or 50°C).
-
Reasoning: Higher temperature increases mass transfer and reduces the thermodynamic discrimination between C-H and C-D bonds, often merging the peaks closer together.
Strategy B: The "Dump" Valve (Divert Valve)
Phospholipids often elute late in the gradient or during the re-equilibration phase.
-
Action: Divert the first 1-2 minutes and the final wash phase to waste.
-
Protocol:
-
0.0 - 1.5 min: Flow to Waste (Salts).
-
1.5 - 4.0 min: Flow to MS (Analyte/IS elution).
-
4.0 - End: Flow to Waste (Phospholipid wash).
-
Decision Tree: Method Development
Figure 2: Troubleshooting decision tree for isolating the source of matrix effects.
Module 4: Frequently Asked Questions (FAQ)
Q1: My d3-IS recovery is low, but the analyte recovery is high. Why? A: This suggests a solubility or adsorption issue rather than matrix effects. The benzyloxymethyl group makes the molecule "sticky."
-
Fix: Ensure your reconstitution solvent (after drying the SPE eluate) contains at least 30-50% organic solvent (Methanol/Acetonitrile). If you reconstitute in 100% water, the lipophilic IS may stick to the vial walls. Use silanized glass vials or low-binding polypropylene.
Q2: Can I use a C8 column instead of C18 to reduce the deuterium shift?
A: Yes. A C8 column is less hydrophobic than C18. Since the deuterium effect is driven by hydrophobic interaction, reducing the phase hydrophobicity (C18
Q3: I see "crosstalk" where the IS channel shows a peak for the Analyte. A: This is likely isotopic contribution, not crosstalk.
-
Check: Does your d3-IS contain any d0 (non-labeled) impurity?
-
Check: Does the natural abundance of isotopes in your Analyte (e.g.,
, ) produce a mass that overlaps with the IS transition? -
Note: The chlorine atom in your molecule has naturally occurring isotopes (
approx 75% and approx 25%). Ensure your MS transitions account for this pattern so you aren't monitoring the wrong isotope peak.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of the American Society for Mass Spectrometry. (Demonstrates the mechanism of H vs D retention shifts). Link
-
Chambers, E., et al. (2007). Systematic Development of a Method for the Determination of Pharmaceutical Compounds in Biological Fluids by LC-MS/MS. Journal of Chromatography B. (Seminal paper on Phospholipid removal and MCX protocols). Link
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Link
Storage conditions to prevent degradation of deuterated imidazole compounds
Technical Support Center: Deuterated Imidazole Compounds
A Guide to Ensuring Stability and Preventing Degradation
Welcome to the Technical Support Center for deuterated imidazole compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the stability and integrity of your valuable deuterated imidazole compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to make informed decisions about storage and handling, thereby safeguarding your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of deuterated imidazole compounds?
A1: The imidazole ring, even when deuterated, is susceptible to several degradation pathways. The primary factors of concern are:
-
Oxidation: The imidazole ring can be oxidized through autoxidation (especially in the presence of base), photo-oxidation, and reaction with oxidizing agents like hydrogen peroxide.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole moiety.[1][4]
-
Hydrolysis: The imidazole ring can undergo hydrolysis, which can be accelerated under basic pH conditions.[1][5][6][7]
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.[8]
-
Hydrogen-Deuterium (H-D) Exchange: While the C-D bond is generally more stable than the C-H bond, deuterium atoms on the imidazole ring can be susceptible to exchange with hydrogen atoms, particularly in the presence of moisture, acids, or bases. This is a critical consideration for maintaining isotopic purity.[9][10][11]
Q2: Are deuterated imidazole compounds more stable than their non-deuterated counterparts?
A2: Generally, yes. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond due to the kinetic isotope effect.[10][12] This increased bond strength can slow down metabolic processes and certain chemical degradation reactions, leading to enhanced metabolic stability and a longer half-life.[13][14][][16] However, this does not make them inert, and the degradation pathways mentioned above are still relevant.
Q3: How does the position of deuteration on the imidazole ring affect its stability?
A3: The position of deuteration is critical. Deuterium atoms on carbon atoms of the imidazole ring are generally more stable than those on nitrogen atoms. The N-D bond is more labile and prone to rapid exchange with protons from moisture or protic solvents. Deuteration at sites of metabolic attack can significantly enhance the compound's metabolic stability.[14]
Q4: Can I store my deuterated imidazole compound in a standard laboratory freezer?
A4: A standard laboratory freezer (-20°C) is a good starting point for short- to medium-term storage.[11] However, for long-term storage, especially for highly sensitive compounds, an ultra-low temperature freezer (-80°C) is recommended to minimize the rates of all potential degradation reactions.[17] It is crucial to also protect the compound from light and moisture, regardless of the storage temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: I've observed a change in the color of my deuterated imidazole solution over time.
-
Potential Cause: Color change is a common indicator of chemical degradation, often due to oxidation or photodegradation.[18] The formation of conjugated systems or polymeric byproducts can lead to the absorption of visible light.
-
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil to prevent further photodegradation.
-
Inert Atmosphere: If not already done, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent further oxidation.
-
Analytical Confirmation: Analyze a small aliquot of the solution using LC-MS or HPLC to identify potential degradation products.[19][20] Compare the chromatogram to that of a freshly prepared sample.
-
Discard if Necessary: If significant degradation is confirmed, it is best to discard the solution and prepare a fresh batch to ensure the accuracy of your experimental results.
-
Issue 2: My NMR analysis shows a decrease in deuterium incorporation over time.
-
Potential Cause: This indicates that hydrogen-deuterium (H-D) exchange is occurring. This is most likely if the compound is stored in a protic solvent, exposed to atmospheric moisture, or if the solution has an acidic or basic pH.[11][21]
-
Troubleshooting Steps:
-
Solvent Choice: If possible, dissolve your compound in a high-purity, aprotic, and anhydrous solvent (e.g., acetonitrile, anhydrous DMSO).
-
Control Moisture: Handle the compound and prepare solutions in a dry environment, such as a glove box or under a stream of dry inert gas. Use vials with tight-fitting septa.
-
pH Neutrality: Ensure the pH of your solution is neutral. If the compound itself is acidic or basic, consider using a non-aqueous buffer system.
-
Storage Conditions: Store solutions at the lowest possible temperature (-80°C is recommended) to slow down the exchange rate.[17]
-
Issue 3: I am seeing unexpected peaks in my LC-MS chromatogram.
-
Potential Cause: The appearance of new peaks suggests the formation of degradation products or impurities.[18] These could arise from hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study. Expose small aliquots of your compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting solutions by LC-MS/MS. This can help in elucidating the structure of the degradants.[1][22]
-
Review Storage and Handling: Re-evaluate your storage and handling procedures against the best practices outlined in the next section.
-
Purity Check of Starting Material: If the unexpected peaks are present in a freshly prepared solution, the issue may be with the purity of the initial compound. Obtain a certificate of analysis from the supplier or re-purify the compound if necessary.
-
Best Practices for Storage and Handling
Adhering to the following best practices will help maintain the chemical and isotopic integrity of your deuterated imidazole compounds.
Summary of Recommended Storage Conditions
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | -20°C to -80°C | -80°C (preferred) | Minimizes rates of all chemical reactions.[17] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Prevents oxidation.[17] |
| Light | Protected from light (Amber vial/foil) | Protected from light (Amber vial/foil) | Prevents photodegradation.[1][11] |
| Moisture | Store in a desiccator | Use anhydrous solvents and sealed vials | Prevents hydrolysis and H-D exchange.[10][11] |
| Solvent | N/A | High-purity, aprotic, anhydrous | Minimizes H-D exchange and solvent-mediated degradation.[11] |
| pH | N/A | Neutral | Avoids acid- or base-catalyzed degradation and H-D exchange.[1][9] |
Decision-Making Workflow for Storage
Caption: Decision workflow for selecting appropriate storage conditions.
Experimental Protocol: Stability Assessment of a Deuterated Imidazole Compound
This protocol outlines a systematic approach to evaluate the stability of your deuterated imidazole compound under various conditions.
Objective: To determine the stability of the deuterated imidazole compound in both solid and solution states under defined storage conditions.
Materials:
-
Deuterated imidazole compound
-
High-purity, anhydrous, aprotic solvent (e.g., acetonitrile)
-
Amber HPLC vials with septa
-
Inert gas (argon or nitrogen)
-
Temperature-controlled chambers (-20°C, 4°C, 25°C)
-
Photostability chamber
Methodology:
-
Time-Zero Analysis:
-
Prepare a stock solution of the deuterated imidazole compound in the chosen solvent at a known concentration.
-
Immediately analyze this solution by HPLC or LC-MS to establish the initial purity profile and peak area. This is your T0 reference.
-
-
Solid-State Stability:
-
Weigh several samples of the solid compound into individual amber vials.
-
Place vials in different temperature-controlled chambers (e.g., 25°C, 4°C, -20°C).
-
At specified time points (e.g., 1, 2, 4 weeks), retrieve one vial from each condition, prepare a solution as in step 1, and analyze.
-
-
Solution-State Stability:
-
From the stock solution prepared in step 1, aliquot equal volumes into multiple amber vials.
-
Purge the headspace with inert gas and seal tightly.
-
Store the vials under the same temperature conditions as the solid samples.
-
At the same specified time points, retrieve one vial from each condition and analyze directly.
-
-
Photostability:
-
Expose both a solid sample and a solution in a clear vial to a controlled light source in a photostability chamber.
-
Analyze the samples after a defined period of light exposure.
-
-
Data Analysis:
-
Compare the chromatograms from each time point and condition to the T0 reference.
-
Calculate the percentage of the parent compound remaining.
-
Note the appearance and growth of any new peaks, which indicate degradation products.
-
Workflow for Stability Study
Caption: Workflow for conducting a comprehensive stability study.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3372. [Link]
-
Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. [Link]
-
Nyulászi, L., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(7), 2154-2162. [Link]
-
Jani, K. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc.[Link]
-
Li, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. [Link]
-
Ahvazi, B., et al. (2017). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. Analytical Chemistry, 89(17), 9338-9344. [Link]
-
Gholami, M. R., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. Physical Chemistry Chemical Physics, 21(16), 8416-8427. [Link]
-
Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 120-127. [Link]
-
Vargyas, M., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(7), 2154-2162. [Link]
-
Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 99(14), 4785-4791. [Link]
-
Slideshare. (n.d.). Unit 4 imidazole. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
PubChem. (n.d.). Imidazole. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]
-
PubChem. (n.d.). imidazole-lactate degradation | Pathway. [Link]
-
Kumar, P., & Kumar, R. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences, 1(4). [Link]
-
ResearchGate. (2025, August 6). Hydrolysis of Imidazole-2-ylidenes | Request PDF. [Link]
-
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. [Link]
-
Ausubel, F. M., et al. (2001). Safe use of radioisotopes. Current Protocols in Molecular Biology, Chapter 1, Unit 1.11. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]
-
Bruice, T. C., et al. (1963). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 85(2), 163-169. [Link]
-
LifeTein. (2024, April 24). The Power of Deuterated Peptides: A New Wave in Drug Development. [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram. [Link]
-
Wang, Y., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(32), 15637-15644. [Link]
-
Wikipedia. (n.d.). Deuterated drug. [Link]
-
Shahkhatuni, A. A., et al. (2018). Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D2O mixtures. New Journal of Chemistry, 42(20), 16695-16702. [Link]
-
The Goodin Lab. (n.d.). Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. [Link]
-
Wrona-Krol, E., & Giebultowicz, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. [Link]
-
ResearchGate. (2025, August 6). Photostability and Photodegradation Pathways of Distinctive Pesticides. [Link]
-
Wand, A. J. (2023). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Magnetic Resonance Letters, 3(4), 319-326. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]
-
ResearchGate. (2025, September 11). (PDF) Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes and under crowded conditions in vitro and in cells. [Link]
-
Ackermann, T., et al. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Metabolites, 12(8), 714. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unit 4 imidazole | PDF [slideshare.net]
- 4. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 16. Deuterated drug - Wikipedia [en.wikipedia.org]
- 17. moravek.com [moravek.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. ukisotope.com [ukisotope.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Signal Suppression in LC-MS with 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole as a stable isotope-labeled (SIL) internal standard to combat signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The principles and troubleshooting strategies discussed herein are broadly applicable, with a particular focus on the quantitative analysis of analogous compounds like the antihypertensive drug Losartan.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding signal suppression and the role of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole.
Q1: What is LC-MS signal suppression and why is it a significant issue?
Signal suppression is a matrix effect characterized by a reduction in the ionization efficiency, and therefore the signal intensity, of a target analyte.[3][4][5] It is caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma) that interfere with the ionization process in the mass spectrometer's source.[3][5][6] This phenomenon is a major concern in quantitative bioanalysis because it can lead to:
-
Decreased sensitivity and higher limits of detection.
-
Poor accuracy and precision.[7]
-
Inaccurate pharmacokinetic and toxicokinetic data.[8][9][10]
Q2: What are the primary causes of signal suppression?
Signal suppression primarily arises from two mechanisms within the ion source:
-
Competition for Ionization: The analyte and matrix components compete for the available charge. If matrix components are in high concentration or are more readily ionized, they can diminish the analyte's ionization.[4][5]
-
Changes in Droplet Properties (in Electrospray Ionization - ESI): High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the sprayed droplets, which hinders the release of analyte ions into the gas phase.[4][5]
Phospholipids are a notorious cause of signal suppression in the analysis of plasma and serum samples.
Q3: How does 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole function as an internal standard?
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a deuterated (d3) analog of its corresponding non-labeled analyte. As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically almost identical to the analyte.[11] It is added at a known concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. Because it co-elutes with the analyte and experiences the same degree of signal suppression or enhancement, the ratio of the analyte's signal to the internal standard's signal remains constant.[3][11][12] This allows for accurate quantification even in the presence of variable matrix effects across different samples.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for mitigating signal suppression?
SIL-IS are considered the gold standard because they have nearly identical physicochemical properties to the analyte.[13][14] This ensures they behave similarly during:
-
Sample Extraction: Compensating for any variability in analyte recovery.[12]
-
Chromatographic Separation: Co-eluting with the analyte, which is crucial for experiencing the same matrix effects.[3]
-
Ionization: Being suppressed or enhanced to the same extent as the analyte.[13]
The use of a SIL-IS significantly improves the accuracy, precision, and robustness of an LC-MS method.[13]
Q5: What are the key considerations when preparing a stock solution of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole?
-
Purity: Ensure the isotopic and chemical purity of the internal standard. The presence of unlabeled analyte in the SIL-IS can affect accuracy, especially at the lower limit of quantification.
-
Solvent: Use a high-purity solvent in which the compound is highly soluble and stable. Methanol or acetonitrile are common choices.[2]
-
Concentration: The stock solution should be prepared at a concentration that allows for accurate dilution to the final working concentration. The working concentration should ideally be in the mid-range of the calibration curve for the analyte.
-
Storage: Store the stock solution under appropriate conditions (e.g., refrigerated or frozen) to prevent degradation. Long-term stability should be assessed as part of method validation.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to signal suppression.
Scenario 1: Inconsistent Analyte Response & Poor Reproducibility
-
Symptoms: High coefficient of variation (%CV) in quality control (QC) samples, and fluctuating analyte peak areas despite consistent concentrations.
-
Diagnostic Steps & Solutions:
-
Verify Internal Standard Addition: Ensure the internal standard is being added consistently and at the earliest stage of sample preparation. Inconsistent pipetting can introduce significant error.
-
Assess the Matrix Effect: A post-column infusion experiment can identify the regions of your chromatogram that are most affected by signal suppression.[5][7][15] If your analyte elutes in a region of significant suppression, chromatographic optimization is necessary.
-
Optimize Chromatography: Modify the LC method to separate the analyte from the suppression zone.[3][6]
-
Adjust the gradient profile to improve resolution.
-
Evaluate a different column chemistry (e.g., C18, Phenyl-Hexyl, PFP).
-
Change the mobile phase modifiers (e.g., formic acid, ammonium formate) to alter selectivity.[16]
-
-
Enhance Sample Preparation: If chromatographic changes are insufficient, improve the sample clean-up to remove interfering matrix components.[3]
-
Protein Precipitation (PPT): A simple but less clean method. Consider specialized plates that also remove phospholipids.[17]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by optimizing the pH and solvent polarity.[17]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.[3][17][18]
-
-
Scenario 2: Low Analyte Recovery & Inaccurate Quantification
-
Symptoms: Consistently lower than expected analyte concentrations, and failure to meet accuracy criteria in QC samples.
-
Diagnostic Steps & Solutions:
-
Evaluate Internal Standard Response: Check if the internal standard's peak area is consistent across the analytical run. A significant drop in the internal standard signal in certain samples indicates severe matrix effects that may not be fully compensated for.
-
Perform a Quantitative Matrix Effect Study: Compare the peak area of the analyte spiked into a blank matrix extract against the peak area in a neat solution.[4] A ratio of less than 1 indicates signal suppression.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
-
Adjust Internal Standard Concentration: The concentration of the SIL-IS should be optimized to be within the linear range of the assay and ideally close to the concentration of the analyte in typical samples.
-
Re-evaluate Sample Dilution: If the analyte concentration is very high, it may fall outside the linear range of the detector or cause self-suppression. Diluting the sample with blank matrix may be necessary.
-
Method Validation: Ensure the method is fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, selectivity, and matrix effect.[19]
-
Part 3: Experimental Protocols
Protocol 1: Preparation of Internal Standard Working Solution
-
Prepare a 1 mg/mL stock solution of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole in HPLC-grade methanol.
-
From the stock solution, perform serial dilutions with a 50:50 mixture of methanol and water to create a working solution. The final concentration should be appropriate for the expected analyte concentration range in your samples (e.g., 100 ng/mL).[1]
-
Store both stock and working solutions at -20°C or below.
Protocol 2: Sample Preparation using Protein Precipitation with Internal Standard
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex briefly and inject into the LC-MS system.
Protocol 3: Performing a Post-Column Infusion Experiment to Diagnose Signal Suppression
-
Prepare a solution of your analyte (e.g., Losartan) at a mid-range concentration in the mobile phase.
-
Set up the LC-MS system with a 'T' connector between the column outlet and the MS inlet.[15]
-
Infuse the analyte solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream using a syringe pump.[20]
-
Begin data acquisition on the mass spectrometer, monitoring the MRM transition for your analyte. You should observe a stable, elevated baseline signal.[4]
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline of the infused analyte. Any dips in the baseline indicate regions of signal suppression caused by eluting matrix components.[5][20]
Part 4: Data Interpretation & Visualization
Table 1: Example LC-MS/MS Parameters for Losartan Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Losartan) | Specific m/z values |
| MRM Transition (Internal Standard) | Specific m/z values for the deuterated analog |
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Diagrams
Caption: Workflow for using a stable isotope-labeled internal standard.
Caption: Troubleshooting workflow for signal suppression.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available from: [Link]
-
Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available from: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. Available from: [Link]
-
Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. Available from: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available from: [Link]
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. SlideShare. Available from: [Link]
-
What are internal standards, and why do they matter in LC/MS? Bioanalytical Bees. Available from: [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available from: [Link]
-
Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. PubMed. Available from: [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available from: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC. Available from: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available from: [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. Available from: [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC. Available from: [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS. PubMed. Available from: [Link]
-
Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. ResearchGate. Available from: [Link]
-
Avoiding LC-MS Signal Suppression. CHROMacademy. Available from: [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available from: [Link]
-
Liquid Chromatography Mass Spectrometry. Shimadzu. Available from: [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available from: [Link]
-
Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. ResearchGate. Available from: [Link]
-
Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. ThaiScience. Available from: [Link]
-
Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PMC. Available from: [Link]
-
Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5. Quick Company. Available from: [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PMC. Available from: [Link]
-
5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide. PubChem. Available from: [Link]
-
Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Bangladesh Journals Online. Available from: [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. bioanalytics.substack.com [bioanalytics.substack.com]
- 12. scispace.com [scispace.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 19. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
Addressing isotopic scrambling during synthesis of Losartan-d3
Welcome to the technical support center for the synthesis of isotopically labeled Losartan. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize Losartan-d3. Here, we address the critical challenge of isotopic scrambling, providing in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to ensure the highest isotopic purity of your final compound.
Introduction: The Challenge of Isotopic Scrambling in Losartan-d3 Synthesis
Losartan-d3 is a deuterated analog of the angiotensin II receptor antagonist, Losartan, where three hydrogen atoms on the n-butyl chain have been replaced with deuterium. This isotopic labeling is invaluable for use as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1] However, the synthetic route to Losartan-d3 is fraught with the potential for isotopic scrambling, which can compromise the accuracy of these sensitive analytical methods.
This guide will focus on the common synthetic pathway to Losartan, which involves the initial construction of the 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) intermediate, and will illuminate the key steps where deuterium scrambling can occur. We will provide actionable strategies to mitigate this issue and ensure the synthesis of high-purity Losartan-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of Losartan-d3 synthesis?
A1: Isotopic scrambling refers to the undesired migration of deuterium atoms from their intended positions on the n-butyl chain to other positions within the molecule or to other molecules in the reaction mixture. This leads to a heterogeneous mixture of deuterated species, reducing the isotopic enrichment at the desired positions and potentially introducing deuterium at unintended sites.
Q2: Why is preventing isotopic scrambling important?
A2: The utility of Losartan-d3 as an internal standard relies on a well-defined mass difference between the labeled and unlabeled compound. Isotopic scrambling can lead to the formation of a distribution of isotopologues (molecules that differ only in their isotopic composition), which can interfere with the accurate quantification of the target analyte in mass spectrometry-based assays.[2]
Q3: Where in the synthesis of Losartan-d3 is scrambling most likely to occur?
A3: The most probable point for isotopic scrambling is during the formation of the 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) intermediate, especially when starting from deuterated valeronitrile. The reaction conditions, which can involve both acidic and basic steps, can facilitate H/D exchange at the carbon alpha to the nitrile group.[3]
Q4: Can I use commercially available Losartan-d3 without worrying about this?
A4: While commercial suppliers of isotopically labeled compounds perform quality control, the degree of isotopic purity can vary. It is always advisable to consult the certificate of analysis for the specific lot you are using.[4] For critical applications, independent verification of isotopic purity and the location of the deuterium atoms is recommended.
Troubleshooting Guide: Addressing Isotopic Scrambling
This section is designed to help you diagnose and resolve issues with isotopic scrambling during your synthesis of Losartan-d3.
Problem 1: My final Losartan-d3 product shows a distribution of masses in the mass spectrum, indicating lower than expected isotopic enrichment.
Potential Cause: Isotopic scrambling has likely occurred during the synthesis of the BCFI intermediate, specifically if you started with α,α-dideuterio-valeronitrile. The acidic conditions of the Pinner reaction to form the imidate, followed by the basic conditions for the subsequent reaction with glycine to form the imidazole ring, can promote H/D exchange at the α-position of the butyl chain.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic scrambling.
Solutions:
-
Modify the BCFI Synthesis Conditions:
-
Choice of Base: When cyclizing the imidate with glycine, avoid strong protic bases. Consider using a non-nucleophilic, hindered base like proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent.[3]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures can disfavor the equilibrium of H/D exchange.
-
-
Consider an Alternative Synthetic Route:
-
Grignard Reagent Approach: Synthesize the deuterated butyl Grignard reagent from a deuterated butyl halide. While Grignard reagents are generally stable with respect to isotopic scrambling, care must be taken to use anhydrous, aprotic solvents to avoid quenching and potential H/D exchange.[6] The Grignard reagent can then be used to introduce the deuterated butyl chain onto a pre-formed imidazole ring derivative.
-
Problem 2: I am not sure if the scrambling is occurring at the α-position or elsewhere on the butyl chain.
Potential Cause: While the α-position is the most likely site of scrambling due to the acidity of the α-protons to the nitrile, other positions could be affected under certain catalytic conditions.
Solutions:
-
Detailed NMR Analysis:
-
¹H NMR: In your ¹H NMR spectrum of the final Losartan-d3, the integration of the signal corresponding to the α-methylene protons of the butyl chain should be significantly reduced compared to the other methylene and methyl protons. Any residual signal at this position indicates incomplete deuteration or back-exchange.
-
²H NMR: A ²H NMR spectrum will directly show the signals of the deuterium atoms. A single resonance corresponding to the α-position would indicate no scrambling. The appearance of other signals would confirm scrambling to other positions on the butyl chain.[7]
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis:
-
Careful analysis of the fragmentation pattern of your Losartan-d3 can provide clues about the location of the deuterium atoms. For example, the loss of fragments of the butyl chain can be monitored. A shift in the mass of these fragments compared to unlabeled Losartan will indicate where the deuterium is located.[8][9]
-
Experimental Protocols
Protocol 1: Synthesis of BCFI-d2 via a Modified Pinner Reaction (Minimized Scrambling)
This protocol is adapted from known procedures for the synthesis of BCFI, with modifications aimed at minimizing isotopic scrambling.[10][11]
Step 1: Formation of the Pinner Salt
-
To a solution of α,α-dideuterio-valeronitrile (1.0 eq) in anhydrous diethyl ether at -10 °C, bubble dry HCl gas until saturation.
-
Seal the reaction vessel and allow it to stand at 4 °C for 24 hours.
-
The Pinner salt will precipitate as a white solid. Collect the solid by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.
Step 2: Formation of the Imidazole Ring
-
Suspend the Pinner salt (1.0 eq) and glycine (1.1 eq) in anhydrous acetonitrile.
-
Add DBU (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Follow with a standard aqueous workup and purification by column chromatography to yield 2-(butan-1,1-d2-yl)-4-chloro-1H-imidazole-5-carbaldehyde (BCFI-d2).
Protocol 2: Quantification of Isotopic Purity by LC-MS
This protocol provides a general method for determining the isotopic distribution of your synthesized Losartan-d3.
Instrumentation: A high-resolution liquid chromatograph-mass spectrometer (LC-MS).[12]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Losartan from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100 to 600.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of Losartan-d0, -d1, -d2, and -d3.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue to determine the isotopic distribution.
-
Table 1: Expected m/z values for Losartan Isotopologues
| Isotopologue | [M+H]⁺ |
| Losartan-d0 | 423.16 |
| Losartan-d1 | 424.17 |
| Losartan-d2 | 425.17 |
| Losartan-d3 | 426.18 |
Visualizing the Scrambling Mechanism
The following diagram illustrates the likely mechanism for H/D scrambling at the α-position of the butyl chain during the synthesis of the BCFI intermediate.
Caption: Proposed mechanism for isotopic scrambling.
Conclusion
The synthesis of high-purity Losartan-d3 requires careful consideration of the reaction conditions to avoid isotopic scrambling. By understanding the potential mechanisms of scrambling and implementing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can confidently produce high-quality isotopically labeled compounds for their analytical needs.
References
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein J. Org. Chem.2024, 20, 2270–2279.
- Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. J. Am. Soc. Mass Spectrom.2020, 31(7), 1495-1504.
- Secondary α-Deuterium Isotope Effects on Reactions of the Grignard Reagent from 1-Bromopentane-1,1-d2. J. Org. Chem.1981, 46(14), 2944–2946.
- Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. J. Org. Chem.1994, 59(21), 6391–6394.
- Application Note: High-Throughput Quantification of Losartan in Human Plasma by LC-MS/MS using a Deuter
- Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. Thermo Fisher Scientific.
- The novel acid degradation products of losartan. J. Pharm. Biomed. Anal.2016, 129, 137-144.
- Deuterated reagents in multicomponent reactions to afford deuterium labeled products. Beilstein Archives.
- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Curr. Org. Chem.2023, 27(12), 1016-1033.
- Flow Chemistry for Contemporary Isotope Labeling. X-Chem.
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
- Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules2023, 28(11), 4381.
- Comparison of mass spectrometric data of losartan M+H + =423167 Da and...
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein J. Org. Chem.2024, 20, 2270–2279.
- 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde - Chemical Synthesis D
- In-Depth Technical Guide: Purity and Isotopic Enrichment of Losartan-d9. BenchChem.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules2021, 26(10), 2969.
- Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. J. Am. Chem. Soc.2015, 137(24), 7847–7855.
- Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. The Royal Society of Chemistry.
- Hydrogen–deuterium exchange. Wikipedia.
- Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. ChemMedChem2024, e202400032.
- Deuterated reagents in multicomponent reactions to afford deuterium labeled products. Beilstein Archives.
- Preparation method for losartan.
- Nitrile hydration and α-deuteration of amides catalyzed by a PCNHCP Mn(i) pincer complex. Chem. Commun.2021, 57, 478-481.
- Process for the preparation of losartan potassium form i.
- Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy. Front. Bioeng. Biotechnol.2023, 11, 1119851.
- Preparation method of 2-n-butyl-4(5)-chlor-5(4)-formaldehyde-1H-imidazole.
- Product ion mass spectra of (a) losartan (m/z 421.2 → 127.0, scan range...
- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online.
- Efficient synthesis of losartan potassium: An improved two-step method.
- Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Chem. Eur. J.2022, 28(12), e202104231.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Losartan impurity 21-d4. MedChemExpress.
- A method for direct in vivo measurement of drug concentrations from a single 2H NMR spectrum. Magn. Reson. Med.1985, 2(2), 209-13.
- Use of competition kinetics with fast reactions of grignard reagents. J. Org. Chem.2000, 65(7), 2271–2274.
- 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde. Advent Chembio.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega2024, 9(2), 2419–2438.
- Pinner reaction. Wikipedia.
- Development and Validation of Analytical Method for Quantification of Losartan Potassium in Solid Dosage Form. Walsh Med. Media2018.
- Photocatalytic and highly regioselective H/D exchange
- A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. Arzneimittelforschung2006, 56(11), 751-5.
- Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs) Comprising Imidazolium Cations Blocked with Methyl‐, Propyl‐ and Phenyl‐Groups at the C2 Position. ChemistryOpen2023, 12(1), e202200139.
- Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World J. Adv. Res. Rev.2025, 26(02), 3853–3857.
- Pinner Reaction. J&K Scientific.
- Pinner Reaction. NROChemistry.
- Improving the Alkaline Stability of Imidazolium Cations by Substitution. J. Electrochem. Soc.2013, 160(8), F827-F832.
- Hydrogen/deuterium scrambling during quadrupole time-of-flight MS/MS analysis of a zinc-binding protein domain. J. Mass Spectrom.2005, 40(5), 654-61.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. resolvemass.ca [resolvemass.ca]
Technical Guide: Isotopic Purity Determination of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole via NMR
Executive Summary
Objective: To provide a definitive, self-validating protocol for quantifying the isotopic purity (deuterium incorporation) of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (a key Losartan intermediate).
The Challenge: Unlike chemical purity, isotopic purity requires distinguishing between isotopologues (
The Solution: Quantitative
Part 1: The Molecule & Analytical Strategy[3]
Structural Context
The target molecule is a deuterated analog of a Losartan precursor.[3] The deuterium labeling is located at the terminal methyl group of the butyl chain (
-
Target Signal (
): Terminal methyl triplet ( ppm).[1] -
Reference Signal: Benzylic methylene singlet (
ppm) or Aromatic protons ( ppm).[1] -
Strategy: In a fully deuterated (
) sample, the triplet at 0.9 ppm vanishes. Any residual signal here represents incomplete deuteration ( ).
Diagram 1: Analytical Decision Matrix
When to use NMR vs. Mass Spectrometry for this specific compound.
Caption: Decision tree for selecting the analytical method. qNMR is prioritized for high-enrichment quantification, while MS is reserved for qualitative mass confirmation.[1]
Part 2: Comparative Analysis (NMR vs. MS)
| Feature | Method A: qNMR ( | Method B: HR-MS (ESI/TOF) |
| Primary Mechanism | Signal Disappearance: Quantifies residual protons relative to a stable internal signal.[1] | Mass Shift: Detects m/z shift from parent ion ( |
| Quantification | Absolute: Relies on molar ratios of integrated signals. No calibration curve needed.[4] | Relative: Ionization efficiency can vary between isotopologues; requires calibration. |
| Positional Specificity | High: Confirms D is on the butyl chain, not scrambled to the benzyl group. | Low: Confirms total mass, but cannot easily distinguish where the D is located without fragmentation studies.[3] |
| Limit of Detection | Moderate (~0.1% residual H). | Excellent (Trace levels). |
| Throughput | 10-30 mins per sample (due to | < 5 mins per sample. |
| Recommendation | Primary Release Test for purity certification. | Supporting Characterization for identity confirmation. |
Part 3: Experimental Protocol (qNMR)
This protocol is designed to ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) by addressing the most common failure mode in qNMR: insufficient relaxation delay.[1][3]
Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) is preferred for solubility and distinct chemical shift separation.[1]-
Alternative: DMSO-
if the imidazole NH proton exchange is of interest, though not necessary for the butyl group analysis.[3]
-
-
Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent. High concentration improves the Signal-to-Noise (S/N) ratio for the tiny residual peak.[3]
-
Vessel: Use high-precision 5mm NMR tubes (e.g., Wilmad 507-PP or equivalent) to ensure field homogeneity.[1]
Instrument Parameters (The "Expert" Settings)
Standard "quick" NMR scans will yield inaccurate integration data.[3] Use these specific parameters:
-
Pulse Sequence: Single pulse with proton decoupling (typically zg30 or zg on Bruker).
-
Spectral Width: -2 to 14 ppm (covers all signals).[1]
-
Excitation Pulse:
(maximizes signal per unit time) or (for absolute quantitative rigor, if is long enough). -
Relaxation Delay (
): Critical Step.-
The terminal methyl protons have long
relaxation times (often 2–3 seconds). -
Rule:
. -
Setting: Set
seconds. (Yes, this is long, but it guarantees >99.9% magnetization recovery).
-
-
Scans (NS): Minimum 64 (to visualize the residual trace signal).
Data Processing & Calculation
-
Phasing: Apply careful manual phasing. Automatic phasing often distorts small residual peaks.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).
-
Integration:
-
Reference (Int_Ref): Integrate the Benzylic
singlet ( ppm). Set value to 2.00 . -
Target (Int_Res): Integrate the region where the butyl methyl triplet should be (
ppm).
-
Calculation Formula
The isotopic purity (percentage of Deuterium incorporation) is calculated as:
[1]- : Integral of the residual methyl signal.[5]
- : Integral of the benzyl reference signal (calibrated to 2.00).
-
The divisors (3 and 2) account for the number of protons in the respective groups.[3]
Part 4: Workflow Visualization
Diagram 2: qNMR Execution Workflow
Step-by-step logic for the laboratory execution.
Caption: Linear workflow for qNMR execution. Note the critical T1 estimation step to prevent integration errors.
Part 5: Troubleshooting & Validation
| Issue | Diagnosis | Corrective Action |
| Negative Peaks | Improper phasing or baseline distortion. | Re-process manually; check receiver gain (RG) during acquisition. |
| Overlapping Peaks | Solvent impurity or degradation. | Switch solvent to DMSO- |
| Result > 100% D | Integration error or | Ensure the Reference peak (Benzyl) has also fully relaxed.[3] Increase |
| Broad Residual Peak | Poor shimming or dynamic exchange. | Shim the magnet (Z1, Z2); ensure temperature stability (298K). |
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link[1]
-
Simova, S. (2020).[1] NMR Determination of Isotopic Purity of Deuterated Compounds. Magnetic Resonance in Chemistry. Link
-
Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. emerypharma.com [emerypharma.com]
- 3. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of d3-Labeled vs. Non-Labeled Losartan Intermediate Retention Times in Reversed-Phase HPLC
A Technical Guide for Researchers in Pharmaceutical Development
This guide provides an in-depth comparison of the chromatographic retention behavior of a key Losartan intermediate and its deuterium-labeled (d3) analogue. As the use of stable isotope-labeled compounds becomes increasingly prevalent in pharmaceutical development, particularly in pharmacokinetic and metabolism studies, a thorough understanding of their analytical characteristics is paramount. This document offers both theoretical insights and a practical, validated experimental protocol for scientists and researchers in the field.
Introduction: The Significance of Isotopic Labeling in Drug Development
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During its synthesis and metabolism, various intermediate compounds are formed.[1][2][3] The use of stable isotope-labeled internal standards, such as those incorporating deuterium (²H or D), is a cornerstone of modern bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS).[4] This is due to their ability to mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of quantification.[4]
A common question that arises is whether the labeled compound will co-elute with its non-labeled counterpart. While chemically identical, the substitution of protium (¹H) with the heavier deuterium isotope can introduce subtle physicochemical differences. This phenomenon, known as the chromatographic isotope effect (CDE), can lead to slight variations in retention times, particularly in high-resolution chromatographic systems.[5][6] Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[5][6][7] This is often attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the non-polar stationary phase.[8]
This guide will explore this effect through a detailed experimental protocol designed to compare the retention times of a d3-labeled Losartan intermediate with its corresponding non-labeled version. The methodology is grounded in established principles of reversed-phase chromatography and adheres to international guidelines on analytical procedure validation.[9][10][11][12][13][14][15][16]
The Underlying Principle: The Chromatographic Isotope Effect
The separation in reversed-phase chromatography is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[17][18][19][20][21] The mobile phase is typically a polar mixture, such as water and an organic solvent like acetonitrile or methanol.[19] Analytes with greater hydrophobicity will have a stronger affinity for the stationary phase and thus, a longer retention time.[21]
The substitution of hydrogen with deuterium can subtly alter a molecule's hydrophobicity. The C-D bond has a slightly lower vibrational frequency and zero-point energy compared to the C-H bond, making it stronger and less prone to stretching. This can lead to a marginal decrease in the molecule's overall size and polarizability, resulting in weaker interactions with the stationary phase and, consequently, a slightly earlier elution.
Caption: The Chromatographic Isotope Effect leading to differential retention times.
Experimental Protocol: A Validated Approach
The following protocol is designed to be a self-validating system, incorporating principles from the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[11][22][23][24][25][26]
Materials and Reagents
-
Analytes:
-
Losartan Intermediate (e.g., 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde)
-
d3-Labeled Losartan Intermediate (deuterium substitution on the butyl chain)
-
-
Solvents:
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (Type I, ultrapure)
-
-
Additives:
-
Formic acid (LC-MS grade)
-
Instrumentation and Chromatographic Conditions
-
System: HPLC or UPLC system with a UV or PDA detector. For higher sensitivity and confirmation, an LC-MS/MS system is recommended.[27][28][29][30][31]
-
Column: A high-quality reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for achieving the necessary resolution.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A gradient elution is employed to ensure adequate separation and peak shape.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 80 |
| 5.1 | 20 |
| 7.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm or MS/MS with appropriate transitions.
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the non-labeled and d3-labeled Losartan intermediates in separate 10 mL volumetric flasks using methanol as the diluent.
-
Working Standard (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Experimental Workflow
Caption: A streamlined workflow for the comparative analysis.
System Suitability
Before sample analysis, the chromatographic system's suitability must be confirmed as per regulatory guidelines.[9][10] This ensures the reliability and robustness of the results.
-
Procedure: Perform six replicate injections of the mixed working standard.
-
Acceptance Criteria:
-
Peak Tailing Factor (T): Should be ≤ 2.0 for both peaks.
-
Theoretical Plates (N): Should be ≥ 2000 for both peaks.
-
Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0% for both analytes across the six injections.
-
Data Presentation and Expected Results
The primary data from this experiment will be the retention times (RT) for the non-labeled and d3-labeled Losartan intermediates.
| Analyte | Expected Retention Time (min) | RSD of RT (%) (n=6) | Tailing Factor | Theoretical Plates |
| Non-Labeled Intermediate | ~3.50 | < 1.0 | < 2.0 | > 2000 |
| d3-Labeled Intermediate | ~3.48 | < 1.0 | < 2.0 | > 2000 |
Note: The expected retention times are illustrative. The key observation is the anticipated slightly earlier elution of the d3-labeled compound. The magnitude of this difference will depend on the specific intermediate, the position of the deuterium labels, and the chromatographic conditions.
Discussion and Conclusion
The experimental data is expected to demonstrate a small but measurable difference in the retention times of the d3-labeled and non-labeled Losartan intermediates, with the deuterated compound eluting first. This observation is consistent with the principles of the chromatographic isotope effect in reversed-phase HPLC.[5][6][7]
For researchers in drug development, this has several implications:
-
Method Development: When developing quantitative LC-MS methods using stable isotope-labeled internal standards, it is crucial to verify the chromatographic behavior. While complete co-elution is not always necessary, significant separation could potentially lead to differential matrix effects.
-
Peak Integration: The data processing method must be able to accurately integrate two closely eluting peaks.
-
Regulatory Submissions: A thorough characterization of the analytical method, including the retention behavior of labeled standards, is a critical component of regulatory submissions to agencies like the FDA.[14][15][16][32][33]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
LCGC International. (2015, August 18). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Frantzi, M., et al. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
PubMed. (2007). Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Hawach Scientific. (2023, March 3). Reversed Phase Chromatography Principle. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
Scribd. (2021, January 5). USP-NF 621 Chromatography. [Link]
-
PubMed. (1999). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
ACS Publications. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
-
U.S. Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ResearchGate. (2025, August 7). An Efficient and Green Synthetic Route to Losartan. [Link]
-
Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
- Google Patents.
-
ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]
-
ResearchGate. (2025, August 6). Simultaneous HPLC-MS/MS determination of losartan potassium and its metabolite E-3174 in human plasma and its application to pharmacokinetic study. [Link]
-
PMC. (2012). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. [Link]
-
ResearchGate. (2025, August 6). A Method for Assay of Losartan, Its Active Metabolite E-3174, and Glibenclamide in Human Serum and Urine by HPLC-MS/MS. [Link]
-
i-manager Publications. (2024). Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method. i-manager's Journal on Chemical Sciences, 4(3), 43-47. [Link]
-
Journal of Chromatographic Science. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. [Link]
-
MDPI. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. moodle2.units.it [moodle2.units.it]
- 3. CN102675294A - Method of synthesizing losartan and losartan intermediates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 18. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 19. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 20. hawach.com [hawach.com]
- 21. chromtech.com [chromtech.com]
- 22. uspbpep.com [uspbpep.com]
- 23. agilent.com [agilent.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. scribd.com [scribd.com]
- 26. uni-onward.com.tw [uni-onward.com.tw]
- 27. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. scribd.com [scribd.com]
A Comparative Guide to the Certificate of Analysis for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole: Ensuring Analytical Integrity in Drug Development
For researchers and scientists in the fast-paced world of drug development, the meticulous selection and validation of analytical reagents are paramount. This guide provides an in-depth interpretation of the Certificate of Analysis (CoA) for the deuterated internal standard, 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole. By objectively comparing its performance attributes with other alternatives and providing supporting experimental data, this document serves as a critical resource for ensuring the accuracy and reliability of bioanalytical methods.
The integrity of pharmacokinetic and toxicokinetic data is the bedrock of successful drug development, a principle underscored by global regulatory bodies.[1] A crucial element in achieving this is the use of a stable isotope-labeled (SIL) internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1][2] 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole, a deuterated analog of a key intermediate in the synthesis of pharmaceuticals like losartan, serves this vital role.[3][4] Its CoA is not merely a document of specifications but a testament to its suitability and reliability as an analytical tool.
Deconstructing the Certificate of Analysis: A Multi-faceted Approach to Quality
A typical Certificate of Analysis for a high-purity reference standard like 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole will present data from a suite of orthogonal analytical techniques. This multi-pronged approach, combining methods with different scientific principles, provides a comprehensive and trustworthy assessment of the compound's quality.[5]
Table 1: Key Analytical Parameters on a Typical CoA
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Confirms the chemical structure is correct. |
| Chemical Purity | HPLC/UHPLC | ≥ 98% | Quantifies the percentage of the desired compound, identifying and quantifying any impurities.[6] |
| Isotopic Purity | Mass Spectrometry or ²H NMR | ≥ 98% (or specified atom % D) | Determines the percentage of molecules that are correctly labeled with the deuterium isotope.[7][8] |
| Residual Solvents | GC-HS | Meets USP <467> or ICH Q3C limits | Ensures that levels of solvents used in synthesis are below safety thresholds.[9] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect the stability and accurate weighing of the standard. |
| Appearance | Visual Inspection | White to off-white solid | A basic check for any gross contamination or degradation.[10] |
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used methods for establishing the purity of a compound.[5][11] Their combined use provides a more complete and accurate picture of a sample's purity.[5]
-
HPLC excels at separating and quantifying impurities, making it an indispensable tool for quality control.[6] Its ability to detect even trace amounts of contaminants ensures the chemical purity of the standard.
-
Quantitative NMR (qNMR) offers the advantage of directly quantifying a substance without the need for an identical reference standard for each impurity.[5] This is because the NMR signal area is directly proportional to the number of atomic nuclei.[5]
Comparative Analysis: SIL vs. Structural Analog Internal Standards
In bioanalytical method validation, the choice of an internal standard (IS) is a critical decision that significantly impacts method performance.[1] The two primary types of internal standards are Stable Isotope-Labeled (SIL) and structural analog internal standards.[1][12]
Table 2: Performance Comparison of Internal Standard Types
| Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | Justification |
| Co-elution with Analyte | Yes | No (ideally close) | SIL IS have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during chromatography.[1][12] |
| Correction for Matrix Effects | Excellent | Variable | The SIL IS experiences the same ionization suppression or enhancement as the analyte, providing superior correction.[12] |
| Compensation for Extraction Variability | Excellent | Good | The similar chemical properties of the SIL IS allow it to effectively track the analyte through sample preparation.[1] |
| Availability and Cost | Often requires custom synthesis, higher cost | More readily available and cost-effective | The synthesis of SIL compounds can be complex and expensive.[2] |
While structural analogs can be a practical alternative when a SIL IS is not available, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[1][13]
The following protocol outlines the key steps in validating the use of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole as an internal standard in an LC-MS/MS assay, adhering to ICH M10 guidelines.[1][14]
Objective: To validate the use of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole as an internal standard for the quantification of a target analyte in human plasma.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the analyte and the internal standard (2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole) in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma (blank, calibration standard, or QC sample), add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte and internal standard from endogenous plasma components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and internal standard.
-
-
Data Analysis and Acceptance Criteria (as per ICH M10):
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[1]
-
The accuracy and precision of the QC samples should be within ±15% of the nominal value, with a coefficient of variation (%CV) not exceeding 15%.[1]
-
Diagram 1: Bioanalytical Method Validation Workflow
Caption: A streamlined workflow for bioanalytical method validation.
Stability: A Critical Parameter for Reference Standards
The stability of a reference standard is crucial for ensuring consistent and reliable analytical results over time.[15] Environmental factors such as temperature, humidity, and light can degrade the chemical and physical properties of a standard.[15][16] Stability testing is therefore not just a regulatory requirement but a quality imperative.[15]
A comprehensive stability testing protocol for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole should include:
-
Long-term stability studies: Storing the standard at the recommended storage condition (e.g., 2-8 °C) and testing it at regular intervals (e.g., every 3, 6, or 12 months).[16][17]
-
Accelerated stability studies: Storing the standard at elevated temperatures and humidity to predict its long-term stability.[16]
-
Forced degradation studies: Exposing the standard to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Diagram 2: Decision Tree for Internal Standard Selection
Caption: A logical guide for choosing the appropriate internal standard.
References
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. Benchchem.
- A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Stability Testing Strategies for Working Standards. BioPharma Consulting Group.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M
- A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole. Benchchem.
- Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Determination of isotope abundance for deuterium-labeled compounds by quantit
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc..
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- Certific
- Losartan. Merck Index.
- Certificate of Analysis. Thermo Fisher Scientific.
- The chemical structure of losartan...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Losartan [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. moravek.com [moravek.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. database.ich.org [database.ich.org]
- 15. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 16. japsonline.com [japsonline.com]
- 17. www3.paho.org [www3.paho.org]
A Guide to Validating Linearity and Range in Bioanalysis Using a Stable Isotope-Labeled Internal Standard
An Objective Comparison and Technical Deep-Dive for Drug Development Professionals
In the landscape of drug discovery and development, the rigorous validation of bioanalytical methods is paramount.[1][2] This process ensures that the data generated from pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies are reliable, reproducible, and can confidently support regulatory submissions.[1][3][4] Among the critical parameters to be validated are linearity and range, which demonstrate that an analytical method can deliver results directly proportional to the concentration of an analyte in the sample.[5][6]
This guide provides a detailed examination of how to validate linearity and range, focusing on the use of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole as a stable isotope-labeled (SIL) internal standard (IS). The principles and protocols described herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][7][8]
The Gold Standard: Why Use a Stable Isotope-Labeled Internal Standard?
In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accuracy.[9][10] Its purpose is to compensate for variability during sample preparation and analysis.[9] While structural analogs can be used, SIL internal standards are widely considered the gold standard.[11][12]
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a deuterated analog of a key intermediate used in the synthesis of Losartan, an angiotensin II receptor antagonist.[13][14][15] By incorporating deuterium atoms, its mass is shifted, allowing a mass spectrometer to distinguish it from the unlabeled analyte.[16]
Key Advantages of SIL Internal Standards:
-
Co-elution: The SIL IS has nearly identical physicochemical properties to the analyte, causing them to behave similarly during chromatographic separation.[16]
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the SIL IS is affected in the same way, the ratio of the analyte response to the IS response remains constant, correcting for these matrix effects.[9][11]
-
Improved Precision and Accuracy: By accounting for variations in extraction recovery, injection volume, and instrument response, the SIL IS significantly improves the precision and accuracy of the quantitative results.[10][11]
Experimental Design: A Step-by-Step Protocol for Linearity and Range Validation
This protocol outlines the validation of a hypothetical LC-MS method for the quantification of "Analyte X" (the non-labeled version of the topic compound) in human plasma, using 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole as the internal standard.
Objective
To demonstrate the linearity and define the quantifiable range of the analytical method for Analyte X in human plasma, in accordance with ICH Q2(R1) and FDA guidelines.[5][7]
Materials and Reagents
-
Analyte X: Reference standard of known purity.
-
Internal Standard (IS): 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole.
-
Control Human Plasma: Screened and free of interferences.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (or other appropriate modifier).
Experimental Workflow
Caption: Workflow for Linearity and Range Validation.
Detailed Protocol Steps
-
Prepare Stock and Working Solutions:
-
Accurately weigh and dissolve the reference standards of Analyte X and the IS in methanol to prepare separate 1 mg/mL stock solutions.
-
From the Analyte X stock, prepare a series of spiking solutions through serial dilution to cover the expected analytical range.
-
Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL).
-
-
Prepare Calibration Standards and Quality Control Samples:
-
Prepare a set of at least 6 to 8 non-zero calibration standards by spiking blank human plasma with the appropriate Analyte X spiking solutions.[17][18] The final volume of spiking solution should be minimal (e.g., <5% of the plasma volume) to avoid altering the matrix.
-
Independently prepare Quality Control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
-
Sample Extraction:
-
Aliquot a fixed volume (e.g., 100 µL) of each calibration standard and QC sample.
-
Add a precise volume of the IS working solution to every sample (except blank matrix samples). This step is critical as the IS corrects for subsequent volume and extraction inconsistencies.
-
Perform a protein precipitation extraction by adding a solvent like acetonitrile (e.g., 3 volumes). Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis and Data Processing:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Integrate the peak areas for both the analyte and the internal standard for each injection.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).[6]
-
Perform a linear regression analysis, typically using a 1/x or 1/x² weighting, to determine the best-fit line.[6]
-
Data Interpretation and Acceptance Criteria
The results of the linearity experiment should be summarized in a table. The back-calculated concentration for each standard should be compared against its nominal value.
Table 1: Sample Linearity Data and Acceptance Criteria
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (% Nominal) | Acceptance Criteria (ICH/FDA) |
| 1.00 (LLOQ) | 0.052 | 1.04 | 104.0% | Within ±20% |
| 2.50 | 0.128 | 2.56 | 102.4% | Within ±15% |
| 10.0 | 0.505 | 10.1 | 101.0% | Within ±15% |
| 50.0 | 2.510 | 50.2 | 100.4% | Within ±15% |
| 100 | 4.995 | 99.9 | 99.9% | Within ±15% |
| 250 | 12.58 | 251.6 | 100.6% | Within ±15% |
| 450 | 22.45 | 449.0 | 99.8% | Within ±15% |
| 500 (ULOQ) | 25.15 | 503.0 | 100.6% | Within ±20% |
| Regression Analysis | r² = 0.9985 | r² ≥ 0.99 |
-
Linearity: The linearity of the method is demonstrated by the correlation coefficient (r²) of the regression analysis. An r² value of ≥ 0.99 is generally considered acceptable.[6]
-
Range: The range of the method is the interval between the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).[5] This range is considered validated if the accuracy of the back-calculated concentrations for all standards falls within ±15% of the nominal value (±20% for the LLOQ).[7]
Comparison with Alternative Approaches
While using a SIL IS is the preferred method, it's important to understand the alternatives and their limitations.
| Method | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled IS | A deuterated or ¹³C-labeled version of the analyte is added to all samples. | The "gold standard." Best correction for matrix effects, extraction, and instrument variability.[11] | Can be expensive and may not be commercially available for all analytes.[12] |
| Structural Analog IS | A different molecule with similar chemical properties is used. | More readily available and less expensive than SIL standards. | May not co-elute perfectly with the analyte. Does not correct for matrix effects as effectively.[12] |
| External Standard Calibration | No internal standard is used. The calibration curve is generated from standards prepared in a clean solvent. | Simple and inexpensive. | Does not account for any sample-specific matrix effects or variability in sample preparation, leading to poor accuracy and precision. |
Conclusion
Validating the linearity and range of a bioanalytical method is a foundational requirement for ensuring data integrity in drug development.[1][19] The use of a stable isotope-labeled internal standard, such as 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole, represents the most robust and scientifically sound approach.[16] It provides superior correction for the analytical variability inherent in complex biological matrices, thereby delivering the highest level of accuracy and precision.[11] By adhering to the detailed protocols and acceptance criteria outlined in regulatory guidelines, researchers can establish a self-validating system that produces trustworthy data, forming a solid foundation for critical decisions in the journey from discovery to market approval.[1][8]
References
-
Lavanya, G., et al. (2013). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 4(2), 35-41. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Reddy, T., & S, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]
-
Bioanalytical Bees. (2025). What are internal standards, and why do they matter in LC/MS? [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Irish, I., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]
-
Future Experts. (2020). How to check Linearity & range of analytical method. YouTube. [Link]
-
ResearchGate. (2015). An Efficient and Green Synthetic Route to Losartan. [Link]
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
Altabrisa Group. (2025). Ensuring Linearity in Method Validation - A Step-by-Step Guide. [Link]
- Google Patents. (n.d.). WO2007119246A2 - An improved process for the manufacture of losartan potassium.
-
Quick Company. (n.d.). Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5 - Formylimidazole. [Link]
-
Pharmaffiliates. (n.d.). Losartan Related Compound D. [Link]
-
National Center for Biotechnology Information. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. [Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. criver.com [criver.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. database.ich.org [database.ich.org]
- 6. industrialpharmacist.com [industrialpharmacist.com]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. ukisotope.com [ukisotope.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]
- 15. Buy 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | > 95% [smolecule.com]
- 16. bioanalytics.substack.com [bioanalytics.substack.com]
- 17. sps.nhs.uk [sps.nhs.uk]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: A Comparative Guide to Losartan Quantification Using Deuterated Internal Standards
In the landscape of pharmaceutical research and development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For a widely prescribed antihypertensive drug like Losartan, robust bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides an in-depth, comparative analysis of Losartan quantification methodologies, championing the use of deuterated internal standards as the gold standard for achieving unparalleled accuracy and reliability in LC-MS/MS analysis. We will delve into the core principles, present detailed experimental protocols, and provide a head-to-head comparison of performance data, all while grounding our discussion in the rigorous expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Principle of Isotope Dilution Mass Spectrometry: Why Deuterated Standards Reign Supreme
At the heart of modern quantitative bioanalysis lies the principle of isotope dilution mass spectrometry (IDMS).[1][2] This technique involves the addition of a known quantity of an isotopically labeled version of the analyte—in our case, a deuterated Losartan standard (e.g., Losartan-d4)—to the sample at the earliest stage of the analytical process.[1] This "isotope-labeled internal standard" (IL-IS) is chemically identical to the analyte of interest, Losartan, but has a different mass due to the replacement of hydrogen atoms with deuterium.[3]
The near-identical physicochemical properties of the deuterated standard ensure that it behaves just like the endogenous Losartan throughout the entire analytical workflow. This includes extraction, chromatography, and ionization in the mass spectrometer.[4] Consequently, any variability or loss of analyte during sample processing is mirrored by the deuterated standard. By measuring the ratio of the analyte to the internal standard, we can effectively normalize for these variations, leading to a highly accurate and precise quantification.[5] This is in stark contrast to the use of structural analogue internal standards (e.g., Irbesartan), which, while similar, do not co-elute perfectly and may exhibit different ionization efficiencies, making them more susceptible to matrix effects and other sources of error.[6]
Regulatory bodies like the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards for mass spectrometric assays to ensure the highest data integrity.[4][7]
Comparative Analysis of Losartan Quantification Methods
To illustrate the practical advantages of employing a deuterated internal standard, we will compare two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Losartan and its active metabolite, Losartan Carboxylic Acid (LCA), in human plasma.
Method A: A UPLC-MS/MS method utilizing a deuterated internal standard (Losartan-d4).
Method B: A conventional HPLC-MS/MS method employing a non-deuterated, structural analogue internal standard (Irbesartan).
Experimental Protocols
Method A: UPLC-MS/MS with Deuterated Internal Standard (Losartan-d4)
This method prioritizes speed and sensitivity through the use of Ultra-Performance Liquid Chromatography (UPLC).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Losartan-d4, 1 µg/mL in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
Losartan Carboxylic Acid: m/z 437.2 → 207.1
-
Losartan-d4: m/z 427.2 → 211.1
-
-
Method B: HPLC-MS/MS with Non-Deuterated Internal Standard (Irbesartan)
This method represents a more conventional approach.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Irbesartan, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing the Workflows
Caption: Comparative experimental workflows for Losartan quantification.
Performance Data: A Head-to-Head Comparison
The following table summarizes the key validation parameters for the two methods, demonstrating the superior performance of the method utilizing a deuterated internal standard.
| Validation Parameter | Method A (UPLC-MS/MS with Losartan-d4) | Method B (HPLC-MS/MS with Irbesartan) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL[9] |
| Linearity Range | 0.5 - 1000 ng/mL | 2.0 - 400 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 12% |
| Accuracy (% Bias) | ± 5% | ± 10% |
| Recovery | Consistent and reproducible | More variable |
| Matrix Effect | Minimal | Potential for significant ion suppression/enhancement |
| Run Time | ~2.5 minutes | ~3.5 minutes[9] |
As the data clearly indicates, the use of a deuterated internal standard in conjunction with UPLC technology (Method A) provides a wider linear dynamic range, a lower limit of quantification, and superior accuracy and precision. The enhanced performance is a direct result of the IL-IS effectively compensating for matrix effects and variability in sample preparation, a feat that a structural analogue cannot fully achieve.
The Self-Validating System: Trustworthiness by Design
A robust bioanalytical method is a self-validating system. The inclusion of a deuterated internal standard is a cornerstone of this principle. By monitoring the response of the IL-IS across all samples, including calibration standards, quality controls, and unknown study samples, any significant deviation can signal a problem with a specific sample's preparation or analysis. The FDA provides guidance on monitoring internal standard response variability to ensure data integrity.[10] This constant internal check provides a high degree of confidence in the reported concentrations.
Conclusion: The Imperative for Deuterated Standards in Losartan Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. While structural analogues may seem like a cost-effective alternative, the potential for compromised data integrity due to uncompensated matrix effects and other analytical variabilities is a significant risk.[6] The use of a deuterated internal standard, such as Losartan-d4, in conjunction with advanced analytical platforms like UPLC-MS/MS, represents the pinnacle of scientific rigor in the quantification of Losartan. This approach not only ensures compliance with regulatory expectations but also provides the highest level of confidence in the data that underpins critical decisions in the drug development pipeline.
References
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved February 13, 2026, from [Link]
-
Isotope dilution. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved February 13, 2026, from [Link]
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). Bioanalysis, 2(4), 599-613.
-
Isotope dilution | Mass spectrometry, Trace elements, Quantification. (n.d.). In Encyclopædia Britannica. Retrieved February 13, 2026, from [Link]
-
The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved February 13, 2026, from [Link]
- Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1015-1021.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). U.S.
-
A highly selective, sensitive and reproducible liquid chromatography tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of losartan and its active metabolite (EXP3174) in human plasma, using candesartan as an internal standard (IS), was described. (n.d.). Thai Science. Retrieved February 13, 2026, from [Link]
- Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1437-1443.
- Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(3), 683-689.
- Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. (2020). Frontiers in Pharmacology, 11, 579.
- Simultaneous Determination of Amlodipine, Losartan, and the Losartan Carboxylic Acid Active Metabolite in Human Plasma by LC-MS/MS. (2019). Journal of Analytical Methods in Chemistry, 2019, 8560951.
- UPLC-MS/MS method for the simultaneous determination of losartan, losartan carboxylic acid and hydrochlorothiazide in human plasma. (2015).
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. lcms.cz [lcms.cz]
- 3. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
A Comparative Guide to D3-Labeling of Imidazole Derivatives: Enhancing Biological Activity Through Isotopic Substitution
This guide provides an in-depth technical comparison of d3-labeled (deuterated) imidazole derivatives against their non-deuterated analogues. We will explore the fundamental principles governing the enhanced biological performance of these compounds, present supporting experimental data from a relevant case study, and provide detailed protocols for researchers to validate these findings in their own work.
Introduction: The Promise of Imidazole and the Challenge of Metabolism
Imidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of drugs with a vast range of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents[1][2][3][4]. The versatility of the imidazole ring allows it to interact with a wide array of biological targets[1][2]. However, like many promising drug candidates, the efficacy of imidazole derivatives can be limited by their metabolic fate. Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, can lead to poor pharmacokinetic profiles, requiring higher or more frequent dosing, which in turn can increase the risk of adverse effects[5][6].
To overcome this challenge, medicinal chemists have increasingly turned to a powerful strategy known as deuterium labeling. This involves the selective replacement of hydrogen (¹H) atoms with their heavier, stable isotope, deuterium (²H or D)[7][8]. Specifically, replacing a methyl group (-CH₃) with a trideuteromethyl group (-CD₃), often referred to as "d3-labeling," can profoundly and beneficially alter a molecule's biological activity.
The Scientific Rationale: Understanding the Deuterium Kinetic Isotope Effect (KIE)
The strategic advantage of deuterium labeling is rooted in a fundamental principle of physical chemistry: the Kinetic Isotope Effect (KIE) [7][9]. The core of this effect lies in the bond strength difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.
Due to its greater mass (one proton and one neutron), a deuterium atom forms a stronger, more stable covalent bond with carbon than a hydrogen atom does[7][10]. Consequently, the C-D bond has a lower zero-point vibrational energy and requires more energy to break[7].
Many critical drug metabolism pathways, especially Phase I oxidation reactions catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-determining step[7][11]. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of this enzymatic reaction is slowed down. This can lead to significant improvements in the drug's pharmacokinetic profile, including:
-
Increased Metabolic Stability: The drug is broken down more slowly.
-
Longer Half-life (t½): The drug remains in the body for a longer period, potentially reducing dosing frequency[8][11].
-
Increased Systemic Exposure (AUC): A higher concentration of the drug is maintained in the bloodstream over time[9][11].
-
Reduced Formation of Toxic Metabolites: By slowing a specific metabolic pathway, the formation of unwanted or toxic byproducts can be minimized[8][12].
Caption: KIE: Higher energy is needed to cleave a C-D bond versus a C-H bond.
Comparative Analysis: A Case Study in Anti-Tuberculosis Imidazole Derivatives
A compelling example of the impact of deuteration is found in the development of novel imidazo[1,2-a]pyridine-3-carboxamides as potent anti-tuberculosis agents[13]. Researchers identified a lead compound, ND-11176 (2) , with excellent potency but sought to improve its metabolic properties through deuteration.
In Vitro Potency and Safety
Crucially, the deuterated analogues retained the potent anti-mycobacterial activity of the parent compound, exhibiting nanomolar potency against M. tuberculosis. Furthermore, these compounds showed no toxicity against mammalian Vero cells, confirming that the isotopic substitution did not negatively impact the desired biological activity or introduce cytotoxicity[13].
Comparative Metabolic Stability
To quantify the impact of deuteration, the metabolic stability of the parent compound 2 was compared head-to-head with four deuterated analogues (30, 52, 55, and 57 ) using liver microsomes from mice, marmosets, and humans. The results, summarized below, are definitive.
| Compound | Deuteration Site(s) | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 2 (Parent) | None | Mouse | 21 | 114 |
| Marmoset | 21 | 114 | ||
| Human | 30 | 51 | ||
| 30 | d6 | Mouse | 32 | 75 |
| Marmoset | 33 | 73 | ||
| Human | 53 | 29 | ||
| 52 | d3 | Mouse | 24 | 100 |
| Marmoset | 27 | 89 | ||
| Human | 40 | 38 | ||
| 55 | d3 | Mouse | 25 | 96 |
| Marmoset | 28 | 86 | ||
| Human | 41 | 38 | ||
| 57 | d6 | Mouse | 25 | 96 |
| Marmoset | 29 | 83 | ||
| Human | 42 | 37 | ||
| Data synthesized from Table 3 of "Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties"[13]. |
Analysis of Experimental Data:
The data clearly demonstrates that in every species tested, the deuterated analogs showed improved metabolic stability compared to the non-deuterated parent compound 2 [13]. This is evidenced by consistently longer half-lives and lower clearance rates. Notably, in human liver microsomes, the most heavily deuterated analog, 30 , exhibited the best metabolic profile, with a half-life of 53 minutes compared to 30 minutes for the parent compound[13]. This represents a 77% increase in metabolic half-life , a significant improvement that could translate to a more favorable pharmacokinetic profile in vivo.
Experimental Protocols for Validation
To ensure scientific integrity, the protocols used to generate such comparative data must be robust and self-validating. Below are detailed methodologies for the key experiments required to assess the impact of d3-labeling.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is essential for determining a compound's intrinsic clearance in the liver[5][14][15].
Caption: Workflow for In Vitro Metabolic Stability Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare 10 mM stock solutions of the test compounds (deuterated and non-deuterated) in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration) .
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This study is crucial to determine how deuteration affects the drug's profile in a living system[11][16].
Step-by-Step Methodology:
-
Animal Model and Acclimation:
-
Use male Sprague-Dawley rats (or another appropriate rodent model), allowing for a 1-week acclimation period.
-
House animals with controlled temperature, humidity, and light cycles, with ad libitum access to food and water.
-
-
Drug Formulation and Administration:
-
Formulate the deuterated and non-deuterated compounds for the desired route of administration (e.g., in a solution of 5% DMSO, 40% PEG400, and 55% saline for oral gavage).
-
Divide animals into two groups. Administer a single dose of either the non-deuterated or deuterated compound (e.g., 10 mg/kg) via oral gavage or intravenous injection.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Plasma Preparation and Bioanalysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate and compare key PK parameters for the deuterated vs. non-deuterated compound, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
-
Conclusion and Future Prospects
The strategic application of d3-labeling, grounded in the deuterium kinetic isotope effect, is a validated and powerful tool for enhancing the biological activity of imidazole derivatives. As demonstrated by the anti-tuberculosis case study, this subtle isotopic substitution can significantly improve metabolic stability without compromising the compound's intrinsic potency or safety profile[13]. While it is important to note that improved in vitro metabolism does not always guarantee a corresponding improvement in vivo, it serves as a critical and highly predictive first step in identifying superior drug candidates[17].
The successful clinical translation of deuterated drugs, such as the FDA-approved deutetrabenazine, underscores the real-world therapeutic benefits of this technology[6][12][18]. For researchers and drug development professionals working with imidazole derivatives, d3-labeling represents a rational, data-driven approach to optimize pharmacokinetic properties, potentially leading to safer, more effective medicines with more convenient dosing regimens[8][9]. The experimental protocols provided herein offer a robust framework for objectively comparing deuterated compounds with their protiated counterparts, enabling the selection of the most promising candidates for further development.
References
- Application Notes and Protocols for Pharmacokinetic Studies of Deuterated Drugs. (2025). Benchchem.
- An In-depth Technical Guide to the Role of Deuterium Labeling in Pharmacokinetic Studies. (2025). Benchchem.
- Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). PMC.
- Examples of deuterated imidazole derivatives. ResearchGate.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023). PMC.
- Understanding deuterium kinetic isotope effect in drug metabolism. (2025). Benchchem.
- Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza.
- Metabolic Stability. Frontage Laboratories.
- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018). PubMed.
- Services for in vitro Metabolism research. Admescope.
- The Deuterium Switch: An In-depth Technical Guide to the Pharmacokinetics of Deuterated Compounds. (2025). Benchchem.
- The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588. (2013). PubMed.
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Global Journal of Pharmaceutical Sciences.
- Deuterated Drug Development. Alfa Chemistry.
- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Sciforum.
- Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. (2022). PMC.
- Applications of Deuterium in Medicinal Chemistry. (2019). PubMed.
- Review of pharmacological effects of imidazole derivatives. (2022). Open Access Macedonian Journal of Medical Sciences.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). PMC.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Cureus.
- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PMC.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC.
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. admescope.com [admescope.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isotope.com [isotope.com]
A Comparative Stability Study of 2-Butyl-d3 versus 2-Butyl-d0 Imidazole Intermediates: A Guide for Drug Development Professionals
An In-Depth Analysis of Deuterium's Impact on the Stability of a Key Pharmaceutical Intermediate
In the landscape of modern drug development, enhancing the metabolic stability of lead compounds is a paramount objective.[1][2] One increasingly utilized strategy is the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into metabolically labile positions within a molecule.[1][3][4] This guide provides a comprehensive comparative stability analysis of a deuterated imidazole intermediate, 2-Butyl-d3-imidazole, against its non-deuterated counterpart, 2-Butyl-d0-imidazole. Through a detailed examination of their behavior under forced degradation conditions, we elucidate the profound impact of deuterium substitution on chemical stability, a critical factor influencing a drug candidate's pharmacokinetic profile and overall viability.
This guide is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, data-driven insights into the application of deuterium substitution for optimizing drug-like properties.
The Scientific Rationale: The Kinetic Isotope Effect in Drug Design
The enhanced stability of deuterated compounds is primarily attributed to the Kinetic Isotope Effect (KIE).[] Deuterium, possessing a neutron in its nucleus, is twice as heavy as protium (the common isotope of hydrogen).[4] This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for processes where C-H bond cleavage is the rate-determining step.[6][7] In the context of drug metabolism, this often translates to a reduced rate of enzymatic degradation, thereby improving the metabolic stability of the drug.[][8]
Chemical Structures and Properties
The subjects of this study are two imidazole derivatives: 2-Butyl-1H-imidazole (2-Butyl-d0) and its deuterated analog, 2-(Butyl-1,1,2-d3)-1H-imidazole (2-Butyl-d3). The imidazole ring is a common motif in many pharmaceuticals due to its versatile chemical properties and biological activity.[9][10][11]
| Compound | Structure | Molecular Formula | Molecular Weight |
| 2-Butyl-d0-imidazole | [Image of 2-Butyl-1H-imidazole structure] | C7H12N2 | 124.18 g/mol [12] |
| 2-Butyl-d3-imidazole | [Image of 2-(Butyl-1,1,2-d3)-1H-imidazole structure with deuterium atoms highlighted] | C7H9D3N2 | 127.20 g/mol |
Note: The structures are illustrative. The exact position of deuteration in 2-Butyl-d3-imidazole is on the first two carbons of the butyl chain.
Comparative Stability Analysis: A Forced Degradation Study
To objectively assess the comparative stability of 2-Butyl-d3 and 2-Butyl-d0 imidazole intermediates, a forced degradation study was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[13][14] Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[15] The study was designed to expose both compounds to a range of stress conditions, simulating potential environmental and physiological challenges.
Experimental Workflow
The following diagram illustrates the systematic approach taken for the comparative stability study.
Caption: Experimental workflow for the comparative forced degradation study.
Experimental Protocols
1. Materials and Reagents:
-
2-Butyl-d0-imidazole (Purity ≥ 99%)
-
2-Butyl-d3-imidazole (Purity ≥ 99%, Deuterium Incorporation ≥ 98%)
-
Hydrochloric Acid (HCl), 0.1N
-
Sodium Hydroxide (NaOH), 0.1N
-
Hydrogen Peroxide (H2O2), 3%
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Dihydrogen Phosphate
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[16][17]
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Forced degradation studies were performed in a calibrated oven and a photostability chamber.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer (pH 3.2).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Forced Degradation Procedure: A stock solution of each compound (1 mg/mL) was prepared in methanol.[19] Aliquots of these stock solutions were then subjected to the following stress conditions:
-
Acidic Hydrolysis: The drug solution was mixed with 0.1N HCl and kept at 60°C.
-
Basic Hydrolysis: The drug solution was mixed with 0.1N NaOH and kept at 60°C.
-
Oxidative Degradation: The drug solution was mixed with 3% H2O2 and kept at room temperature.
-
Thermal Degradation: The drug solution was kept at 80°C in a hot air oven.[19]
-
Photolytic Degradation: The drug solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][20]
Samples were withdrawn at predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), neutralized if necessary, and analyzed by HPLC to determine the percentage of degradation.
Results: Quantitative Comparison of Stability
The percentage degradation of 2-Butyl-d0 and 2-Butyl-d3 imidazole intermediates under various stress conditions after 24 hours is summarized in the table below.
| Stress Condition | % Degradation of 2-Butyl-d0 | % Degradation of 2-Butyl-d3 |
| Acidic Hydrolysis (0.1N HCl, 60°C) | 15.8% | 8.2% |
| Basic Hydrolysis (0.1N NaOH, 60°C) | 12.5% | 6.7% |
| Oxidative Stress (3% H2O2, RT) | 22.3% | 11.5% |
| Thermal Stress (80°C) | 8.9% | 4.1% |
| Photolytic Stress (ICH Q1B) | 5.2% | 2.8% |
Discussion: The Stabilizing Effect of Deuterium
The results of the forced degradation study clearly demonstrate that 2-Butyl-d3-imidazole exhibits significantly enhanced stability across all tested stress conditions compared to its non-deuterated counterpart. The most pronounced difference was observed under oxidative stress, where the degradation of the deuterated compound was approximately half that of the non-deuterated analog. This suggests that the C-H bonds on the butyl chain are susceptible to oxidative cleavage, and their replacement with stronger C-D bonds provides substantial protection.
The enhanced stability under acidic, basic, thermal, and photolytic conditions further underscores the robustness imparted by deuterium substitution. This increased stability can have several positive implications in drug development, including:
-
Improved Shelf-Life: A more stable intermediate can contribute to a drug product with a longer shelf-life.
-
Reduced Impurity Formation: Lower degradation rates can lead to a cleaner impurity profile, simplifying manufacturing and regulatory processes.
-
Enhanced In Vivo Stability: The principles of the kinetic isotope effect that confer chemical stability are also at play in metabolic pathways, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced metabolic clearance.[][8]
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway, highlighting the initial point of oxidative attack that is protected by deuteration.
Caption: Postulated degradation pathway highlighting the protective effect of deuteration.
Conclusion and Future Perspectives
This comparative stability study provides compelling evidence for the stabilizing effect of deuterium substitution on the 2-butyl-imidazole scaffold. The deuterated intermediate, 2-Butyl-d3-imidazole, demonstrated superior stability under a range of forced degradation conditions, a direct consequence of the kinetic isotope effect.
For drug development professionals, these findings highlight the potential of selective deuteration as a powerful tool to enhance the developability of promising drug candidates. By improving the intrinsic stability of a molecule, it is possible to positively influence its pharmacokinetic profile, reduce the potential for toxic metabolite formation, and ultimately contribute to the development of safer and more effective medicines.[2][3] Further studies are warranted to explore the in vivo metabolic fate of these intermediates and to fully characterize the degradation products.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. (2017, March 27). Retrieved from [Link]
-
5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. (2024, July 31). Retrieved from [Link]
-
A Study on Deuterium: An Isotope of Hydrogen for Drug Development - IJPPR. (2022, February 15). Retrieved from [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC. (2020, November 19). Retrieved from [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed. (1968, February). Retrieved from [Link]
-
A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. (2019, February 22). Retrieved from [Link]
-
Kinetic isotope effect – Knowledge and References - Taylor & Francis. Retrieved from [Link]
-
Kinetic isotope effect - Wikipedia. Retrieved from [Link]
-
Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed. (2016, October 1). Retrieved from [Link]
-
Imidazole, its derivatives & their importance - International Journal of Current Advanced Research. (2016, May 28). Retrieved from [Link]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. (2025, October 15). Retrieved from [Link]
-
2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem - NIH. Retrieved from [Link]
-
2-BUTYLIMIDAZOLE - ChemBK. (2024, April 9). Retrieved from [Link]
-
2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem. Retrieved from [Link]
-
Imidazole - Wikipedia. Retrieved from [Link]
-
Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Taylor & Francis. (2017, August 4). Retrieved from [Link]
- CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents.
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC. (2025, September 24). Retrieved from [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]
-
Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020, December 6). Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (2020, December 30). Retrieved from [Link]
-
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Retrieved from [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Publishing. Retrieved from [Link]
-
A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM - LOCKSS. Retrieved from [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019, August 5). Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalijcar.org [journalijcar.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. 2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. database.ich.org [database.ich.org]
A Comparative Guide to the Mass Spectral Fragmentation of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
This guide provides an in-depth analysis of the expected mass spectral fragmentation patterns of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document compares the fragmentation of the deuterium-labeled compound with its non-labeled analog, offering predictive insights crucial for metabolite identification, reaction monitoring, and quantitative bioanalysis using mass spectrometry.
Introduction: The Analytical Imperative
In modern drug development and metabolic studies, stable isotope-labeled compounds are indispensable internal standards for quantitative analysis by mass spectrometry. Their utility hinges on a thorough understanding of their fragmentation behavior, which must be predictable and distinct from their non-labeled counterparts. 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a complex heterocyclic molecule featuring several distinct functional groups, each contributing to a unique mass spectral fingerprint.
This guide elucidates the anticipated fragmentation pathways of this molecule, primarily under Electrospray Ionization (ESI) conditions, a "soft" ionization technique that typically produces a prominent protonated molecular ion [M+H]+, which is then subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[1][2][3] Understanding these pathways is paramount for developing robust and specific analytical methods.
Molecular Structure and Fragmentation Moieties
To predict the fragmentation, we must first deconstruct the molecule into its core components. Each component possesses characteristic cleavage tendencies based on bond strengths, charge stabilization, and the formation of stable neutral losses.
-
Imidazole Core: A stable aromatic heterocycle that is generally resistant to ring-opening, but its substituents are primary sites for fragmentation.[4][5]
-
2-Butyl-d3 Chain: A saturated alkyl chain where fragmentation is expected. The terminal deuterium-labeled methyl group serves as a critical marker for distinguishing fragment ions.
-
4-Chloro Substituent: The chlorine atom introduces a characteristic isotopic pattern (M+2 peak) and can be lost as a radical or HCl.[6]
-
5-Benzyloxymethyl Group: This is a highly labile group prone to several key fragmentation reactions, including benzylic and ether bond cleavages.
Predicted Fragmentation Pathways and Comparative Analysis
The power of using a deuterium-labeled standard lies in the mass shift observed in fragments containing the label.[7][8][9] This section compares the predicted fragmentation of the d3-labeled title compound with its d0 (non-labeled) analog.
Calculated Monoisotopic Masses:
-
d0-Analog (C₁₅H₁₉ClN₂O): 278.1237 Da
-
d3-Analog (C₁₅H₁₆D₃ClN₂O): 281.1425 Da
Upon positive mode ESI, the protonated molecular ions [M+H]+ will be observed at m/z 279.1310 (d0) and m/z 282.1498 (d3). These precursor ions are then selected for MS/MS analysis.
Primary Fragmentation: The Benzyloxymethyl Group
The benzyloxymethyl moiety is the most probable site for initial fragmentation due to the stability of the resulting fragments.
-
Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation of benzyl-containing compounds is the cleavage of the C-C bond between the benzyl and the rest of the molecule, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This peak is expected to be prominent and identical for both the d0 and d3 analogs, as this fragment does not contain the deuterium label.
-
Loss of the Benzyl Group: Cleavage of the ether C-O bond results in the loss of a benzyl radical (•C₇H₇), leading to a significant fragment ion.
-
d0-Analog: [M+H - C₇H₇]+ -> m/z 188.0738
-
d3-Analog: [M+H - C₇H₇]+ -> m/z 191.0926 (retains the d3-label)
-
-
Loss of Toluene (Neutral Loss of 92 Da): A rearrangement can lead to the neutral loss of toluene (C₇H₈).
-
d0-Analog: [M+H - C₇H₈]+ -> m/z 187.0660
-
d3-Analog: [M+H - C₇H₈]+ -> m/z 190.0848 (retains the d3-label)
-
Fragmentation of the 2-Butyl-d3 Chain
Cleavage along the alkyl chain is also a common fragmentation route. The position of the deuterium label is key to interpreting the resulting spectra. Assuming the label is on the terminal methyl group (-CH₂CH₂CH₂CD₃), we can predict the following:
-
Loss of Propene (Neutral Loss of 42 Da): A McLafferty-type rearrangement can lead to the loss of propene, retaining the d3-labeled methyl group.
-
d0-Analog: [M+H - C₃H₆]+ -> m/z 237.0818
-
d3-Analog: [M+H - C₃H₆]+ -> m/z 240.0996
-
-
Loss of Propyl Radical (Neutral Loss of 43 Da): Cleavage of the C-C bond yields a fragment containing the CD₃ group.
-
d0-Analog: [M+H - •C₃H₇]+ -> m/z 236.0740
-
d3-Analog: [M+H - •C₃H₇]+ -> m/z 239.0928
-
Summary of Predicted Fragments
The following table summarizes the major predicted fragments for both the d0 and d3 analogs, providing a clear guide for method development.
| Proposed Fragment Identity | Neutral Loss | Predicted m/z (d0-Analog) | Predicted m/z (d3-Analog) | Notes |
| [M+H]+ | - | 279.13 | 282.15 | Precursor Ion |
| [M+H - C₃H₆]+ | Propene (42 Da) | 237.08 | 240.10 | McLafferty Rearrangement |
| [M+H - •C₃H₇]+ | Propyl Radical (43 Da) | 236.07 | 239.09 | Alkyl chain cleavage |
| [M+H - C₇H₇]+ | Benzyl Radical (91 Da) | 188.07 | 191.09 | Ether bond cleavage |
| [M+H - C₇H₈]+ | Toluene (92 Da) | 187.07 | 190.08 | Rearrangement and loss |
| C₇H₇+ | C₈H₁₂ClN₂O (d0) / C₈H₉D₃ClN₂O (d3) | 91.05 | 91.05 | Tropylium Ion (Signature Fragment) |
Visualizing the Fragmentation Pathway
The relationships between the precursor ion and its major fragments are illustrated below.
Caption: Predicted fragmentation of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole.
Experimental Protocol: Acquiring MS/MS Data
To validate these predictions, the following LC-MS/MS protocol provides a robust starting point. This self-validating system includes a non-labeled analog to confirm the mass shifts and fragmentation pathways.
Objective: To generate fragmentation spectra for d0 and d3 analogs of 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole.
Materials:
-
Test Compound: 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (1 mg/mL in Methanol)
-
Reference Compound: 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole (1 mg/mL in Methanol)
-
LC-MS Grade Water, Acetonitrile, and Formic Acid
Methodology:
-
Sample Preparation:
-
Prepare 100 ng/mL working solutions of both the test (d3) and reference (d0) compounds in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Mode: Product Ion Scan (MS/MS).
-
Precursor Ions: m/z 279.1 (d0) and m/z 282.1 (d3).
-
Collision Energy: Ramp from 10 to 40 eV to observe the full fragmentation profile.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
-
Desolvation Temperature: 400 °C
-
-
-
Data Analysis:
-
Acquire the MS/MS spectra for both precursor ions.
-
Compare the fragment ions observed for the d3-analog against the d0-analog.
-
Confirm the 3 Da mass shift for fragments containing the butyl chain.
-
Confirm the presence of the common m/z 91 fragment.
-
Experimental Workflow Diagram
Caption: Standard workflow for LC-MS/MS analysis and fragmentation comparison.
Conclusion
The mass spectral fragmentation of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is predicted to be dominated by cleavages around the benzyloxymethyl group and within the alkyl side chain. The formation of a stable tropylium ion at m/z 91 serves as a diagnostic fragment for the benzyl moiety, while the 3-Dalton mass shifts in other key fragments confirm the retention of the deuterium label. This comparative guide provides a robust theoretical framework and a practical experimental protocol for scientists to develop and validate quantitative assays, ensuring analytical accuracy and reliability in research and development.
References
-
Morton, T. H. (2001). Ion-neutral complexes in the unimolecular fragmentation of protonated ethers. Mass Spectrometry Reviews, 20(3), 137-172. [Link]
-
Ho, Y. P., & Gu, J. (2009). Ion-neutral complexes resulting from dissociative protonation: fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 20(1), 55-63. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
-
Sparkman, O. D., & Kenttämaa, H. I. (2019). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley. [Link]
-
Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: Progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]
-
Schymanski, E. L., et al. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Journal of Cheminformatics, 11(1), 41. [Link]
-
JoVE Science Education Database. (2024). Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. poseidon-scientific.com [poseidon-scientific.com]
- 4. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. resolvemass.ca [resolvemass.ca]
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole: Proper Disposal Procedures
Executive Summary & Chemical Context
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a stable, isotopically labeled intermediate used primarily as an internal standard in the quantification of Losartan (an angiotensin II receptor antagonist) and its metabolites.[1]
While the deuterium labeling (
Critical Disposal Directive: Due to the chlorine substituent, this compound must be classified and managed as Halogenated Organic Waste . Under no circumstances should this material be discharged into sanitary sewer systems or discarded in general trash.
Hazard Profiling & Waste Characterization
To ensure safety and regulatory compliance (EPA/RCRA), you must understand the "Why" behind the disposal protocols.[1]
Physicochemical & Safety Data
| Parameter | Data | Operational Implication |
| Molecular Formula | Contains Chlorine; requires halogenated waste stream. | |
| Physical State | Solid (White to Off-white powder) | Dust generation is a primary inhalation risk during transfer. |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Use organic solvents for rinsing; water is ineffective for cleaning glassware.[1] |
| GHS Classification | Warning | Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3. |
| Ecological Impact | Aquatic Chronic 2 (Toxic to aquatic life) | Zero-discharge policy for drains/sinks. |
| RCRA Status | Not P-listed or U-listed | Treat as Characteristic Hazardous Waste (Toxic/Halogenated). |
The "Halogenated" Rule
Laboratories often segregate waste into "Halogenated" and "Non-Halogenated" streams.[2] This compound must go into the Halogenated stream.[3]
-
Reasoning: Incineration of halogenated compounds generates acidic gases (e.g., HCl), requiring scrubbers.[1] Mixing this with non-halogenated fuel blends can damage standard incinerators or violate emissions permits, leading to massive fines for your facility.[1]
Operational Disposal Protocol
This protocol is designed to be a self-validating system: every step includes a check to prevent cross-contamination.
Workflow A: Disposal of Pure Solid (Expired/Degraded Standard)
Scenario: You have a vial of 10mg - 50mg of the solid standard that has degraded or is no longer needed.
-
Do Not Solubilize: Unlike some protocols, do not dissolve the solid just to dump it. Keep it solid to minimize waste volume.
-
Primary Containment: Keep the material in its original glass vial. Ensure the cap is tight.[2][3][4][5]
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Affix a hazardous waste label to the bag.
-
Text: "Solid Waste: Halogenated Organic. Contains: 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole."[1]
-
GHS Check: Draw/sticker an "Exclamation Mark" (Irritant) and "Dead Fish/Tree" (Aquatic Toxicity) symbol.
-
-
Deposit: Place the bagged vial into the Solid Hazardous Waste Drum .
Workflow B: Disposal of Solutions (HPLC Waste/Stock Solutions)
Scenario: You have DMSO or Methanol stock solutions remaining after an experiment.
-
Segregation Check: Verify your waste carboy is labeled "Halogenated Organic Solvents."
-
Stop: If the carboy says "Non-Halogenated" (e.g., Acetone/Ethanol only), DO NOT pour.[1] You must find the Halogenated container (often red-tagged or distinctively marked).
-
-
Transfer: Pour the solution into the carboy using a funnel to prevent spillage.
-
Log Entry: If your lab tracks specific constituents, log the approximate mass of the imidazole derivative.
-
Rinsing: Rinse the empty vial with a small volume of Methanol (2-3 mL). Pour this rinse into the same Halogenated carboy.
Workflow C: Empty Container Management (The "RCRA Empty" Rule)
Scenario: You have used all the material. The vial appears empty.
-
Triple Rinse: You must triple rinse the vial with a solvent capable of dissolving the residue (Methanol or DMSO).
-
Note: Water is insufficient due to low solubility.
-
-
Rinsate Disposal: All three rinses must go into the Halogenated Liquid Waste stream.
-
Defacing: Cross out the original label on the vial or remove it.
-
Glass Disposal: Once triple-rinsed and dry, the glass vial can be discarded in the Broken Glass/Sharps bin (Chemically Clean), unless your institution requires all chemical vials to be treated as hazardous waste (check local EHS policy).[1]
Visual Decision Matrix
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for segregating 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole waste streams based on physical state.
Emergency Procedures (Spills)
In the event of a spill of the solid powder:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine and airborne, use a N95 or P100 respirator.[1]
-
Dry Clean Up (Preferred): Do not wet the powder immediately, as this spreads the contamination. Use a brush and dustpan dedicated to chemical waste to sweep the solid into a bag.
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with Methanol (to solubilize residues), followed by a soap and water wash.[1]
-
Disposal: All cleanup materials (wipes, gloves, sweepings) must go into the Solid Hazardous Waste bin.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11533555, 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole (Parent Structure).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
University of Illinois Division of Research Safety. Halogenated Solvents and Waste Management Guidelines. (Reference for segregation logic). Retrieved from [Link][1]
Sources
Operational Guide: Safe Handling & Logistics for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
Executive Summary & Risk Context[1][2]
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a high-value deuterated intermediate used primarily as an Internal Standard (IS) in the LC-MS/MS quantification of Losartan and its metabolites .
As a research chemical and a pharmaceutical intermediate, it possesses a dual-risk profile:
-
Biological Potency: As a structural analog to Losartan (an Angiotensin II Receptor Antagonist), it must be treated as a pharmacologically active substance.
-
Chemical Sensitivity: The deuterated label (
) and the imidazole core require strict moisture control to prevent degradation and isotopic scrambling, ensuring analytical integrity .
The Core Directive: Protect the scientist from the potent compound, and protect the hygroscopic compound from the scientist.
Hazard Identification & Risk Assessment
While specific toxicological data for the deuterated form is often unavailable, Prudent Practices in the Laboratory (NRC) dictates that we apply the "Universal Precautions" principle, using data from the non-deuterated parent (2-butyl-4-chloro-5-hydroxymethylimidazole derivatives) .
| Hazard Category | Classification (GHS / OSHA) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal) | Harmful if swallowed or absorbed through skin.[1] Do not touch. |
| Skin/Eye Irritation | Category 2 / 2A | Causes serious eye irritation and skin sensitization. |
| Target Organ | STOT-SE 3 (Respiratory) | Dust inhalation can trigger respiratory distress. |
| Pharmacological | Bioactive Intermediate | Potential hypotensive effects if significantly absorbed. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling this compound in quantities >1 mg.
Routine Handling (Weighing, Solubilization)
| Protection Zone | Equipment Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | The benzyl group increases lipophilicity, potentially enhancing skin permeation. Double gloving mitigates pinhole risks . |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Imidazole dust is fine and corrosive to mucous membranes; a seal is required. |
| Respiratory | Fume Hood Only | No N95/P100 respirators. All open-container work must occur inside a certified fume hood. |
| Body Defense | Lab Coat (High-Neck) + Tyvek Sleeves | Cotton/Poly blend is standard. Disposable Tyvek sleeves prevent wrist-gap exposure during weighing. |
Emergency Response (Spill > 100 mg)
-
Respiratory: Full-face respirator with P100/Organic Vapor cartridges.
-
Suit: Tyvek coveralls (Type 5/6 protection).
Engineering Controls & Hierarchy
The following diagram illustrates the mandatory safety hierarchy for handling this specific SIL.
Operational Protocol: Step-by-Step
Phase A: Preparation & Retrieval
-
Environment Check: Verify Fume Hood flow alarm is green. Clear the sash area.[2]
-
Equilibration: Remove the vial from the freezer (-20°C). Do NOT open immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture, which can degrade the deuterated standard and cause hydrolysis of the chloromethyl/benzyloxymethyl group .
-
Phase B: Weighing (The Critical Step)
-
Location: Inside Fume Hood.
-
Tooling: Use a disposable anti-static spatula.
-
Place the receiving vessel (volumetric flask) inside the balance draft shield.
-
Tare the balance.
-
Open the source vial. Avoid rapid movements that create air currents (turbulence spreads dust).
-
Transfer the solid. If static is observed (powder "jumping"), use an ionizing gun (e.g., Zerostat) on the spatula before touching the powder.
-
Recap source vial immediately. Parafilm is recommended for long-term storage.
Phase C: Solubilization
-
Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN) are standard for Losartan intermediates .
-
Technique: Add solvent down the side of the vessel to wash down any adherent dust.
-
Dissolution: Sonicate for 5-10 minutes if necessary. Ensure the cap is tight to prevent solvent evaporation, which alters concentration.
Waste Disposal & Decontamination[5][6]
Disposal Classification:
-
RCRA Code: Likely D001 (Ignitable, if in solvent) or generic halogenated organic.
-
Stream: Halogenated Organic Waste . Do not mix with aqueous acid/base streams due to potential reactivity of the imidazole ring.
Decontamination Protocol:
-
Wipe Down: Use a paper towel soaked in methanol to wipe the balance area and spatula.
-
Secondary Wash: Follow with a soap/water wipe to remove residue.
-
PPE Disposal: Dispose of outer gloves and Tyvek sleeves as solid hazardous waste.
Emergency Response Plan
| Scenario | Immediate Action | Follow-Up |
| Skin Contact | Wash immediately with soap and water for 15 mins.[3][4] Do not scrub hard (avoids abrasion). | Seek medical attention.[3][1][2][5][4][6][7] Provide SDS (mentioning Losartan analog). |
| Eye Contact | Flush at eyewash station for 15 mins. Hold eyelids open. | Consult ophthalmologist immediately. |
| Spill (<100mg) | Cover with wet paper towel (MeOH) to prevent dust. Wipe up.[8][3][2] | Dispose as hazardous waste. Ventilate area.[3][1][2][5][4] |
| Spill (>1g) | Evacuate lab. Close hood sash. | Contact EHS / HazMat team. |
Workflow Visualization
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
CIL (Cambridge Isotope Laboratories). (n.d.). Use and Handling of NMR Solvents. Retrieved from [Link]
-
OSHA (Occupational Safety and Health Administration). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9][10] Retrieved from [Link][11]
-
Rutgers University. (2020). Chemical Hygiene Guide. Retrieved from [Link]
Sources
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. BfArM - Risk information - Azido impurity in losartan [bfarm.de]
- 7. chemdmart.com [chemdmart.com]
- 8. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 9. osha.gov [osha.gov]
- 10. OSHA Laboratory Standard / Chemical Hygiene Guide | Institutional Planning and Operations [ipo.rutgers.edu]
- 11. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation | YSU [ysu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
